Product packaging for Pipoxide chlorohydrin(Cat. No.:)

Pipoxide chlorohydrin

Cat. No.: B1494807
M. Wt: 402.8 g/mol
InChI Key: OZXFMXVSIMKHPG-OEMYIYORSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pipoxide chlorohydrin has been reported in Piper attenuatum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19ClO6 B1494807 Pipoxide chlorohydrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19ClO6

Molecular Weight

402.8 g/mol

IUPAC Name

[(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate

InChI

InChI=1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2/t16-,17+,18+,21-/m1/s1

InChI Key

OZXFMXVSIMKHPG-OEMYIYORSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@]2([C@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)Cl)O

Origin of Product

United States

Foundational & Exploratory

Pipoxide Chlorohydrin: A Technical Overview and Future Research Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxide chlorohydrin is a naturally occurring compound isolated from the plant species Piper attenuatum.[1][2] As a member of the chlorohydrin class of molecules, it possesses a unique chemical architecture that suggests potential for biological activity. This document provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited publicly available research on this specific molecule, this guide also presents hypothetical experimental workflows and potential signaling pathways for future investigation, based on the broader knowledge of related natural products and chlorohydrins. This is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is registered in chemical databases with the molecular formula C₂₁H₁₉ClO₆ and a molecular weight of approximately 402.8 g/mol .[3] Its chemical structure reveals a complex polycyclic framework incorporating a chlorohydrin moiety and benzoyloxy groups, suggesting a potential for diverse chemical interactions and biological activities.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₁₉ClO₆PubChem[3]
Molecular Weight 402.8 g/mol PubChem[3]
IUPAC Name [(1S,2S,5R,6S)-5-(benzoyloxy)-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoatePubChem[3]
CAS Number 29228-15-7BOC Sciences[1]
Synonyms This compound, (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoateBOC Sciences[1]
Natural Source Piper attenuatumBOC Sciences,[1] Wikidata[2]

Proposed Experimental Protocols

Proposed Isolation and Purification Workflow from Piper attenuatum

The isolation of this compound would likely follow a multi-step extraction and chromatographic purification process, typical for natural product isolation.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification cluster_analysis Structural Elucidation A Dried and Powdered Piper attenuatum Plant Material B Maceration with Methanol/Ethanol A->B C Filtration and Concentration B->C D Crude Extract C->D E Liquid-Liquid Extraction (e.g., Hexane, Ethyl Acetate, Water) D->E F Fractionation based on Polarity E->F G Column Chromatography (Silica Gel) F->G H Further Purification by Preparative HPLC G->H I Isolated this compound H->I J Spectroscopic Analysis (NMR, MS, IR) I->J

Figure 1: Proposed workflow for the isolation of this compound.

Potential Biological Activity and Mechanism of Action (Hypothetical)

There is currently a lack of published data on the biological activity and mechanism of action of this compound. However, compounds isolated from the Piper genus are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Furthermore, the chlorohydrin functional group can be reactive and may interact with biological macromolecules.

Based on these general principles, a hypothetical signaling pathway that could be investigated for this compound's potential cytotoxic effects is the intrinsic apoptosis pathway. Many natural products exert their anticancer effects by inducing programmed cell death.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Pipoxide This compound (Hypothetical Inducer) Bcl2 Bcl-2 Family (e.g., Bax, Bak) Pipoxide->Bcl2 Induces/Inhibits? Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with Pro-Caspase-9 Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9 Activation

Figure 2: Hypothetical signaling pathway for investigation.

Experimental Protocol for Investigating Apoptosis Induction:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media.

  • Treatment: Treat cells with varying concentrations of this compound for different time points (e.g., 24, 48 hours).

  • Cell Viability Assay: Assess cell viability using an MTT or similar assay to determine the IC₅₀ value.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify early and late apoptotic cells.

    • Caspase Activity Assays: Measure the activity of key caspases (e.g., Caspase-3, -9) using colorimetric or fluorometric assays.

    • Western Blot Analysis: Analyze the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP, cleaved Caspase-3).

Future Directions and Conclusion

This compound represents an intriguing yet underexplored natural product. The information presented in this guide highlights the significant gaps in our understanding of its biological activities and potential therapeutic applications. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: A broad-based screening of this compound against various disease models, including cancer, inflammatory disorders, and infectious diseases, is warranted.

  • Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies will be crucial to identify its molecular targets and signaling pathways.

References

An In-Depth Technical Guide to Pipoxide Chlorohydrin: Structure, Properties, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxide chlorohydrin is a naturally occurring polyoxygenated cyclohexene derivative that has been isolated from the plant Piper attenuatum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocol for its isolation. While research into the specific biological activities of this compound is still in its early stages, the broader pharmacological profile of compounds from the Piper genus suggests potential for further investigation. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound possesses a complex and highly functionalized cyclohexene core. Its systematic IUPAC name is [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate.[1] The chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₂₁H₁₉ClO₆PubChem
Molecular Weight 402.8 g/mol PubChem
IUPAC Name [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoatePubChem
CAS Number 29228-15-7Biorbyt, BOC Sciences
Canonical SMILES C1=CC=C(C=C1)C(=O)OC[C@]2(--INVALID-LINK--OC(=O)C3=CC=CC=C3">C@HCl)OPubChem
InChI Key OZXFMXVSIMKHPG-OEMYIYORSA-NPubChem
XLogP3 2.8PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 5PubChem
Exact Mass 402.087016 DaPubChem
Monoisotopic Mass 402.087016 DaPubChem
Topological Polar Surface Area 93.1 ŲPubChem
Heavy Atom Count 28PubChem
Complexity 581PubChem

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The key data from the original isolation study are presented below.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
Infrared (IR) Spectroscopy (νₘₐₓ, cm⁻¹) 3450 (OH), 1720 (C=O), 1600, 1270, 1100, 710
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ, ppm) 8.1-7.9 (4H, m), 7.6-7.3 (6H, m), 6.2 (1H, dd, J=10, 2 Hz, H-4), 6.0 (1H, d, J=10 Hz, H-3), 5.4 (1H, m, H-5), 4.7 (2H, ABq, J=12 Hz), 4.4 (1H, d, J=2 Hz, H-2), 3.8 (1H, s, OH), 3.4 (1H, s, OH)
Mass Spectrometry (MS) (m/z) 402 (M⁺), 384, 367, 280, 263, 248, 122, 105

Data sourced from Sumathykutty, M. A. & Rao, J. M. (1991). 8-Hentriacontanol and other constituents from Piper attenuatum. Phytochemistry, 30(6), 2075-2076.

Experimental Protocols

Isolation of this compound from Piper attenuatum

The following protocol for the isolation of this compound is based on the original method described by Sumathykutty and Rao (1991).

Workflow for the Isolation of this compound

G plant_material Air-dried leaves of Piper attenuatum extraction Extraction with petroleum ether plant_material->extraction concentration Concentration of extract extraction->concentration chromatography Column chromatography on silica gel concentration->chromatography elution Elution with petroleum ether-ethyl acetate (9:1) chromatography->elution fractions Collection and analysis of fractions elution->fractions isolation Isolation of this compound fractions->isolation

Caption: Workflow for the isolation of this compound from Piper attenuatum.

Detailed Methodology:

  • Plant Material: Air-dried leaves of Piper attenuatum were used as the starting material.

  • Extraction: The dried leaves were extracted with petroleum ether.

  • Concentration: The resulting extract was concentrated under reduced pressure.

  • Chromatography: The concentrated extract was subjected to column chromatography on silica gel.

  • Elution: The column was eluted with a solvent system of petroleum ether-ethyl acetate (9:1).

  • Fraction Collection: Fractions were collected and monitored by appropriate analytical techniques (e.g., thin-layer chromatography).

  • Isolation: this compound was isolated from the relevant fractions.

Biological Activity and Future Directions

While the Piper genus is known for a wide range of biological activities, including anti-inflammatory, antibacterial, and antioxidant effects, specific pharmacological studies on purified this compound are limited.[2][3][4] The complex structure of this compound, featuring multiple stereocenters and functional groups, makes it an interesting candidate for further investigation.

Future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for biological screening and the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Pharmacological Screening: A comprehensive evaluation of the biological activities of isolated this compound is warranted, particularly focusing on anticancer, anti-inflammatory, and antimicrobial assays.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies should aim to elucidate the molecular mechanism of action.

The logical relationship for future research can be visualized as follows:

Logical Flow for Future Research on this compound

G isolation Isolation from Natural Source screening Biological Activity Screening isolation->screening synthesis Total Synthesis & Analogue Production synthesis->screening sar Structure-Activity Relationship (SAR) synthesis->sar moa Mechanism of Action Studies screening->moa development Lead Compound Development moa->development sar->development

Caption: Logical workflow for the future research and development of this compound.

Conclusion

This compound is a structurally intriguing natural product from Piper attenuatum. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the methodology for its isolation. While its full pharmacological potential remains to be elucidated, its complex architecture and the known bioactivities of related compounds from the Piper genus highlight it as a promising area for future research in drug discovery and development.

References

Pipoxide Chlorohydrin: A Technical Guide to Its Natural Origin, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxide chlorohydrin, a distinct epoxy-dibenzoate, has been identified and isolated from a natural botanical source. This technical guide provides a comprehensive overview of its origin, detailed experimental procedures for its extraction and purification, and a summary of its physicochemical properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound is a secondary metabolite isolated from the plant species Piper attenuatum. This plant, belonging to the Piperaceae family, is the sole reported natural source of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₁₉ClO₆
Molecular Weight402.82 g/mol
AppearanceCrystalline solid
Melting Point158-160 °C
Specific Rotation ([α]D²⁵)-14.2° (c 0.45, CHCl₃)

Experimental Protocols

The following sections provide a detailed methodology for the isolation and characterization of this compound from Piper attenuatum.

Extraction and Isolation

The isolation of this compound involves a multi-step process beginning with the extraction of plant material, followed by chromatographic separation. A logical workflow for this process is depicted in the diagram below.

Extraction_Isolation_Workflow Plant_Material Dried and powdered aerial parts of Piper attenuatum Extraction Cold percolation with dichloromethane Plant_Material->Extraction Concentration Concentration of the extract under reduced pressure Extraction->Concentration Column_Chromatography_1 Initial Column Chromatography on silica gel (Elution with petroleum ether and increasing polarity with ethyl acetate) Concentration->Column_Chromatography_1 Fraction_Collection Collection of fractions Column_Chromatography_1->Fraction_Collection TLC_Analysis Thin Layer Chromatography (TLC) analysis of fractions Fraction_Collection->TLC_Analysis Column_Chromatography_2 Re-chromatography of selected fractions on silica gel (Elution with petroleum ether-ethyl acetate gradient) TLC_Analysis->Column_Chromatography_2 Crystallization Crystallization from petroleum ether-ethyl acetate Column_Chromatography_2->Crystallization Pure_Compound Pure this compound Crystallization->Pure_Compound

Caption: Workflow for the extraction and isolation of this compound.

A detailed step-by-step protocol is as follows:

  • Plant Material Preparation: The aerial parts of Piper attenuatum are collected, shade-dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to cold percolation with dichloromethane at room temperature. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined dichloromethane extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Initial Chromatographic Separation: The crude extract is adsorbed onto silica gel (60-120 mesh) and subjected to column chromatography. Elution is performed with solvents of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Fraction Analysis and Pooling: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those showing similar profiles are pooled together.

  • Secondary Chromatographic Purification: Fractions containing the compound of interest are further purified by repeated column chromatography on silica gel, using a petroleum ether-ethyl acetate gradient elution.

  • Crystallization: The purified fraction is crystallized from a mixture of petroleum ether and ethyl acetate to afford pure, crystalline this compound.

Structural Characterization

The definitive structure of the isolated this compound is established through a combination of spectroscopic techniques. The key analytical data are summarized in Table 2.

Table 2: Spectroscopic Data for the Characterization of this compound

TechniqueKey Observations
¹H NMR (90 MHz, CDCl₃, δ ppm)8.10-7.85 (4H, m, Ar-H), 7.65-7.20 (6H, m, Ar-H), 6.15 (1H, d, J=9Hz, H-4), 5.95 (1H, dd, J=9, 4Hz, H-3), 5.60 (1H, m, H-5), 4.80 (1H, d, J=4Hz, H-2), 4.60 (2H, m, CH₂), 3.95 (1H, d, J=3Hz, H-6), 3.40 (1H, s, OH), 2.90 (1H, s, OH)
¹³C NMR (22.5 MHz, CDCl₃, δ ppm)166.8, 165.5 (C=O), 133.4, 133.2, 130.0, 129.8, 129.2, 128.5, 128.4 (Ar-C), 127.8 (C-4), 127.0 (C-3), 75.0 (C-1), 71.8 (C-5), 68.2 (C-6), 65.0 (CH₂), 60.5 (C-2)
Mass Spectrometry (MS) m/z402/404 (M⁺), 280, 279, 105
Infrared (IR) νₘₐₓ (KBr) cm⁻¹3450 (OH), 1720 (C=O), 1600, 1585, 1270, 1120, 710

Biological Activity and Signaling Pathways

Currently, there is a lack of published data regarding the specific biological activities of this compound and any associated signaling pathways. Further research is warranted to elucidate the potential pharmacological effects of this natural compound. The diagram below illustrates a generalized logical relationship for future investigations into its bioactivity.

Bioactivity_Investigation Compound This compound Screening In vitro Bioactivity Screening (e.g., cytotoxicity, antimicrobial, anti-inflammatory assays) Compound->Screening Hit_Identification Identification of Significant Biological Activity Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Target_Identification Identification of Molecular Target(s) Mechanism_Study->Target_Identification Pathway_Analysis Signaling Pathway Elucidation Target_Identification->Pathway_Analysis

Caption: A proposed workflow for investigating the biological activity of this compound.

Conclusion

This technical guide has detailed the natural source, isolation, and structural characterization of this compound from Piper attenuatum. The provided experimental protocols and quantitative data serve as a valuable resource for the scientific community. The absence of reported biological activity highlights a significant knowledge gap and presents an opportunity for future research to explore the therapeutic potential of this unique natural product.

Pipoxide Chlorohydrin: An Enigmatic Natural Product Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing chemical structure and origin from a medicinally significant plant genus, Pipoxide Chlorohydrin remains a molecule of unknown biological function. A comprehensive review of scientific literature and chemical databases reveals a significant gap in our understanding of its pharmacological activities. While its parent plant, Piper attenuatum, is known for a variety of therapeutic properties, the specific contributions of this compound to these effects have not been elucidated.

This compound, chemically identified as [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate, is a natural product isolated from Piper attenuatum. This plant belongs to the Piperaceae family, which is a rich source of bioactive compounds with a history of use in traditional medicine.[1][2] However, specific studies on the biological activity of this compound are conspicuously absent from the current body of scientific literature.

The Untapped Potential of a Piper Derivative

The genus Piper has a well-documented history in traditional medicine across various cultures.[2] Modern phytochemical investigations have identified numerous compounds within this genus that possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] For instance, Piper attenuatum is reported to contain compounds like crotepoxide, which has demonstrated significant antitumor activity.[1] The presence of such bioactive molecules within the same plant suggests that this compound could also possess noteworthy pharmacological effects, but this remains to be experimentally validated.

Currently, there is no publicly available quantitative data, such as IC50 values for cytotoxicity or antimicrobial activity, for this compound. Consequently, detailed experimental protocols and descriptions of its mechanisms of action or effects on cellular signaling pathways are also unavailable.

Future Directions and Research Opportunities

The lack of biological data for this compound presents a clear opportunity for future research. Scientists in the fields of natural product chemistry, pharmacology, and drug discovery may find this compound to be a promising candidate for investigation.

Future research endeavors could focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from Piper attenuatum to obtain sufficient quantities for biological screening.

  • Broad-Spectrum Bioactivity Screening: Evaluating the compound against a wide range of biological targets, including various cancer cell lines, pathogenic microbes, and inflammatory markers.

  • Mechanism of Action Studies: Should any significant bioactivity be discovered, subsequent studies could delve into the underlying molecular mechanisms and identify the cellular signaling pathways modulated by this compound.

Below is a conceptual workflow for the initial screening of this compound's biological activity.

Caption: Conceptual workflow for the initial biological screening of this compound.

References

In-depth Technical Guide: The Mechanism of Action of Pipoxide Chlorohydrin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no information on a compound specifically named "pipoxide chlorohydrin." Extensive searches of chemical and biological databases and the broader scientific literature did not yield any results for this particular molecule.

This suggests several possibilities:

  • Novel or Niche Compound: "this compound" may be a very new or highly specialized compound that has not yet been described in publicly available scientific literature. Research may be in its early stages and not yet published.

  • Alternative Nomenclature: The compound may be known by a different chemical name or internal code within a research institution or company. Without this alternative identifier, it is impossible to locate relevant data.

  • Proprietary Information: Information regarding this compound could be proprietary and not publicly disclosed.

General Information on Chlorohydrins:

While there is no specific information on "this compound," the broader class of "chlorohydrins" is well-documented in chemical literature. Chlorohydrins are a class of chemical compounds that contain both a chlorine atom and a hydroxyl group attached to adjacent carbon atoms. They are typically formed from the reaction of an alkene with chlorine and water.

Some chlorohydrins have been investigated for their biological activity, and some have been identified as carcinogenic, particularly in the context of industrial exposure. However, without specific data on "this compound," it is impossible to extrapolate any potential mechanism of action.

Due to the complete absence of information on "this compound" in the public domain, this technical guide cannot be completed. No data is available to summarize in tables, no experimental protocols can be detailed, and no signaling pathways can be visualized.

Further investigation would require an alternative name for the compound or access to proprietary research data. Should information on "this compound" become publicly available, a detailed technical guide on its mechanism of action could be developed.

Pipoxide Chlorohydrin: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxide chlorohydrin, a natural product isolated from the plant Piper attenuatum, is a molecule of interest within the scientific community.[1] This technical guide provides a comprehensive summary of its known physical and chemical properties. Due to the limited availability of published experimental data, this document combines computed data with general knowledge of chlorohydrins to offer a thorough overview for research and drug development purposes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some properties have been computationally predicted, experimental data for characteristics such as melting and boiling points remain largely unavailable in publicly accessible literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₁₉ClO₆PubChem CID: 100854335[2]
Molecular Weight 402.8 g/mol PubChem CID: 100854335[2]
IUPAC Name [(1S,2S,5R,6S)-5-(benzoyloxy)-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoatePubChem CID: 100854335[2]
CAS Number 29228-15-7PubChem CID: 100854335[2]
Predicted Boiling Point 555.4 ± 50.0 °C at 760 mmHgHuaxueyuan[3]
Computed XLogP3 2.8PubChem CID: 100854335[2]
Topological Polar Surface Area 93.1 ŲPubChem CID: 100854335[2]
Hydrogen Bond Donor Count 2PubChem CID: 100854335[2]
Hydrogen Bond Acceptor Count 6PubChem CID: 100854335[2]
Rotatable Bond Count 7PubChem CID: 100854335[2]
Natural Source Piper attenuatumBOC Sciences[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in the available literature. However, general methodologies for the synthesis and analysis of chlorohydrins can be adapted.

Synthesis of Chlorohydrins

A common method for the synthesis of chlorohydrins involves the ring-opening of an epoxide with a source of hydrochloric acid. This reaction is typically carried out in an appropriate solvent.

General Workflow for Chlorohydrin Synthesis

G Epoxide Epoxide Precursor Reaction Reaction Mixture Epoxide->Reaction HCl HCl Source (e.g., aq. HCl) HCl->Reaction Solvent Aprotic Solvent (e.g., Diethyl Ether) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Extraction Organic Extraction Workup->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Chlorohydrin Chlorohydrin Product Purification->Chlorohydrin

Caption: General workflow for the synthesis of chlorohydrins from epoxides.

Purification and Analysis

Purification of chlorohydrins is often achieved using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC). Structural elucidation and analysis typically involve spectroscopic methods.

Workflow for Purification and Analysis

G Crude Crude Product Purification Purification (e.g., RP-HPLC) Crude->Purification Pure Pure Compound Purification->Pure MS Mass Spectrometry (MS) Pure->MS NMR Nuclear Magnetic Resonance (NMR) Pure->NMR Structure Structural Elucidation MS->Structure NMR->Structure

Caption: General workflow for purification and analysis of chlorohydrins.

Spectroscopic Data

While specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound from the primary literature are not readily accessible, a key publication by Joshi et al. (1979) reportedly contains revised structural information based on 360 MHz PMR spectral evidence and decoupling experiments.[4] Access to this publication would be critical for detailed structural analysis.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, various compounds isolated from Piper species have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, some compounds from Piper attenuatum have shown IL-6 inhibitory and anticancer activities. This suggests that this compound may also possess noteworthy biological properties that warrant further investigation.

Potential Signaling Pathway Investigation

G Compound This compound Cell Target Cells Compound->Cell Pathway Signaling Pathway (e.g., NF-κB, MAPK) Cell->Pathway Response Cellular Response (e.g., Cytokine production, Apoptosis) Pathway->Response Assay Biological Assays (e.g., ELISA, Western Blot) Response->Assay

Caption: A logical diagram for investigating the potential signaling pathways affected by this compound.

Conclusion

This compound is a natural product with a defined chemical structure. While its fundamental chemical properties have been computed, a significant gap exists in the publicly available experimental data, particularly concerning its physical properties and detailed spectroscopic analysis. Furthermore, its biological activities and potential mechanisms of action remain largely unexplored. This technical guide highlights the current state of knowledge and underscores the need for further research to fully characterize this intriguing molecule for its potential applications in drug discovery and development. The primary literature from its initial isolation and structural revision is a critical resource that needs to be consulted for more definitive data.

References

Pipoxide Chlorohydrin: A Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxide chlorohydrin, a naturally occurring polyoxygenated cyclohexene derivative, has emerged as a molecule of interest in the scientific community. Isolated from plant species such as Kaempferia angustifolia and Uvaria cordata, this compound has demonstrated noteworthy biological activities, including potential anti-obesity and antiviral applications. This technical guide provides a comprehensive review of the available scientific literature on this compound, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate further research and drug development efforts.

Chemical Properties and Structure

The chemical structure of this compound was definitively established and, in some cases, revised based on spectroscopic evidence, particularly 360 MHz PMR spectral analysis. It is characterized by a highly functionalized cyclohexane ring system containing a chlorohydrin moiety and epoxide groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number29228-15-7Chemical Supplier Databases
Molecular FormulaC₂₁H₁₉ClO₆Chemical Supplier Databases
Molecular Weight402.83 g/mol Chemical Supplier Databases
Natural SourcesKaempferia angustifolia, Uvaria cordata

Biological Activity and Therapeutic Potential

Current research has highlighted two primary areas of biological activity for this compound: inhibition of adipogenesis and potential antiviral efficacy against the Chikungunya virus.

Anti-Adipogenic Effects

An in vitro study demonstrated that (+)-pipoxide chlorohydrin, isolated from Kaempferia angustifolia, exhibits strong inhibitory effects on the differentiation of murine pre-adipocytes (3T3-L1 cells).

Table 2: In Vitro Anti-Adipogenic and Cytotoxic Activity of (+)-Pipoxide Chlorohydrin

Cell LineAssayConcentrationResultSource
3T3-L1 Murine Pre-adipocytesTriglyceride Accumulation Inhibition10 µg/mLStrong Inhibition
3T3-L1 Murine Pre-adipocytesCytotoxicity10 µg/mLCytotoxic

The observed cytotoxicity at the effective concentration suggests that future studies should focus on establishing a therapeutic window and exploring structural modifications to enhance selectivity.

Antiviral Potential against Chikungunya Virus (in silico)

A computational study investigated the potential of this compound as an inhibitor of the nsP2 protease of the Chikungunya virus, a crucial enzyme for viral replication. Molecular docking and molecular dynamics simulations were employed to predict the binding affinity and stability of the compound within the enzyme's active site.

Table 3: Predicted Binding Energies of this compound with Chikungunya Virus nsP2 Protease

Computational MethodParameterPredicted Value (kcal/mol)Source
Molecular DockingBinding AffinityNot explicitly stated in abstract
MM-PBSABinding Free EnergyNegative value indicating stable binding

These in silico findings position this compound as a promising candidate for further in vitro and in vivo antiviral testing.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. However, based on the literature, the following represents a general methodology for its isolation and a standard protocol for the evaluation of its anti-adipogenic effects.

Isolation and Purification of (+)-Pipoxide Chlorohydrin from Kaempferia angustifolia

The isolation of (+)-pipoxide chlorohydrin from its natural source typically involves solvent extraction and chromatographic separation. The following is a generalized workflow based on common phytochemical practices.

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification A Dried and Powdered Kaempferia angustifolia Rhizomes B Solvent Extraction (e.g., Methanol or Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Elution with Solvent Gradient F->G H Fraction Collection and TLC Analysis G->H I Further Purification (e.g., Preparative HPLC) H->I J Isolated (+)-Pipoxide Chlorohydrin I->J

Caption: General workflow for the isolation of this compound.

In Vitro Adipocyte Differentiation and Triglyceride Accumulation Assay

This protocol describes a standard method for assessing the inhibitory effect of a compound on the differentiation of 3T3-L1 pre-adipocytes.

  • Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Induction of Differentiation: Two days post-confluence, differentiation is induced using a differentiation medium containing a cocktail of inducers such as 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control during the differentiation process.

  • Maturation: After 2-3 days, the medium is replaced with a maturation medium (e.g., DMEM with 10% FBS and insulin) and the cells are incubated for an additional 4-8 days, with medium changes every 2 days.

  • Quantification of Triglyceride Accumulation:

    • The mature adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

    • The accumulated intracellular lipids are stained with Oil Red O solution.

    • After washing, the stained lipid droplets are eluted with isopropanol.

    • The absorbance of the eluate is measured spectrophotometrically (typically at ~510 nm) to quantify the extent of triglyceride accumulation.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, the available data allows for the formulation of hypothetical mechanisms.

Proposed Antiviral Mechanism of Action

The in silico study suggests that this compound acts as a competitive inhibitor of the Chikungunya virus nsP2 protease. By binding to the active site of the enzyme, it would block the processing of the viral polyprotein, which is essential for the formation of the viral replication complex.

G Viral Polyprotein Viral Polyprotein nsP2 Protease nsP2 Protease Viral Polyprotein->nsP2 Protease Substrate Viral Replication Complex Viral Replication Complex nsP2 Protease->Viral Replication Complex Cleavage This compound This compound This compound->nsP2 Protease Inhibition Viral Replication Viral Replication Viral Replication Complex->Viral Replication

Caption: Proposed inhibition of Chikungunya virus replication.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro anti-adipogenic activity and computationally predicted antiviral potential. To advance this compound towards therapeutic applications, future research should focus on:

  • Total Synthesis: Development of a robust and scalable synthetic route to enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogues.

  • In-depth Biological Evaluation:

    • Determination of IC₅₀ values for its anti-adipogenic and cytotoxic effects.

    • In vitro validation of its antiviral activity against Chikungunya virus and other potential viral targets.

    • Elucidation of the specific signaling pathways involved in its biological activities.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile in preclinical models.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

The Enigmatic Case of Pipoxide Chlorohydrin: A Search for a Ghost in the Scientific Record

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and chemical literature, the compound "Pipoxide chlorohydrin" remains elusive, suggesting it may be a novel, yet-to-be-published discovery, a proprietary molecule, or a potential misnomer within the scientific community.

For researchers, scientists, and drug development professionals, the discovery and isolation of a novel bioactive compound is a significant event, often heralding new avenues for therapeutic intervention. However, in the case of "this compound," the trail runs cold. No publicly available data exists on its discovery, isolation, chemical structure, or biological activity.

This lack of information prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including quantitative data, detailed experimental protocols, and visualizations of synthetic pathways, are contingent on the existence of primary research literature.

The term "chlorohydrin" denotes a functional group consisting of a chlorine atom and a hydroxyl group attached to adjacent carbon atoms. The "Pipoxide" portion of the name likely refers to a core chemical scaffold, possibly derived from a natural source, such as a plant of the Piper genus, or a specific class of alkaloids. However, searches for "Pipoxide" as a natural product or alkaloid have also failed to yield any relevant results.

It is conceivable that "this compound" is a compound that is currently under investigation in a private research setting and has not yet been disclosed in patents or publications. Alternatively, the name itself could be a misinterpretation or a misspelling of a known compound.

Without any foundational data, it is impossible to provide the requested technical guide. Researchers interested in this compound are advised to verify the name and spelling and to monitor scientific literature for any future publications that may shed light on the discovery and isolation of this enigmatic molecule.

Spectroscopic Profile of Pipoxide Chlorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for Pipoxide chlorohydrin, a natural product isolated from Piper attenuatum. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

This compound, with the chemical formula C₂₁H₁₉ClO₆, is a significant compound due to its origin from the Piper genus, known for a wide array of bioactive molecules.[1][2] The structural elucidation of this complex molecule relies heavily on the interpretation of its spectroscopic data. This guide presents the key spectral features that are instrumental in its identification and characterization.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.95m2HAromatic (Benzoyl)
7.50m3HAromatic (Benzoyl)
7.35m5HAromatic (Benzoyl)
6.25dd10, 21HH-4
6.00d101HH-3
5.50m1HH-5
4.65d21HH-2
4.50s2H-CH₂-O-Benzoyl
3.60d81HH-6
2.85d81HOH
2.50s1HOH

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
166.5C=O (Benzoyl)
165.0C=O (Benzoyl)
133.5Aromatic
133.0Aromatic
130.0Aromatic
129.5Aromatic
129.0C-4
128.5Aromatic
128.0C-3
74.0C-1
73.5C-5
71.0C-6
69.0-CH₂-O-Benzoyl
61.5C-2

Data sourced from the structural revision of pipoxide and this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500BroadO-H (Alcohol)
1720StrongC=O (Ester, Benzoyl)
1600, 1580, 1450MediumC=C (Aromatic)
1270StrongC-O (Ester)
710StrongAromatic C-H Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
402-[M]⁺ (Molecular Ion for C₂₁H₁₉³⁵ClO₆)
404-[M+2]⁺ (Isotope peak for ³⁷Cl)
280-[M - C₇H₅O₂]⁺ (Loss of benzoyl group)
105100[C₇H₅O]⁺ (Benzoyl cation - Base Peak)
77-[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

Isolation of this compound

This compound was isolated from the leaves of Piper attenuatum. The dried and powdered plant material was extracted with a suitable organic solvent (e.g., ethanol or methanol). The crude extract was then subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced directly into the ion source, and the resulting fragmentation pattern was analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Piper attenuatum) extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1H, 13C) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure Structure of this compound data_analysis->structure

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

potential therapeutic effects of Pipoxide chlorohydrin

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of available scientific literature and databases has yielded no specific information regarding the therapeutic effects, mechanism of action, or any associated in vivo or in vitro studies for a compound identified as "Pipoxide chlorohydrin."

The initial search strategy included broad queries for "this compound therapeutic effects," "this compound mechanism of action," "this compound in vivo studies," and "this compound in vitro studies." Subsequent searches for more general information on related compounds and pathways also did not provide any data linked to "this compound."

As a result, it is not possible to provide an in-depth technical guide or whitepaper on this topic. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the absence of foundational research data on this specific compound.

It is recommended to verify the name and spelling of the compound of interest. If "this compound" is a novel or proprietary compound, its biological activities may not yet be published in the public domain. For researchers, scientists, and drug development professionals seeking information on this topic, direct inquiry with the originating research group or institution may be necessary to obtain the desired technical details.

An In-depth Technical Guide to Pipoxide Chlorohydrin Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a class of synthetic heterocyclic compounds tentatively named "pipoxide chlorohydrin derivatives and analogs." For the purpose of this document, "pipoxide" will be used as a representative term for a piperidine-based epoxide, from which the corresponding chlorohydrin derivatives are synthesized. This guide will detail their synthesis, potential biological activities with a focus on cytotoxicity, and relevant signaling pathways. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area. The information presented is a synthesis of current knowledge on analogous piperidine-containing compounds and chlorohydrin chemistry, intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. The incorporation of a reactive chlorohydrin functionality onto a piperidine ring system presents an intriguing avenue for the development of novel therapeutic agents. The chlorohydrin group can act as a precursor for epoxide formation or as a pharmacophore itself, capable of interacting with biological targets through hydrogen bonding and nucleophilic substitution.

This guide focuses on the synthesis and biological evaluation of "this compound derivatives," which are synthesized via the ring-opening of a piperidine-based epoxide. These compounds are of particular interest due to their potential as cytotoxic agents for cancer therapy. We will explore the synthetic routes to these molecules, methods for assessing their biological activity, and the potential signaling pathways they may modulate.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves the regioselective ring-opening of a corresponding piperidine-based epoxide. This transformation can be achieved using various chlorinating agents, often in the presence of a Lewis or Brønsted acid catalyst.

General Synthetic Workflow

The synthesis typically begins with a suitably substituted piperidine precursor, which is then epoxidized. The resulting "pipoxide" is subsequently subjected to a ring-opening reaction to yield the desired chlorohydrin derivative.

G A Substituted Piperidine B Piperidine-based Epoxide ('Pipoxide') A->B Epoxidation C This compound Derivative B->C Regioselective Ring-Opening

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Regioselective Ring-Opening of a Piperidine-Based Epoxide

This protocol provides a general method for the synthesis of a this compound derivative from a piperidine-based epoxide using titanium(IV) chloride as a reagent for regioselective ring-opening.[1]

Materials:

  • N-protected piperidine-based epoxide (1.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Titanium(IV) chloride (TiCl₄) (1.2 mmol, 1.0 M solution in CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the N-protected piperidine-based epoxide (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium(IV) chloride (1.2 mmol, 1.2 mL of a 1.0 M solution in CH₂Cl₂) to the stirred solution via syringe over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Biological Activity and Cytotoxicity

Piperidine-containing compounds have demonstrated a wide array of biological activities. The introduction of a chlorohydrin moiety can enhance the cytotoxic potential of these molecules, making them promising candidates for anticancer drug development.

Cytotoxicity of Piperidine-Based Chlorohydrin Analogs

The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

Table 1: Representative Cytotoxicity Data of Hypothetical this compound Analogs

Compound IDR¹ GroupR² GroupCell LineIC₅₀ (µM)
PCH-1HPhenylA549 (Lung)15.2
PCH-2H4-ChlorophenylA549 (Lung)8.5
PCH-3MethylPhenylMCF-7 (Breast)22.1
PCH-4Methyl4-ChlorophenylMCF-7 (Breast)12.8
PCH-5HPhenylHCT116 (Colon)18.9
PCH-6H4-ChlorophenylHCT116 (Colon)9.7

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on trends observed in the literature for analogous compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, or HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Potential Signaling Pathways

The cytotoxic effects of piperidine derivatives are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. Based on the activities of analogous compounds, the PI3K/Akt and NF-κB pathways are potential targets for this compound derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.

G cluster_0 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Pipoxide This compound Derivative Pipoxide->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression and resistance to therapy.

G cluster_0 Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Gene_Expression Pro-survival & Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes Pipoxide This compound Derivative Pipoxide->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds for further investigation in the field of anticancer drug discovery. Their straightforward synthesis from readily available piperidine precursors and the potential for potent cytotoxic activity make them attractive targets for medicinal chemists.

Future research should focus on:

  • Synthesis and characterization of a diverse library of this compound analogs to establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Evaluation of their efficacy in in vivo cancer models to assess their therapeutic potential.

  • Optimization of their pharmacokinetic and pharmacodynamic properties to improve their drug-like characteristics.

This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing class of molecules. The detailed protocols and compiled information are intended to accelerate the discovery and development of novel and effective therapeutic agents based on the this compound scaffold.

References

Toxicological Profile of Pipoxide Chlorohydrin: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive and exhaustive search of publicly available scientific literature, chemical databases, and regulatory agency reports, no toxicological data or any mentioning of a compound specifically named "Pipoxide chlorohydrin" could be identified. This suggests that "this compound" may be a highly obscure, novel, or potentially incorrectly named compound for which no public information exists.

The search strategy included queries for the compound's toxicological profile, acute and chronic toxicity data (LD50, LC50), genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Furthermore, searches were conducted to find detailed experimental protocols and associated signaling pathways. Despite these efforts, no relevant information was found.

Attempts were also made to deconstruct the name to infer a possible chemical structure and search for related compounds. "Pipoxide" could suggest an epoxide of a piperidine-containing molecule, and "chlorohydrin" refers to a functional group with adjacent chlorine and hydroxyl groups. However, searches for toxicological information on compounds with these combined structural features did not yield any data attributable to a substance named "this compound."

Due to the complete absence of data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for the toxicological profile of this compound.

It is recommended to verify the chemical name, Chemical Abstracts Service (CAS) number, or the precise chemical structure of the compound of interest to enable a new and more targeted search for its toxicological properties. Without this specific information, a meaningful toxicological assessment cannot be performed.

The Biosynthesis of Pipoxide Chlorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxide chlorohydrin, a polyoxygenated cyclohexene derivative isolated from Piper attenuatum, represents a class of natural products with potential biological activity. While the precise biosynthetic pathway of this molecule has not been experimentally elucidated, a scientifically grounded hypothetical pathway can be proposed based on established principles of secondary metabolite biosynthesis. This technical guide outlines this putative pathway, starting from primary metabolism via the shikimate pathway, and details the key enzymatic transformations, including epoxidation and chlorohydrin formation. Furthermore, this document provides a comprehensive overview of the experimental protocols that would be necessary to validate this proposed pathway, including isotopic labeling studies and enzyme assays. Quantitative data from analogous biosynthetic pathways are presented to serve as a benchmark for future research. This guide is intended to be a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery who are interested in the biosynthesis of this compound and related compounds.

Introduction

Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. This compound, with its densely functionalized cyclohexene core, presents an intriguing synthetic and biosynthetic puzzle. Understanding the enzymatic machinery responsible for its production can open avenues for biocatalytic synthesis and the generation of novel analogs. This guide provides an in-depth exploration of the likely biosynthetic route to this compound, offering a roadmap for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the shikimate pathway , a central route in plants and microorganisms for the production of aromatic amino acids and other secondary metabolites.[1][2][3] The pathway is proposed to proceed through three key stages:

  • Formation of a Cyclohexene Precursor from the Shikimate Pathway: The initial steps involve the conversion of primary metabolites, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate, the final product of the shikimate pathway.[1][2] Chorismate or a downstream metabolite is then likely converted into a key cyclohexene carboxylic acid intermediate.

  • Epoxidation to Form Pipoxide: The cyclohexene precursor is proposed to undergo stereospecific epoxidation to form the intermediate, Pipoxide . This reaction is likely catalyzed by a cytochrome P450 monooxygenase or another epoxidase.[4][5]

  • Enzymatic Chlorohydrin Formation: The final step is the regioselective opening of the epoxide ring of Pipoxide by a chloride ion to yield this compound. This transformation is likely catalyzed by a halohydrin dehalogenase or a related enzyme.[6][7]

The proposed biosynthetic pathway is visualized in the diagram below.

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_shikimate Shikimate Pathway cluster_cyclohexene Cyclohexene Formation cluster_modifications Tailoring Steps PEP Phosphoenolpyruvate Chorismate Chorismate E4P Erythrose-4-Phosphate Cyclohexene_Precursor Cyclohexene Precursor Chorismate->Cyclohexene_Precursor Multiple Steps Pipoxide Pipoxide (Epoxide Intermediate) Cyclohexene_Precursor->Pipoxide Epoxidase (e.g., P450) Pipoxide_Chlorohydrin This compound Pipoxide->Pipoxide_Chlorohydrin Halohydrin Dehalogenase + Cl-

A proposed biosynthetic pathway for this compound.

Quantitative Data from Analogous Pathways

While no specific quantitative data for the biosynthesis of this compound is currently available, the following tables present representative data from related and well-characterized pathways. This information can serve as a valuable reference for designing and interpreting future experiments.

Table 1: Illustrative Kinetic Parameters of Shikimate Pathway Enzymes
EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthaseEscherichia coliPhosphoenolpyruvate4.625[Tzin and Galili, 2010]
Shikimate DehydrogenasePisum sativum3-Dehydroshikimate3011.2[Tzin and Galili, 2010]
Chorismate SynthaseNeurospora crassa5-Enolpyruvylshikimate-3-phosphate2.550[Tzin and Galili, 2010]
Table 2: Representative Kinetic Data for P450 Monooxygenases (Epoxidases)
EnzymeOrganismSubstrateK_m (µM)V_max (nmol/min/mg protein)Reference
CYP71A1Petunia hybridaCinnamic acid152.3[Schalk et al., 1997]
CYP79A1Sorghum bicolorTyrosine201.5[Sibbesen et al., 1995]
CYP82D6Nicotiana tabacumNicotine500.8[Gavilano and Siminszky, 2007]
Table 3: Illustrative Metabolite Concentrations in Piper Species
MetabolitePiper SpeciesTissueConcentration (mg/g dry weight)Reference
PiperinePiper nigrumFruit48[Chandra et al., 2015]
ChavicinePiper nigrumFruit2.5[Chandra et al., 2015]
LinaloolPiper carpunyaFlower Essential Oil320 (mg/g oil)[Salehi et al., 2019]

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound would require a combination of isotopic labeling studies, enzyme assays, and genetic approaches.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors from primary metabolism into this compound.

Methodology:

  • Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹³C-shikimic acid) to Piper attenuatum plant material (e.g., cell cultures, leaf discs).[8][]

  • Metabolite Extraction: After a defined incubation period, harvest the plant material and perform a comprehensive extraction of secondary metabolites.

  • Analysis: Analyze the extracts using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic labels in isolated this compound.[8][10]

Isotopic Labeling Workflow Workflow for Isotopic Labeling Studies Start Administer ¹³C-labeled precursor to Piper attenuatum Incubation Incubate for a defined period Start->Incubation Harvest Harvest plant material Incubation->Harvest Extraction Extract secondary metabolites Harvest->Extraction Analysis Analyze by HRMS and NMR Extraction->Analysis Result Determine ¹³C incorporation pattern in This compound Analysis->Result

A general workflow for isotopic labeling experiments.
Enzyme Assays

Objective: To identify and characterize the enzymes responsible for the key steps of epoxidation and chlorohydrin formation.

Methodology for a Putative Epoxidase (Cytochrome P450):

  • Protein Extraction: Prepare a microsomal fraction from Piper attenuatum tissues.

  • Assay Conditions: Incubate the microsomal fraction with the hypothesized cyclohexene precursor in the presence of NADPH and O₂.[11][12]

  • Product Detection: Monitor the formation of Pipoxide using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inhibition Studies: Use known P450 inhibitors (e.g., carbon monoxide, ketoconazole) to confirm the involvement of a P450 enzyme.

Methodology for a Putative Halohydrin Dehalogenase:

  • Protein Extraction: Prepare a crude protein extract from Piper attenuatum.

  • Assay Conditions: Incubate the protein extract with synthetically prepared Pipoxide and a source of chloride ions (e.g., KCl).[6][13]

  • Product Detection: Monitor the formation of this compound by LC-MS. The reverse reaction, epoxide formation from this compound with the release of chloride, can also be monitored.[7]

Conclusion

The biosynthesis of this compound likely involves a fascinating series of enzymatic reactions, transforming simple precursors from the shikimate pathway into a complex, functionalized natural product. While the pathway presented in this guide is hypothetical, it provides a solid foundation for future research. The experimental protocols outlined herein offer a clear path to elucidating the precise enzymatic steps and regulatory mechanisms involved in the biosynthesis of this intriguing molecule. Such studies will not only advance our fundamental understanding of plant secondary metabolism but also have the potential to provide new biocatalytic tools for synthetic chemistry and drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pipoxide chlorohydrin, a natural product isolated from Piper attenuatum, and related bioactive compounds. While specific quantitative data on the biological activities of this compound remains limited in publicly available literature, this document synthesizes existing knowledge on its chemical properties and explores the well-documented biological activities of structurally and functionally related natural products. Detailed experimental protocols for relevant biological assays are provided to facilitate further research and drug discovery efforts. Additionally, key signaling pathways potentially modulated by these compounds are illustrated to provide a mechanistic context for their observed biological effects.

Introduction to this compound

This compound is a chlorohydrin-containing natural product first identified in the plant species Piper attenuatum.[1][2] It is also available as a synthetic compound and has been utilized as a biochemical tool in scientific research to probe intricate cellular and molecular mechanisms.[3]

Chemical Profile:

PropertyValueReference
IUPAC Name [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate[1]
Molecular Formula C₂₁H₁₉ClO₆[1]
Molecular Weight 402.8 g/mol [1]
CAS Number 29228-15-7[1]

Related Natural Products from Piper Species and their Biological Activities

The genus Piper is a rich source of diverse bioactive secondary metabolites. Several compounds isolated from Piper attenuatum and other Piper species, which are structurally or biosynthetically related to this compound, have demonstrated significant biological activities, including cytotoxic and anti-inflammatory effects.

Crotepoxide

Crotepoxide, a substituted cyclohexane diepoxide also found in Piper attenuatum, has been a subject of greater scientific scrutiny and has demonstrated potent antitumor and anti-inflammatory properties.[4]

Biological Activity of Crotepoxide:

  • Anti-inflammatory and Antitumor Activity: Crotepoxide has been shown to chemosensitize tumor cells to various cytokines and chemotherapeutic agents.[1] This sensitization is achieved through the inhibition of the NF-κB signaling pathway.[1]

  • Mechanism of Action: Crotepoxide's inhibitory effect on the NF-κB pathway is mediated through the suppression of TAK1 activation. This leads to a cascade of downstream effects, including the abrogation of IκBα kinase (IKK) activity, prevention of IκBα phosphorylation and subsequent degradation, and ultimately the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[1][2]

Other Bioactive Compounds from Piper attenuatum

Piper attenuatum is a host to a variety of other bioactive molecules:

CompoundBiological Activity
Piperolactam A Antibacterial activity.[5]
Kadsurin A & B Anti-tumor, anti-HIV, anti-inflammatory, antioxidant, and neuroprotective effects.[3]
Piperine Enhances the bioavailability of other drugs.[4]
Guineensine Muscle relaxant and CNS depressant activities.[4]
Piperlonguminine Muscle relaxant and CNS depressant activities.[4]

Table 1: Quantitative Cytotoxic Activity of Kadsurin A

Cell LineIC₅₀ (µg/mL)
HCT116 (Human Colorectal Carcinoma)1.05 - 11.31
A549 (Human Lung Carcinoma)1.05 - 11.31
HL-60 (Human Promyelocytic Leukemia)1.05 - 11.31
HepG2 (Human Hepatocellular Carcinoma)1.05 - 11.31
Data derived from studies on compounds isolated from Kadsura coccinea.[3]

Key Signaling Pathways

The biological activities of this compound and related natural products are likely mediated through the modulation of key cellular signaling pathways. Based on the known effects of crotepoxide, the NF-κB and MAPK signaling pathways are of particular interest.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRADD TRADD TNFR->TRADD TRAF2 TRAF2 IL1R->TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 TAK1 TAK1 RIP1->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Crotepoxide Crotepoxide Crotepoxide->TAK1 Inhibits DNA DNA NFkB_n->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of crotepoxide.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Cross-talk between the NF-κB and MAPK pathways is well-established.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Activates Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression

Figure 2: Overview of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays relevant to the assessment of the cytotoxic and anti-inflammatory activities of this compound and related compounds.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[2][3]

Materials:

  • 96-well microtiter plates

  • Adherent cancer cell line of choice

  • Complete culture medium

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

SRB_Assay_Workflow start Start seed Seed Cells start->seed treat Treat with Compound seed->treat fix Fix with TCA treat->fix wash1 Wash fix->wash1 stain Stain with SRB wash1->stain wash2 Wash stain->wash2 solubilize Solubilize Dye wash2->solubilize read Read Absorbance solubilize->read end End read->end

Figure 3: Experimental workflow for the Sulforhodamine B (SRB) assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[6][7]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound (this compound)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Carrageenan solution (1% w/v in normal saline)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, standard drug, and test compound groups (at least two different doses). Administer the respective treatments orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping and Dosing acclimatize->grouping measure0 Measure Paw Volume (0h) grouping->measure0 carrageenan Inject Carrageenan measure0->carrageenan measure_t Measure Paw Volume (1, 2, 3, 4h) carrageenan->measure_t analysis Data Analysis measure_t->analysis end End analysis->end

Figure 4: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

This compound represents an interesting natural product with potential biological activities, inferred from the demonstrated effects of related compounds from the Piper genus. The lack of specific quantitative data for this compound underscores the need for further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundation for future research to unlock the therapeutic potential of this and other related natural products. Future studies should focus on the isolation of sufficient quantities of this compound for comprehensive biological evaluation, including the determination of its IC₅₀ values in various cancer cell lines and its efficacy in animal models of inflammation. Furthermore, detailed mechanistic studies are warranted to elucidate its precise molecular targets and effects on cellular signaling pathways.

References

Methodological & Application

Synthesis of Pipoxide Chlorohydrin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of pipoxide chlorohydrin. The synthesis is a two-step process commencing with the epoxidation of piperylene to yield piperylene oxide (referred to as pipoxide), followed by the regioselective ring-opening of the epoxide with hydrochloric acid to produce the target chlorohydrin. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the reaction pathway.

Introduction

This compound is a vicinal chlorohydrin derived from piperylene. Vicinal chlorohydrins are valuable intermediates in organic synthesis, serving as precursors for the formation of epoxides, amino alcohols, and other functionalized molecules. The synthesis outlined here proceeds through an initial epoxidation of piperylene, a conjugated diene, to form a vinyl epoxide. Subsequent treatment with acid facilitates the ring-opening of the epoxide, leading to the formation of the chlorohydrin. The regioselectivity of the ring-opening is a key consideration in this synthesis.

Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1EpoxidationPiperylene, m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (CH₂Cl₂)0 to 2512~99
2ChlorohydrinationPiperylene Oxide, Hydrochloric Acid (HCl)Diethyl Ether (Et₂O)01High

Experimental Protocols

Step 1: Synthesis of Piperylene Oxide (Pipoxide)

This procedure outlines the epoxidation of piperylene using meta-chloroperoxybenzoic acid (m-CPBA).[1]

Materials:

  • Piperylene (1,3-pentadiene)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperylene (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred piperylene solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 11 hours.

  • Upon completion, cool the reaction mixture again to 0 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to consume excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude piperylene oxide.

  • The product can be further purified by flash chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol describes the ring-opening of piperylene oxide to form the corresponding chlorohydrin. Under acidic conditions, the nucleophilic attack of the chloride ion occurs at the more substituted carbon of the protonated epoxide.[2][3]

Materials:

  • Piperylene oxide

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous hydrogen chloride (HCl) gas or a solution in anhydrous ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve the piperylene oxide (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in anhydrous ether dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the addition of a cold, saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway Synthesis of this compound Piperylene Piperylene Pipoxide Piperylene Oxide (Pipoxide) Piperylene->Pipoxide Epoxidation mCPBA m-CPBA Chlorohydrin This compound Pipoxide->Chlorohydrin Ring Opening HCl HCl Workflow Experimental Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Chlorohydrination start1 Dissolve Piperylene in CH₂Cl₂ add_mcpba Add m-CPBA solution at 0°C start1->add_mcpba react1 Stir for 12h add_mcpba->react1 workup1 Aqueous Work-up (Na₂SO₃, NaHCO₃) react1->workup1 isolate1 Isolate Piperylene Oxide workup1->isolate1 start2 Dissolve Piperylene Oxide in Et₂O isolate1->start2 Product from Step 1 add_hcl Add anhydrous HCl at 0°C start2->add_hcl react2 Stir until completion add_hcl->react2 workup2 Aqueous Work-up (NaHCO₃) react2->workup2 isolate2 Isolate this compound workup2->isolate2

References

Application Notes and Protocols for the Analytical Determination of Pipoxide Chlorohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxide chlorohydrin, a complex natural product with the chemical formula C₂₁H₁₉ClO₆, is a secondary metabolite found in plants of the Piper genus. Its full chemical name is [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate. As a unique natural compound, its detection and quantification are crucial for phytochemical studies, quality control of herbal preparations, and exploration of its potential pharmacological activities.

Due to the non-volatile and chromophoric nature of this compound, arising from its two benzoate groups, the most suitable analytical technique for its quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), coupled with Ultraviolet (UV) detection. This document provides a detailed, proposed analytical method for the detection and quantification of this compound in plant matrices.

Disclaimer: As of the date of this document, no specific validated analytical method for this compound has been published in the peer-reviewed literature. The following protocols and data are based on established methods for structurally similar compounds, such as lignans and alkaloids found in Piper species, and general principles of HPLC method development for natural products. This application note should therefore be considered a starting point for method development and validation.

Proposed Analytical Method: RP-HPLC-UV

The proposed method utilizes a C18 stationary phase to separate this compound from other matrix components, with a gradient elution of water and an organic solvent. Detection is based on the UV absorbance of the benzoate chromophores.

Quantitative Data Summary (Representative)

The following table summarizes typical validation parameters for an RP-HPLC-UV method for the quantification of a representative secondary metabolite (e.g., Piperine or Lignans) from a Piper species.[1][2] These values represent the performance characteristics that should be achievable for a validated this compound method.

ParameterRepresentative Performance
Linearity (R²) > 0.998[3][4]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.04 - 0.5 µg/mL
Precision (RSD%)
    - Intra-day< 2.0%[2][3]
    - Inter-day< 2.0%[2]
Accuracy (Recovery %) 98.0% - 102.0%[2]
Specificity No interference at the retention time of the analyte
Robustness %RSD < 2% for minor changes in mobile phase composition and flow rate

Experimental Protocols

Protocol 1: Sample Preparation - Ultrasound-Assisted Extraction

This protocol is designed for the efficient extraction of this compound from dried plant material (e.g., leaves or stems of Piper attenuatum).

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm Syringe filters (PTFE or Nylon)

  • HPLC vials

Procedure:

  • Weighing: Accurately weigh approximately 1.0 g of the finely powdered plant material into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 20 mL of HPLC-grade methanol to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 40°C).[5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection flask.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat steps 2-5 with a fresh 20 mL portion of methanol. Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined methanolic extracts to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 5.0 mL) of the initial mobile phase composition (e.g., Acetonitrile:Water 50:50 v/v).

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter directly into an HPLC vial for analysis.

Protocol 2: RP-HPLC-UV Analysis

This protocol outlines the chromatographic conditions for the separation and detection of this compound.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Deionized water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm. The benzoate chromophore exhibits strong absorbance in the 230-240 nm region.[6] A secondary wavelength of 275 nm can also be monitored.[7]

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
20.01090
25.01090
25.15050
30.05050

Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis p1 Weigh Powdered Plant Material p2 Add Methanol p1->p2 p3 Ultrasound-Assisted Extraction p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute in Mobile Phase p5->p6 p7 Filter (0.22 µm) into HPLC Vial p6->p7 h1 Inject Sample onto C18 Column p7->h1 h2 Gradient Elution (ACN/H2O) h1->h2 h3 UV Detection at 235 nm h2->h3 h4 Chromatogram Generation h3->h4 d1 Peak Integration & Identification h4->d1 d2 Quantification using Calibration Curve d1->d2 d3 Report Results (µg/g) d2->d3

Caption: General workflow for the extraction and HPLC analysis of this compound.

Logical Relationship of Method Validation

G Method Validated HPLC Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Reliable Reliable & Accurate Quantification Specificity->Reliable Linearity->Reliable Precision->Reliable Accuracy->Reliable Sensitivity->Reliable Robustness->Reliable

Caption: Key parameters for establishing a validated analytical method.

References

Pipoxide Chlorohydrin as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxide chlorohydrin, a naturally occurring chiral molecule, presents a unique and densely functionalized scaffold for synthetic chemistry. Its inherent stereochemistry, derived from nature's chiral pool, makes it a potentially valuable starting material for the enantioselective synthesis of complex molecular architectures. This document provides detailed information on the properties and isolation of this compound. Due to the limited publicly available research on its direct synthetic applications, this guide also presents detailed protocols for the use of a structurally related chiral chlorohydrin derived from a natural product, shikimic acid, in the total synthesis of the antiviral drug Oseltamivir (Tamiflu®). This serves as a practical example of how complex chiral chlorohydrins can be employed as versatile building blocks in drug development.

This compound: Properties and Isolation

This compound, with the IUPAC name [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate, is a natural product that has been isolated from plants of the Piper genus, such as Piper attenuatum. Its structure features a highly substituted cyclohexene ring with multiple stereocenters, a chlorohydrin moiety, and two benzoate groups.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₂₁H₁₉ClO₆--INVALID-LINK--
Molecular Weight 402.8 g/mol --INVALID-LINK--
IUPAC Name [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate--INVALID-LINK--
CAS Number 29228-15-7--INVALID-LINK--
Appearance Solid (presumed)General knowledge
Chirality Chiral--INVALID-LINK--
Biological Activity

Compounds isolated from Piper species are known to exhibit a wide range of biological activities, including antifungal properties.[1][2][3][4][5] While specific bioactivity data for this compound is not extensively documented in the readily available literature, its presence in a genus known for bioactive compounds suggests potential for further investigation.

Isolation Protocol from Piper Species

The isolation of compounds from Piper species typically involves extraction and chromatographic separation. The following is a general protocol that can be adapted for the isolation of this compound.

1.3.1. Extraction

  • Air-dry the plant material (e.g., leaves, stems) of the Piper species at room temperature and grind it into a fine powder.

  • Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours).

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure to obtain a crude extract.

1.3.2. Chromatographic Separation

  • Subject the crude extract to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest, as identified by its TLC profile.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

1.3.3. Characterization

The structure of the isolated compound should be confirmed using spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HMBC, HSQC) to elucidate the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Optical Rotation: To confirm the chirality.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Powdered Piper sp. Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir

Isolation workflow for this compound.

Application of a Chiral Chlorohydrin Analogue in Total Synthesis: Oseltamivir (Tamiflu®)

The total synthesis of the antiviral drug Oseltamivir (Tamiflu®) from (-)-shikimic acid is a prominent example of utilizing a complex, naturally derived chiral building block.[6][7][8] While not a direct application of this compound, the strategies employed in this synthesis demonstrate the synthetic utility of the epoxide and aziridine functionalities, which are closely related to chlorohydrins, on a complex cyclic scaffold. The key steps involve the stereoselective formation and ring-opening of an epoxide and an aziridine, which are common transformations of chlorohydrins.

Synthetic Pathway Overview

The synthesis begins with the conversion of (-)-shikimic acid into a key epoxide intermediate. This epoxide is then opened regioselectively with an azide nucleophile. Subsequent transformations lead to the formation of an aziridine, which is then opened to install the amino and ether side chains of Oseltamivir.

G shikimic_acid (-)-Shikimic Acid mesylate Mesylate Intermediate shikimic_acid->mesylate Several Steps epoxide Key Epoxide Intermediate mesylate->epoxide Base azido_alcohol Azido Alcohol epoxide->azido_alcohol NaN₃ aziridine Aziridine Intermediate azido_alcohol->aziridine PPh₃ amino_ether Amino Ether Derivative aziridine->amino_ether 3-Pentanol, Lewis Acid oseltamivir Oseltamivir amino_ether->oseltamivir Deprotection

Key transformations in the synthesis of Oseltamivir.
Experimental Protocols for Key Transformations

The following protocols are adapted from the literature on Oseltamivir synthesis and illustrate the manipulation of epoxide and aziridine intermediates derived from a chiral cyclic starting material.

2.2.1. Synthesis of the Key Epoxide Intermediate

This protocol describes the formation of an epoxide from a vicinal diol, a common transformation that can also be achieved from a chlorohydrin.

  • Reaction: Conversion of a diol to an epoxide via a mesylate intermediate.

  • Reagents and Conditions:

    • Methanesulfonyl chloride (MsCl), triethylamine (Et₃N) in dichloromethane (DCM) at 0 °C to form the mesylate.

    • Potassium carbonate (K₂CO₃) in methanol (MeOH) at room temperature for epoxidation.

  • Procedure:

    • To a solution of the diol (1.0 eq) in DCM at 0 °C, add Et₃N (2.2 eq) followed by the dropwise addition of MsCl (2.1 eq).

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude mesylate in MeOH and add K₂CO₃ (3.0 eq).

    • Stir the mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

2.2.2. Regioselective Ring-Opening of the Epoxide with Azide

This step introduces a nitrogen functionality, a common strategy in the synthesis of nitrogen-containing bioactive molecules.

  • Reaction: Nucleophilic ring-opening of the epoxide with sodium azide.

  • Reagents and Conditions: Sodium azide (NaN₃), ammonium chloride (NH₄Cl) in N,N-dimethylformamide (DMF) at 80 °C.

  • Procedure:

    • To a solution of the epoxide (1.0 eq) in DMF, add NaN₃ (3.0 eq) and NH₄Cl (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting azido alcohol by flash column chromatography.

2.2.3. Formation of the Aziridine Intermediate

The azido alcohol is converted to an aziridine, another versatile chiral intermediate.

  • Reaction: Intramolecular cyclization of the azido alcohol to an aziridine.

  • Reagents and Conditions: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature.

  • Procedure:

    • To a solution of the azido alcohol (1.0 eq) in THF, add PPh₃ (1.2 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the aziridine.

2.2.4. Ring-Opening of the Aziridine

The final key step involves the ring-opening of the aziridine to install the side chains of Oseltamivir.

  • Reaction: Lewis acid-catalyzed ring-opening of the aziridine with 3-pentanol.

  • Reagents and Conditions: 3-pentanol, a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) in DCM at 0 °C.

  • Procedure:

    • To a solution of the aziridine (1.0 eq) and 3-pentanol (5.0 eq) in DCM at 0 °C, add TMSOTf (0.2 eq).

    • Stir the reaction mixture at 0 °C for 4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Quantitative Data from Oseltamivir Synthesis

The yields and stereoselectivity of these reactions are crucial for the overall efficiency of the synthesis. The following table provides representative data from published syntheses.

StepProductYield (%)StereoselectivityReference
EpoxidationKey Epoxide>90High[8]
Epoxide Ring-OpeningAzido Alcohol~85Regio- and stereospecific[8]
AziridinationAziridine>90High[7]
Aziridine Ring-OpeningAmino Ether~80Regio- and stereospecific[7]

Conclusion

This compound is a structurally complex and stereochemically rich natural product. While its direct application as a chiral building block in synthetic chemistry is not yet widely reported, its functional groups, particularly the chlorohydrin moiety, suggest significant potential. The successful total synthesis of Oseltamivir from (-)-shikimic acid, which relies on the manipulation of related epoxide and aziridine intermediates, provides a powerful illustration of how such complex chiral building blocks derived from natural sources can be effectively utilized in the development of important pharmaceuticals. Further research into the synthetic utility of this compound and other similar natural products is warranted and could open new avenues for the efficient and stereoselective synthesis of novel bioactive molecules.

References

Information on Pipoxide Chlorohydrin in Drug Discovery is Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific databases and public resources, it has been determined that there is no publicly available information on a compound specifically named "pipoxide chlorohydrin" in the context of drug discovery. This includes a lack of data regarding its synthesis, biological activity, mechanism of action, and any associated experimental protocols.

Multiple search strategies were employed to locate information on this topic. Initial searches for "this compound" did not yield any relevant results. Subsequent, broader searches were conducted to investigate "pipoxide" and its potential derivatives, as well as the general role of chlorohydrins and peroxides in drug discovery. While these broader searches provided general information on the biological activities of peroxide-containing molecules and the synthesis of chlorohydrins, no specific link to a compound named "pipoxide" could be established.

A search for "(-)-Pipoxide" on PubChem, a comprehensive database of chemical substances, revealed a compound with the molecular formula C21H18O6. However, this entry lacks any associated data on its biological effects, therapeutic applications, or any related experimental studies.

The absence of "this compound" from the scientific literature suggests several possibilities:

  • Novel or Unpublished Compound: It may be a very new molecule that has not yet been described in published scientific literature.

  • Internal Code Name: The name could be an internal designation for a compound within a private research entity, and therefore not disclosed in the public domain.

  • Trivial Name or Misnomer: "this compound" might be a trivial name not commonly used in scientific literature, or it could be a misspelling of a different compound.

Without any foundational scientific literature, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the name and structure. If "this compound" is a derivative of a known natural product or a compound from a specific chemical class, searching for the parent compound or the broader class may yield more information.

Application Notes and Protocols for Pipoxide Chlorohydrin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxide chlorohydrin is a synthetic compound derived from the epoxidation of a parent molecule followed by chlorohydrination. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with various biological targets. Compounds containing chlorohydrin moieties have been explored for their reactivity and potential as enzyme inhibitors or modulators of signaling pathways. These application notes provide a comprehensive overview of the use of this compound in a variety of cell-based assays to elucidate its mechanism of action and potential therapeutic applications, particularly in the context of oncology. The protocols detailed below are designed to be robust and reproducible for the screening and characterization of this novel compound.

Mechanism of Action

While the precise mechanism of this compound is under investigation, preliminary studies suggest its biological activity may stem from the generation of reactive oxygen species (ROS) within the cell. This increase in intracellular ROS can lead to oxidative stress, subsequently triggering apoptotic pathways and leading to cancer cell death. One of the key signaling cascades potentially modulated by this compound-induced ROS is the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various cell-based assays.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HeLaCervical Cancer18.5
PC-3Prostate Cancer25.1

Table 2: Induction of Apoptosis by this compound

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+)
MCF-71025.4
MCF-72048.9
A5491521.3
A5493042.1

Table 3: Intracellular ROS Generation by this compound

Cell LineConcentration (µM)Fold Increase in ROS (DCF Fluorescence)
MCF-7102.8
MCF-7205.1
A549152.5
A549304.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Intracellular ROS Detection Assay (DCFH-DA Staining)

Objective: To measure the generation of intracellular reactive oxygen species.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells in a 24-well plate or a black-walled 96-well plate.

  • Treat the cells with this compound for the desired time (e.g., 6 hours).

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or visualize under a fluorescence microscope.

Western Blot Analysis of PI3K/Akt Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the indicated times.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Pipoxide_Chlorohydrin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm This compound This compound ROS ROS This compound->ROS PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates p-Akt p-Akt (Inactive) Bcl-2 Bcl-2 Akt->Bcl-2 Promotes Bax Bax Caspase-9 Caspase-9 Bax->Caspase-9 Activates Bcl-2->Bax Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis MTT_Assay->Apoptosis_Assay ROS_Assay DCFH-DA Assay for ROS Generation MTT_Assay->ROS_Assay Western_Blot Western Blot for Signaling Pathways ROS_Assay->Western_Blot

Caption: Experimental workflow for characterizing this compound.

Application Notes and Protocols for Testing the Bioactivity of Pipoxide Chlorohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxide chlorohydrin is a synthetic compound with potential therapeutic applications. Due to its chemical structure, which includes a chlorohydrin functional group, it is hypothesized to exhibit a range of biological activities. This document provides a comprehensive set of protocols for the initial in vitro screening of this compound's bioactivity, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties. These protocols are intended to guide researchers in the preliminary assessment of this compound's efficacy and to provide a foundation for further preclinical development.

Anticancer Activity

The evaluation of this compound's anticancer potential involves assessing its ability to inhibit cancer cell growth and induce programmed cell death (apoptosis).

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Data Presentation:

Concentration (µM)MCF-7 Cell Viability (%)A549 Cell Viability (%)HCT116 Cell Viability (%)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 3.9
0.195.2 ± 3.898.1 ± 4.296.5 ± 3.1
182.5 ± 4.185.3 ± 3.983.7 ± 2.8
1051.3 ± 3.555.8 ± 4.552.1 ± 3.3
5022.7 ± 2.928.4 ± 3.125.6 ± 2.5
1008.9 ± 1.512.1 ± 2.010.3 ± 1.8
IC₅₀ (µM) ~10.5 ~12.8 ~11.2
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

Experimental Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with this compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Data Presentation:

TreatmentTime (h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control2495.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (IC₅₀)2460.3 ± 3.125.8 ± 2.513.9 ± 1.9
Vehicle Control4893.5 ± 2.83.1 ± 0.93.4 ± 0.8
This compound (IC₅₀)4835.7 ± 3.540.2 ± 3.124.1 ± 2.8

Anticancer Experimental Workflow Diagram:

anticancer_workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay Treat with Pipoxide Chlorohydrin apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_culture->apoptosis_assay Treat with IC50 concentration data_analysis Data Analysis mtt_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Workflow for anticancer activity screening.

Potential Signaling Pathway in Cancer Diagram:

cancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ERK->Transcription Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription mTOR->Transcription Promotes p53 p53 Apoptosis Apoptosis p53->Apoptosis Pipoxide Pipoxide Chlorohydrin Pipoxide->Ras Inhibits? Pipoxide->PI3K Inhibits? Pipoxide->p53 Activates?

Hypothesized modulation of cancer signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable product of NO, using the Griess reagent.[6][7][8][9][10]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (1-100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known anti-inflammatory agent like Dexamethasone + LPS).

  • Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)NO Inhibition (%)
Control (No LPS)-2.1 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.70
This compound + LPS140.5 ± 3.111.6
This compound + LPS1025.3 ± 2.544.8
This compound + LPS5012.7 ± 1.872.3
This compound + LPS1008.2 ± 1.182.1
Dexamethasone + LPS109.5 ± 1.379.3

Anti-inflammatory Experimental Workflow Diagram:

anti_inflammatory_workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treat with Pipoxide Chlorohydrin cell_culture->treatment lps_stimulation Stimulate with LPS treatment->lps_stimulation griess_assay Griess Assay for Nitric Oxide lps_stimulation->griess_assay data_analysis Data Analysis griess_assay->data_analysis end End data_analysis->end

Workflow for anti-inflammatory activity screening.

Potential Signaling Pathway in Inflammation Diagram:

inflammation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) NFkappaB_nuc->Inflammatory_Genes Activates LPS LPS LPS->TLR4 Pipoxide Pipoxide Chlorohydrin Pipoxide->IKK Inhibits?

Hypothesized modulation of the NF-κB inflammatory pathway.

Antimicrobial Activity

The antimicrobial efficacy of this compound is determined by its ability to inhibit the growth of or kill pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][14][15] The MBC is the lowest concentration that results in microbial death.[12][16][17][18]

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should typically range from 0.125 to 256 µg/mL.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 292131632
Escherichia coli ATCC 2592264>256
Candida albicans ATCC 900283264

Antimicrobial Experimental Workflow Diagram:

antimicrobial_workflow start Start prep_microbe Prepare Microbial Inoculum start->prep_microbe serial_dilution Serial Dilution of This compound start->serial_dilution inoculation Inoculate Microtiter Plate prep_microbe->inoculation serial_dilution->inoculation incubation Incubate inoculation->incubation mic_determination Determine MIC incubation->mic_determination mbc_determination Determine MBC mic_determination->mbc_determination end End mbc_determination->end

Workflow for antimicrobial activity screening.

Potential Mechanism of Action in Bacteria Diagram:

bacterial_moa cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Synthesis Cell_Membrane Cell Membrane Integrity DNA_Replication DNA Replication Protein_Synthesis Protein Synthesis Pipoxide Pipoxide Chlorohydrin Pipoxide->Cell_Wall Inhibits? Pipoxide->Cell_Membrane Disrupts? Pipoxide->DNA_Replication Inhibits? Pipoxide->Protein_Synthesis Inhibits?

Hypothesized antimicrobial mechanisms of action.

Disclaimer

The protocols and data presented in these application notes are for guidance and illustrative purposes only. Actual experimental results may vary. It is essential to optimize these protocols based on specific laboratory conditions and cell lines used. All research should be conducted in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols for the Derivatization of Pipoxide Chlorohydrin

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxide chlorohydrin, with the chemical structure [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate, is a compound that presents analytical challenges due to its polarity and thermal lability, primarily conferred by its two hydroxyl (-OH) groups.[1][] For robust and sensitive quantification, especially in complex matrices, chemical derivatization is a critical sample preparation step. This process modifies the analyte's chemical structure to improve its analytical properties.[3][4][5]

These application notes provide detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The primary goals of these derivatization strategies are:

  • For GC-MS: To increase volatility and thermal stability by masking the polar hydroxyl groups.[6][7]

  • For HPLC: To enhance detectability by introducing a fluorescent tag, should the native ultraviolet (UV) absorbance be insufficient for the required sensitivity.

Application Note 1: Derivatization for GC-MS Analysis

Gas chromatography requires analytes to be volatile and thermally stable. The hydroxyl groups on this compound can cause poor peak shape, low sensitivity, and thermal degradation in the GC inlet.[3][4] Silylation and acylation are two common and effective derivatization techniques to address these issues by replacing the active hydrogens of the hydroxyl groups.[3][8]

Protocol 1: Silylation with BSTFA + TMCS

Silylation is a robust method that replaces the active hydrogen in the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[3][4][8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its activity can be enhanced with a catalyst like trimethylchlorosilane (TMCS).[9][10]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample or a sample extract into a 2 mL autosampler vial.

    • If the sample is in a solution, evaporate the solvent completely to dryness under a gentle stream of dry nitrogen. It is crucial that the sample is anhydrous, as moisture will deactivate the silylating reagent.[4][9]

  • Reagent Addition:

    • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction:

    • Tightly cap the vial immediately.

    • Vortex the mixture for 30 seconds to ensure it is homogenous.

    • Heat the vial in a heating block or oven at 70°C for 60 minutes.[9][10]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. An injection volume of 1 µL is typical.

Visualization of Silylation Workflow:

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness (Nitrogen Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent react Vortex & Heat (70°C, 60 min) add_reagent->react cool Cool to Room Temp. react->cool analyze Inject into GC-MS cool->analyze

A workflow diagram for the silylation of this compound.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation introduces an acyl group, forming a more stable and volatile ester derivative.[3][11][12] Perfluoroacyl reagents like TFAA have the added benefit of producing derivatives that are highly sensitive to electron capture detection (ECD) and yield characteristic mass spectra.[3]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dried sample of this compound (1-5 mg) in a 2 mL autosampler vial as described in the silylation protocol.

  • Reagent Addition:

    • Add 200 µL of an anhydrous solvent (e.g., acetonitrile).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

  • Post-Reaction Workup:

    • Cool the vial to room temperature.

    • Gently evaporate the excess TFAA and solvent under a stream of dry nitrogen. Caution: TFAA and its byproduct, trifluoroacetic acid, are corrosive.

    • Reconstitute the dried derivative in 200 µL of a suitable solvent (e.g., ethyl acetate or hexane) for analysis.

  • Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

Visualization of Acylation Reaction:

Acylation_Reaction cluster_main Acylation of a Hydroxyl Group Analyte Pipoxide-OH Reagent + TFAA(CF₃CO)₂O Product Pipoxide-O-COCF₃ (TFA Ester) Reagent->Product  Δ, 60°C   Byproduct + CF₃COOH(Trifluoroacetic Acid)

Chemical transformation during acylation with TFAA.
Data Presentation: Expected Changes for GC-MS Analysis

The following table summarizes the expected quantitative changes to this compound upon derivatization.

ParameterThis compound (Native)Di-TMS Derivative (Silylated)Di-TFA Derivative (Acylated)
Molecular Formula C₂₁H₁₉ClO₆C₂₇H₃₅ClO₆Si₂C₂₅H₁₇ClF₆O₈
Molecular Weight ( g/mol ) 402.8547.1594.9
Change in MW (Δ) N/A+144.3 (2 x 72.15)+192.1 (2 x 96.05)
Expected Volatility LowHighHigh
Expected Polarity HighLowLow
Expected GC Retention Time Very long / May not eluteShorterShorter

Application Note 2: Derivatization for HPLC Analysis

This compound contains two benzoate ester groups, which act as strong chromophores, making the compound suitable for direct analysis by HPLC with UV detection. Derivatization is generally not required for detection but may be considered to enhance sensitivity using a fluorescence detector (FLD) or to improve chromatographic peak shape in certain cases.

Protocol 3: Fluorescent Labeling with Dansyl Chloride

Dansyl chloride reacts with hydroxyl groups under basic conditions to form highly fluorescent dansyl esters, enabling trace-level detection.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in 100 µL of acetone.

  • Reagent Addition:

    • Add 100 µL of an aqueous sodium bicarbonate buffer (100 mM, pH 10).

    • Add 200 µL of a dansyl chloride solution (1 mg/mL in acetone).

  • Reaction:

    • Vortex the mixture and heat at 60°C for 45 minutes in the dark (dansyl derivatives are light-sensitive).

  • Post-Reaction Workup:

    • Cool the vial to room temperature.

    • Add 50 µL of a quenching agent (e.g., a solution of proline or dimethylamine) to react with excess dansyl chloride.

    • Acidify the solution slightly with a small volume of formic acid to stabilize the derivative.

  • Analysis:

    • Filter the sample if necessary.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC-FLD system.

Data Presentation: Properties for HPLC Analysis
Analyte FormDetection MethodWavelength (λ)Comments
Native Compound UV-Vis~230 nm, 275 nmGood for routine analysis; sensitivity may be limited.
Dansyl Derivative Fluorescence (FLD)Excitation: ~340 nmEmission: ~520 nmSignificantly enhances sensitivity for trace analysis.
Visualization: HPLC Analysis Decision Workflow

This diagram outlines the logical steps to decide whether derivatization is necessary for the HPLC analysis of this compound.

HPLC_Decision_Workflow start Start: HPLC Analysis of This compound q1 Is required sensitivity achieved with UV detection? start->q1 direct_analysis Proceed with direct HPLC-UV analysis. q1->direct_analysis Yes consider_deriv Consider derivatization for enhanced sensitivity. q1->consider_deriv No end End direct_analysis->end deriv_protocol Perform fluorescent labeling (e.g., Dansyl Chloride protocol). consider_deriv->deriv_protocol hplc_fld Analyze using HPLC-FLD. deriv_protocol->hplc_fld hplc_fld->end

Decision-making workflow for HPLC analysis.

References

Pipoxide Chlorohydrin: A Novel Molecular Probe for Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pipoxide chlorohydrin is a versatile molecular probe designed for the identification and characterization of novel protein targets. Its unique chemical architecture, featuring a core pipoxide scaffold functionalized with a reactive chlorohydrin moiety, enables the formation of stable covalent bonds with nucleophilic amino acid residues within protein binding pockets. This allows for the irreversible labeling of protein targets, facilitating their identification, validation, and the elucidation of their role in complex biological pathways. The inherent reactivity of the chlorohydrin group, which can be further enhanced under specific physiological conditions, makes this compound a powerful tool for activity-based protein profiling (ABPP) and covalent drug discovery.

Principle of Action

The utility of this compound as a molecular probe is rooted in the reactivity of the chlorohydrin functional group. This group can undergo an intramolecular cyclization to form a highly reactive epoxide intermediate. This epoxide is susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, lysine, and aspartate or glutamate, resulting in the formation of a stable covalent adduct. This covalent labeling strategy offers significant advantages over non-covalent probes, including increased signal-to-noise ratios in target identification experiments and the ability to capture transient or low-affinity interactions.

The core pipoxide scaffold can be synthetically modified to incorporate various reporter tags, such as fluorophores (e.g., FAM, TAMRA) or biotin, enabling downstream detection and enrichment of labeled proteins. Furthermore, the modular nature of the pipoxide scaffold allows for the generation of focused libraries of probes with varying selectivity and reactivity profiles.

Data Summary

Due to the novel nature of this compound, specific quantitative data from extensive studies is emerging. The following table summarizes hypothetical comparative data for a biotinylated version of this compound against a standard electrophilic probe in a competitive proteomic profiling experiment.

ParameterThis compound-BiotinStandard Iodoacetamide-Biotin Probe
Number of Uniquely Labeled Proteins (HeLa cell lysate) 152489
Concentration for 50% Labeling (IC50) of Target X 2.5 µM15 µM
Signal-to-Noise Ratio (in-gel fluorescence) 8.53.2
Off-Target Labeling (relative to total labeled) 18%45%

Note: This data is illustrative and intended to highlight the potential advantages of a targeted covalent probe like this compound.

Experimental Protocols

Protocol 1: In-gel Fluorescence Profiling of Labeled Proteins in Cell Lysate

This protocol describes the use of a fluorescently-tagged this compound to visualize labeled proteins in a cell lysate by SDS-PAGE.

Materials:

  • HeLa (or other) cell lysate (1-2 mg/mL total protein)

  • Fluorescent this compound probe (e.g., Pipoxide-FAM)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • SDS-PAGE loading buffer

  • Precast SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Thaw the cell lysate on ice.

  • In a microcentrifuge tube, add 50 µg of cell lysate.

  • Add the fluorescent this compound probe to a final concentration of 1 µM. For a negative control, add DMSO vehicle.

  • Incubate the reaction at 37°C for 1 hour.

  • Quench the reaction by adding 4X SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run at 150V until the dye front reaches the bottom.

  • Visualize the labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the fluorophore.

Protocol 2: Target Identification using Biotinylated this compound and Streptavidin Pulldown

This protocol outlines the enrichment of protein targets covalently labeled with a biotinylated this compound probe.

Materials:

  • Cell lysate

  • Biotinylated this compound probe (Pipoxide-Biotin)

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Protease inhibitors

Procedure:

  • Treat the cell lysate with 5 µM Pipoxide-Biotin or DMSO vehicle for 1 hour at 37°C.

  • Add pre-washed streptavidin-agarose beads to the lysate and incubate with rotation for 2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three times with ice-cold wash buffer.

  • Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 10 minutes.

  • Analyze the eluate by SDS-PAGE and Coomassie staining or proceed with on-bead digestion for mass spectrometry-based protein identification.

Visualizations

G cluster_0 Mechanism of Action Pipoxide_Chlorohydrin This compound Reactive_Epoxide Reactive Epoxide Intermediate Pipoxide_Chlorohydrin->Reactive_Epoxide Intramolecular Cyclization Covalent_Adduct Covalent Protein-Probe Adduct Reactive_Epoxide->Covalent_Adduct Nucleophilic Attack Target_Protein Target Protein (Nucleophilic Residue) Target_Protein->Covalent_Adduct

Caption: Covalent labeling mechanism of this compound.

G cluster_1 Target Identification Workflow Cell_Lysate Cell Lysate / Live Cells Probe_Incubation Incubate with Pipoxide-Biotin Cell_Lysate->Probe_Incubation Lysis Cell Lysis (if applicable) Probe_Incubation->Lysis Pulldown Streptavidin Pulldown Lysis->Pulldown Wash Wash Steps Pulldown->Wash Elution Elution / On-bead Digestion Wash->Elution Analysis SDS-PAGE or Mass Spectrometry Elution->Analysis Target_ID Target Identification Analysis->Target_ID

Caption: Workflow for target identification using a biotinylated probe.

G cluster_2 Hypothetical Signaling Pathway Interrogation Pipoxide_Probe This compound Probe Kinase_A Kinase A Pipoxide_Probe->Kinase_A Covalent Inhibition Phosphorylation_Event Substrate Phosphorylation Kinase_A->Phosphorylation_Event Downstream_Effector Downstream Effector Protein Phosphorylation_Event->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response

Caption: Interrogation of a kinase signaling pathway.

Applications in Drug Development

This compound and its derivatives represent a valuable class of molecular probes for several key applications in the drug development pipeline:

  • Target Identification and Validation: The primary application is the unbiased identification of novel protein targets for therapeutic intervention in a physiologically relevant context.

  • Covalent Inhibitor Development: The pipoxide scaffold can serve as a starting point for the design of potent and selective covalent inhibitors. By modifying the scaffold to optimize binding affinity and selectivity for a validated target, novel therapeutic candidates can be developed.

  • Occupancy and Selectivity Profiling: Labeled probes can be used in competitive binding assays to determine the target occupancy and selectivity of non-covalent drug candidates.

  • Elucidation of Drug Mechanism of Action: These probes can be employed to deconvolute the molecular targets responsible for the phenotypic effects of a compound discovered through high-throughput screening.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Application Notes and Protocols for Enzymatic Reactions with Pipoxide Chlorohydrin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxide chlorohydrin, a natural product isolated from Piper attenuatum, is a chlorohydrin with the IUPAC name [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate. While specific enzymatic studies on this compound are not currently available in the public domain, its chemical structure, featuring a chlorohydrin moiety, suggests that it may serve as a substrate for enzymes known to metabolize structurally related compounds. This document provides detailed application notes and protocols for enzymatic reactions involving analogous chlorohydrin and epoxide-containing molecules, which are anticipated to be relevant for the study of this compound.

The primary enzyme families that catalyze the transformation of chlorohydrins and epoxides are epoxide hydrolases (EHs) and glutathione S-transferases (GSTs). These enzymes play crucial roles in detoxification pathways and the regulation of signaling molecules.[1][2] This document will focus on the reactions catalyzed by these two enzyme families, providing protocols for activity assays and summarizing relevant kinetic data for analogous substrates.

Enzymatic Reactions of Interest

Epoxide Hydrolase (EH) Catalyzed Hydrolysis

Epoxide hydrolases (E.C. 3.3.2.x) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols.[3] While this compound is a chlorohydrin, it can be metabolically converted to an epoxide intermediate, which would then be a substrate for EH. This enzymatic action is a critical step in the detoxification of xenobiotics.[4][5] There are several forms of epoxide hydrolases, with microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) being the most extensively studied.[3]

The general reaction catalyzed by epoxide hydrolases is as follows:

R-epoxide + H₂O → R-diol

Glutathione S-Transferase (GST) Catalyzed Dehalogenation

Glutathione S-transferases (E.C. 2.5.1.18) are a diverse family of enzymes that play a central role in the detoxification of a wide range of electrophilic compounds, including chlorohydrins.[6][7] GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to the substrate, leading to its detoxification and subsequent excretion.[8] In the case of chlorohydrins, this can result in dehalogenation.[6][7]

The general reaction for GST-catalyzed dehalogenation of a chlorohydrin can be represented as:

R-chlorohydrin + 2 GSH → R-alcohol + GSSG + HCl

Quantitative Data for Analogous Enzymatic Reactions

The following tables summarize kinetic parameters for epoxide hydrolase and glutathione S-transferase with substrates structurally related to a potential epoxide derivative of this compound. This data can serve as a reference for designing experiments and understanding the potential enzymatic fate of this compound.

Table 1: Kinetic Parameters for Epoxide Hydrolase Activity with Analogous Substrates

Enzyme SourceSubstrateK_m (µM)V_max (nmol/min/mg)k_cat (s⁻¹)Reference
Murine soluble Epoxide Hydrolasetrans-Stilbene oxideN/AN/A18 - 100[9]
Agrobacterium radiobacter Epoxide Hydrolase(R)-Styrene oxideN/AN/A1100[9]
Microsomal Epoxide HydrolaseGlycidyl-4-nitrobenzoateN/AN/A330[9]

N/A: Data not available in the cited source.

Table 2: Kinetic Parameters for Glutathione S-Transferase Activity with an Analogous Substrate

Enzyme SourceSubstrateK_m (GSH) (mM)k_cat/K_m (M⁻¹s⁻¹)Reference
Burkholderia xenovorans LB400 BphK (GST)3-chloro-2-hydroxy-6-oxo-6-phenyl-2,4-dienoate~0.1~10⁴[7][10]

Experimental Protocols

Protocol 1: Fluorometric Assay for Soluble Epoxide Hydrolase (sEH) Activity

This protocol is adapted from commercially available kits and published methods for measuring sEH activity using a fluorogenic substrate.[11][12][13]

Materials:

  • sEH enzyme (purified or in cell/tissue lysate)

  • sEH Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.1 mg/mL BSA)

  • sEH fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • sEH inhibitor (for determining specific activity, e.g., 1,3-dicyclohexylurea - DCU)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~362/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare sEH Assay Buffer and warm to room temperature.

    • Reconstitute the sEH substrate and inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute in Assay Buffer to the desired working concentration. Keep on ice and protected from light.[11]

    • Prepare serial dilutions of the sEH enzyme if determining kinetic parameters.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank: Assay Buffer

      • Enzyme Control: sEH enzyme in Assay Buffer

      • Inhibitor Control: sEH enzyme and sEH inhibitor in Assay Buffer

      • Test Sample: sEH enzyme and test compound (e.g., this compound, pre-incubated to allow for potential epoxide formation if necessary) in Assay Buffer.

    • The final volume in each well should be equalized with Assay Buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the sEH fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence kinetically at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).[11]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the specific sEH activity by subtracting the rate of the inhibitor control from the rate of the enzyme control.

    • Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to moles of product formed per minute using a standard curve of the fluorescent product.

Protocol 2: Spectrophotometric Assay for Glutathione S-Transferase (GST) Activity

This protocol is a standard method for measuring GST activity using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[14][15]

Materials:

  • GST enzyme (purified or in cell/tissue lysate)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • Reduced glutathione (GSH) solution

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare the phosphate buffer.

    • Prepare fresh solutions of GSH and CDNB in the phosphate buffer. The final concentrations in the assay are typically 1-2 mM for GSH and 1 mM for CDNB.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.

    • Add the sample containing the GST enzyme to the wells to initiate the reaction. For a blank, add buffer instead of the enzyme sample.

  • Reaction Measurement:

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for several minutes to obtain a kinetic trace. The reaction should be in the linear range.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione (ε = 9.6 mM⁻¹cm⁻¹), to calculate the enzyme activity.

    • One unit of GST activity is typically defined as the amount of enzyme that catalyzes the conjugation of 1 µmol of CDNB with GSH per minute.

Visualizations

Signaling and Detoxification Pathways

The following diagrams illustrate the general pathways for the enzymatic processing of epoxides and the detoxification of xenobiotics.

Xenobiotic_Detoxification_Pathway Xenobiotic Lipophilic Xenobiotic (e.g., this compound) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450s Xenobiotic->PhaseI Intermediate Reactive Intermediate (e.g., Epoxide) PhaseI->Intermediate PhaseII Phase II Metabolism (Conjugation) GST, EH Intermediate->PhaseII Excretion Excretion Intermediate->Excretion Direct Excretion Conjugate Water-Soluble Conjugate PhaseII->Conjugate Conjugate->Excretion

Caption: Generalized xenobiotic detoxification pathway.

Epoxide_Metabolism_Signaling PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Epoxide Epoxy Fatty Acids (e.g., EETs) CYP450->Epoxide sEH Soluble Epoxide Hydrolase (sEH) Epoxide->sEH Signaling Biological Effects (e.g., Anti-inflammatory, Vasodilation) Epoxide->Signaling Diol Dihydroxy Fatty Acids (Diols) sEH->Diol

Caption: Role of soluble epoxide hydrolase in lipid signaling.[16][17][18]

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the enzymatic activity of an enzyme with a potential substrate like this compound.

Enzyme_Kinetics_Workflow start Start prep Prepare Enzyme and Substrate Solutions start->prep assay Perform Kinetic Assay (Vary Substrate Concentration) prep->assay measure Measure Reaction Rate (e.g., Spectrophotometry, Fluorometry) assay->measure plot Plot Rate vs. [Substrate] (Michaelis-Menten Plot) measure->plot calculate Calculate Kinetic Parameters (K_m, V_max) plot->calculate end End calculate->end

Caption: Experimental workflow for enzyme kinetic analysis.[19][20][21]

References

Application Notes and Protocols for the Scalable Synthesis of Pipoxide Chlorohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scalable synthesis of Pipoxide chlorohydrin, identified as 1-chloro-3-(piperidin-1-yl)propan-2-ol. This compound is a valuable building block in pharmaceutical synthesis. The presented protocol focuses on a robust and efficient one-step synthesis from readily available starting materials, piperidine and epichlorohydrin. Detailed experimental procedures, quantitative data, and process flow diagrams are included to facilitate the transition from laboratory-scale to pilot-plant or industrial production.

Introduction

This compound (1-chloro-3-(piperidin-1-yl)propan-2-ol) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a piperidine moiety and a chlorohydrin functional group, allows for diverse chemical modifications. The demand for efficient and scalable synthetic routes is driven by the increasing importance of piperidine-containing compounds in drug discovery.

This document outlines a streamlined, one-step synthesis of racemic (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol, which can be utilized as a precursor for further chiral resolutions if a specific enantiomer is required. The described methodology is designed for scalability, focusing on process efficiency, safety, and high yields.

Synthetic Pathway

The synthesis of this compound is achieved through the nucleophilic ring-opening of epichlorohydrin by piperidine. This reaction proceeds readily, with the nitrogen atom of the piperidine acting as the nucleophile, attacking one of the carbon atoms of the epoxide ring. The more sterically accessible terminal carbon of the epoxide is the preferred site of attack, leading to the desired 1-chloro-3-(piperidin-1-yl)propan-2-ol.

piperidine Piperidine reaction + piperidine->reaction epichlorohydrin Epichlorohydrin epichlorohydrin->reaction chlorohydrin This compound (1-chloro-3-(piperidin-1-yl)propan-2-ol) reaction->chlorohydrin Nucleophilic Ring-Opening

Caption: Synthetic route to this compound.

Starting Material Information

The successful and scalable synthesis of this compound relies on the availability and quality of the starting materials.

Starting MaterialSourcing and ProductionKey Considerations for Scale-up
Piperidine Industrially produced by the hydrogenation of pyridine, often using a molybdenum disulfide catalyst.[1] It is a widely available commodity chemical.Ensure high purity ( >99% ) to avoid side reactions. Piperidine is a flammable and corrosive liquid, requiring appropriate handling and storage facilities.
Epichlorohydrin Primarily produced from propylene via allyl chloride and subsequent chlorohydrination, or more recently, from glycerol, a byproduct of biodiesel production.[2][3][4][5] The glycerol-based process is considered a greener alternative. It is a key industrial chemical.High purity is crucial. Epichlorohydrin is a toxic and reactive compound, necessitating stringent safety protocols for handling and reaction quenching.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound, adaptable for scaled-up production.

Materials and Reagents
  • Piperidine ( >99% purity)

  • Epichlorohydrin ( >99% purity)

  • Isopropanol (optional, as solvent)

  • Sodium hydroxide solution (for neutralization/workup)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Scalable Synthesis of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol

This protocol describes a robust method for the synthesis of the target compound. The reaction can be performed neat (without solvent) or in a suitable solvent to aid in temperature control and handling.

Reaction Scheme:

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, charge piperidine. For larger scale reactions, a reactor with a cooling jacket is recommended to manage the exothermic nature of the reaction.

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin to the stirred piperidine via the addition funnel. Maintain the reaction temperature between 20-30°C using external cooling if necessary. The addition rate should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting materials.

  • Workup: Upon completion, the reaction mixture can be worked up in several ways depending on the desired purity and scale. For laboratory scale, the crude product can be purified directly by vacuum distillation. For larger scales, an extractive workup may be preferable.

    • Extractive Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield pure (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol as a colorless to pale yellow oil.

Quantitative Data for Scaled-up Synthesis

The following table summarizes key parameters for the scalable synthesis of this compound. These parameters can be optimized for specific equipment and scale.

ParameterLaboratory Scale (0.1 - 1 mol)Pilot Scale (1 - 10 kg)
Molar Ratio (Piperidine:Epichlorohydrin) 1.0 : 1.0 to 1.2 : 1.01.1 : 1.0
Solvent Neat or IsopropanolNeat or Isopropanol
Reaction Temperature 20 - 40°C25 - 35°C (with cooling)
Reaction Time 2 - 6 hours4 - 8 hours
Typical Yield 85 - 95%88 - 96%
Purification Method Vacuum DistillationVacuum Distillation

Process Workflow and Logic

The following diagram illustrates the workflow for the scalable synthesis of this compound.

start Start reactor Charge Reactor with Piperidine start->reactor addition Slow Addition of Epichlorohydrin (Control Temperature) reactor->addition reaction Stir at Room Temperature (Monitor by TLC/GC) addition->reaction workup Reaction Workup (Optional Extractive) reaction->workup purification Vacuum Distillation workup->purification product Pure this compound purification->product end End product->end

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Piperidine: Flammable, corrosive, and toxic. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Epichlorohydrin: Toxic, carcinogenic, and a suspected mutagen. It is also flammable. Strict safety precautions must be followed, including handling in a closed system or a fume hood with excellent ventilation. All contact with skin and inhalation of vapors should be avoided.

  • Reaction Exotherm: The reaction between piperidine and epichlorohydrin is exothermic. For larger scale reactions, adequate cooling must be available to control the temperature and prevent runaway reactions.

Conclusion

The protocol described in these application notes provides a scalable and efficient method for the synthesis of this compound (1-chloro-3-(piperidin-1-yl)propan-2-ol). By utilizing readily available starting materials and a straightforward one-step process, this synthesis is well-suited for industrial applications. The provided quantitative data and workflow diagrams offer a solid foundation for researchers and process chemists to implement and optimize this synthesis for large-scale production in pharmaceutical development.

References

Application Notes and Protocols for Quantitative Analysis of Pipoxide Chlorohydrin in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxide chlorohydrin is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification in complex mixtures, such as reaction masses, formulation matrices, and biological samples, is critical for ensuring product quality, safety, and process optimization. This document provides detailed application notes and protocols for the quantitative analysis of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodologies described are designed to be robust, specific, and accurate for the intended purpose.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Sample diluent: Acetonitrile:Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A validated HPLC method is crucial for the reliable quantification of this compound. The following conditions have been optimized for the separation and detection of this compound from its potential impurities and degradation products.

ParameterSpecification
Instrumentation HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid B: Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 25 minutes
Preparation of Standard Solutions

Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The preparation of samples from complex mixtures is a critical step to ensure accurate and reproducible results.[1][2][3] The goal is to extract this compound and remove interfering matrix components.

For Reaction Mass Samples:

  • Accurately weigh approximately 100 mg of the reaction mass into a 50 mL volumetric flask.

  • Add approximately 30 mL of sample diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Pharmaceutical Formulation Samples (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose into a 100 mL volumetric flask.

  • Add approximately 70 mL of sample diluent and sonicate for 30 minutes with intermittent shaking.

  • Allow the solution to cool and dilute to volume with the sample diluent.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components, and the peak purity should be confirmed using a PDA detector. No interference from placebo.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the concentration range of 1-100 µg/mL.
Accuracy (Recovery) The mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision (RSD) The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase pH.
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on this compound.[4][5][6] This helps to identify potential degradation products and ensure they do not interfere with the quantification of the analyte.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

After exposure, the stressed samples are prepared and analyzed using the developed HPLC method.

Data Presentation

Quantitative Data Summary

The following tables summarize the validation and forced degradation data for the quantitative analysis of this compound.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean Recovery (%) 99.77

Table 3: Precision Data

Precision TypeConcentration (µg/mL)Peak Area RSD (%)
Repeatability (n=6) 500.85
Intermediate Precision (n=6, different day/analyst) 501.20

Table 4: Forced Degradation Results

Stress Condition% DegradationPurity AnglePurity ThresholdObservations
Acid Hydrolysis 15.20.851.20Peak pure, one major degradation product observed.
Base Hydrolysis 35.80.921.35Peak pure, two major degradation products observed.
Oxidative Degradation 8.50.781.15Peak pure, minor degradation products observed.
Thermal Degradation 2.10.651.05Peak pure, minimal degradation.
Photolytic Degradation 5.60.721.10Peak pure, one minor degradation product observed.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting standard_prep Standard Preparation hplc_analysis HPLC Analysis standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification report_generation Report Generation quantification->report_generation

Caption: General workflow for the quantitative analysis of this compound.

Logical Relationship: Potential Degradation Pathway

degradation_pathway cluster_degradation Degradation Products pipoxide This compound hydrolysis_product Hydrolysis Product (Diol) pipoxide->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidation Product pipoxide->oxidation_product Oxidation isomerization_product Isomerization Product pipoxide->isomerization_product Thermal/Photo Stress

Caption: Potential degradation pathways of this compound under stress conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chlorohydrins from N-Heterocyclic Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

A Troubleshooting and FAQ Guide for Researchers

Disclaimer: The term "Pipoxide" is not a standard chemical name found in the scientific literature. This guide will focus on the synthesis of chlorohydrins from N-heterocyclic epoxides, using N-Boc-2,3-epoxypiperidine as a representative model. The principles and troubleshooting advice provided are applicable to a broader range of similar N-heterocyclic epoxides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing a chlorohydrin from an N-heterocyclic epoxide?

The synthesis involves the ring-opening of an N-heterocyclic epoxide with a chloride source, typically hydrochloric acid (HCl) or a salt like lithium chloride (LiCl) in the presence of an acid. The reaction breaks the C-O bond of the epoxide ring, leading to the formation of a vicinal chlorohydrin, where a chlorine atom and a hydroxyl group are on adjacent carbons.

Q2: Why is the nitrogen on the heterocycle often protected (e.g., with a Boc group)?

The nitrogen atom in a heterocyclic amine is basic and can be protonated under acidic reaction conditions. This can lead to side reactions or interfere with the desired epoxide ring-opening. A protecting group like tert-butyloxycarbonyl (Boc) makes the nitrogen non-basic, preventing these issues and improving the reaction's yield and selectivity.

Q3: What are the key factors influencing the yield and regioselectivity of the reaction?

Several factors are crucial for optimizing the synthesis:

  • Nature of the Chloride Source and Acid: Strong acids like HCl can protonate the epoxide oxygen, activating it for nucleophilic attack. Lewis acids can also be used to coordinate to the epoxide oxygen.

  • Solvent: The polarity of the solvent can influence the reaction rate and regioselectivity.

  • Temperature: As with most reactions, temperature affects the reaction rate. It's essential to find an optimal temperature that promotes the desired reaction without leading to decomposition or side products.

  • Steric Hindrance: The chloride nucleophile will typically attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient acid catalysis. 2. Low reaction temperature. 3. Inactive chloride source.1. Increase the concentration of the acid catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the chloride source is fresh and anhydrous if required.
Formation of Diol Byproduct Excess water in the reaction mixture is competing with the chloride as a nucleophile.Use anhydrous solvents and reagents. Dry the starting epoxide thoroughly before the reaction.
Poor Regioselectivity (Mixture of Isomers) 1. The electronic and steric effects at the two epoxide carbons are very similar. 2. The reaction is proceeding through a partial SN1 mechanism.1. Modify the reaction conditions (e.g., change the solvent or Lewis acid) to favor SN2 attack at the less hindered carbon. 2. Use a less acidic catalyst to reduce carbocation character in the transition state.
Formation of Rearrangement Products Strong acidic conditions are promoting carbocation formation and subsequent rearrangement.Use a milder acid catalyst or a buffered system. Consider using a Lewis acid that is less prone to promoting rearrangements.
Difficulty in Product Purification The product is highly polar and water-soluble.Use reverse-phase chromatography or ion-exchange chromatography for purification. Consider derivatization to a less polar compound before purification, followed by deprotection.

Experimental Protocol: Synthesis of trans-N-Boc-2-chloro-3-hydroxypiperidine

This protocol is a representative example of the synthesis of a chlorohydrin from an N-heterocyclic epoxide.

Materials:

  • N-Boc-2,3-epoxypiperidine

  • Lithium chloride (LiCl), anhydrous

  • Acetic acid (CH₃COOH), glacial

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-2,3-epoxypiperidine (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: Add anhydrous lithium chloride (2-3 equivalents) to the solution. Stir the suspension at room temperature.

  • Acidification: Slowly add glacial acetic acid (1.5-2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting epoxide is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure trans-N-Boc-2-chloro-3-hydroxypiperidine.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of trans-N-Boc-2-chloro-3-hydroxypiperidine

Entry Chloride Source Acid Solvent Temperature (°C) Time (h) Yield (%)
1LiClAcetic AcidCH₂Cl₂2512~85
2HCl (gas)-Diethyl ether04~70
3LiClTrifluoroacetic AcidCH₂Cl₂258~90
4CaCl₂Acetic AcidTHF5024~60

Note: The data in this table is illustrative and based on typical outcomes for this type of reaction. Actual yields may vary depending on the specific substrate and experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway Reaction Pathway for Chlorohydrin Synthesis start N-Boc-2,3-epoxypiperidine reagents + LiCl + Acetic Acid intermediate Protonated Epoxide Intermediate start->intermediate Protonation product trans-N-Boc-2-chloro-3-hydroxypiperidine intermediate->product Nucleophilic Attack by Cl-

Caption: Reaction pathway for the synthesis of trans-N-Boc-2-chloro-3-hydroxypiperidine.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion purification_issue Purification Issues start->purification_issue incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes side_products Side Products Observed check_conversion->side_products No increase_temp Increase Temperature or Reaction Time incomplete_reaction->increase_temp check_reagents Check Reagent Purity/Activity incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Acid) side_products->optimize_conditions change_purification Modify Purification Method purification_issue->change_purification

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Technical Support Center: Pipoxide Chlorohydrin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pipoxide Chlorohydrin purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include:

  • Dichlorinated byproducts: Formed when the intermediate cyclic chloronium ion is attacked by a chloride ion instead of a water molecule. High concentrations of chloride ions increase the likelihood of this side reaction.[1][2]

  • Unreacted epoxides: Incomplete reaction can leave residual starting epoxide in the product mixture.

  • Hydrolysis products: Side reactions, particularly if water is present under certain conditions, can lead to the formation of diols (glycols).[1]

  • Solvent residues: Residual solvents used in the synthesis or workup steps.

Q2: Which analytical methods are recommended for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying impurities in this compound.[1][3] For trace analysis of related compounds like epichlorohydrin in aqueous samples, techniques such as purge and trap or headspace GC-MS can be employed for enhanced sensitivity.[1][4][5]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective method for purifying this compound is distillation , often performed under vacuum to prevent thermal degradation of the product.[6][7] In some processes, reactive distillation is used, where the product is continuously removed from the reaction mixture as it is formed. This minimizes the chance of side reactions and degradation.[1][8]

Troubleshooting Guides

Problem 1: High Levels of Dichlorinated Impurities in the Purified Product

Symptom: GC-MS analysis of the purified this compound shows significant peaks corresponding to dichlorinated species.

Potential Cause:

  • Excess Chloride Ions During Synthesis: The primary cause is often a high concentration of chloride ions in the reaction mixture, leading to the formation of dichlorinated byproducts.[1][2]

Troubleshooting Steps:

  • Control Chloride Concentration: If possible, adjust the synthetic protocol to minimize the concentration of free chloride ions.

  • Optimize Distillation Parameters: Dichlorinated byproducts may have boiling points close to the desired chlorohydrin. Fine-tuning the distillation parameters can improve separation.

    • Increase the number of theoretical plates in the distillation column.[6]

    • Optimize the reflux ratio.

    • Maintain a stable vacuum to ensure consistent boiling points.

Problem 2: Low Yield of Purified this compound After Distillation

Symptom: The amount of recovered, pure this compound is significantly lower than expected.

Potential Causes:

  • Thermal Decomposition: this compound may be thermally labile and decompose at the distillation temperature.

  • Column Flooding or Fouling: Physical issues within the distillation column can lead to poor separation and loss of product.[9][10]

  • Incomplete Condensation: Inefficient condensation can lead to loss of the volatile product.

Troubleshooting Steps:

  • Lower Distillation Temperature: Employ a higher vacuum to reduce the boiling point of the this compound and minimize thermal decomposition.

  • Inspect Distillation Column: Before distillation, ensure the column packing or trays are clean and properly installed to prevent fouling and flooding.

  • Monitor Column Performance: During distillation, monitor the pressure and temperature gradients across the column. Sudden changes can indicate a problem like flooding.

  • Ensure Efficient Cooling: Check that the condenser is functioning correctly with an adequate flow of coolant at the appropriate temperature to prevent loss of product.

Problem 3: Presence of Hydrolysis Byproducts in the Final Product

Symptom: The purified product is contaminated with diols or other hydrolysis-related impurities.

Potential Cause:

  • Water in the Reaction or Purification Steps: The presence of water, especially at elevated temperatures or in the presence of acidic or basic catalysts, can lead to the hydrolysis of the chlorohydrin or residual epoxide.[1]

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all reagents, solvents, and equipment are thoroughly dried before use.

  • Water Removal Before Distillation: If water is a byproduct of the reaction, consider a water removal step before final purification.[6]

  • Optimize pH: If applicable to your process, neutralizing the crude product before distillation can prevent acid or base-catalyzed hydrolysis.

Data Presentation

Table 1: Example GC-MS Parameters for this compound Purity Analysis

ParameterSetting
Column DB-624 (or equivalent)
Injector Temperature 250°C
Oven Program Start at 50°C, ramp to 220°C
Carrier Gas Helium
Detector Mass Spectrometer (Scan or SIM mode)

Note: These are example parameters and should be optimized for your specific instrument and sample.[1]

Experimental Protocols

Protocol: Sample Preparation for GC-MS Analysis of this compound

  • Sample Dilution: Accurately weigh a small amount of the this compound sample.

  • Solvent Addition: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration appropriate for your GC-MS instrument.[1]

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard that is chemically similar to this compound but has a different retention time.

  • Vortex: Mix the solution thoroughly to ensure homogeneity.

  • Transfer: Transfer the solution to a GC vial for analysis.

  • Aqueous Samples: For aqueous samples where the concentration of chlorohydrin is expected to be low, consider pre-concentration techniques like purge and trap or solid-phase microextraction (SPME) before injection.[1][4][5]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude_Product Crude Pipoxide Chlorohydrin Distillation Vacuum Distillation Crude_Product->Distillation  Purification Step Pure_Product Purified Pipoxide Chlorohydrin Distillation->Pure_Product  Collection of  Pure Fractions GCMS GC-MS Analysis Pure_Product->GCMS  Purity Check Troubleshooting_Logic Start Purified Product Fails QC Impurity_Type Identify Impurity Type (GC-MS) Start->Impurity_Type Dichlorinated High Dichlorinated Byproducts Impurity_Type->Dichlorinated Dichlorinated Hydrolysis High Hydrolysis Byproducts Impurity_Type->Hydrolysis Hydrolysis Low_Yield Low Overall Yield Impurity_Type->Low_Yield Low Yield Action1 Optimize Distillation Parameters & Review Synthesis Step Dichlorinated->Action1 Action2 Ensure Anhydrous Conditions Hydrolysis->Action2 Action3 Check for Thermal Degradation & Column Issues Low_Yield->Action3

References

Pipoxide chlorohydrin stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for guidance and is based on general chemical principles applied to the structure of pipoxide chlorohydrin. Specific stability data for this compound is limited in publicly available literature. Researchers should always perform their own stability studies to confirm these potential pathways and establish appropriate handling and storage conditions for their specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound, with the chemical name [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate, is a complex organic molecule. Its structure contains several reactive functional groups that are important to consider for stability:

  • A chlorohydrin moiety on a cyclohexene ring (a chlorine atom and a hydroxyl group on adjacent carbons).

  • Two benzoate ester linkages.

  • Secondary and tertiary hydroxyl groups .

  • A carbon-carbon double bond within the cyclohexene ring.

Q2: What are the primary known or suspected degradation pathways for this compound?

A2: Based on its structure, this compound is susceptible to two main degradation pathways:

  • Base-Catalyzed Intramolecular Cyclization: Under basic conditions, the chlorohydrin can undergo an intramolecular SN2 reaction where the adjacent hydroxyl group displaces the chloride, forming a more non-polar epoxide derivative.

  • Ester Hydrolysis: Under either acidic or basic conditions, the two benzoate ester groups can be hydrolyzed, releasing benzoic acid and the core diol structure. This results in a significant increase in the polarity of the molecule.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at -20°C. For solutions, prepare them fresh in a neutral, aprotic solvent if possible. If aqueous buffers are required, use a neutral pH (pH 6-7) and store for the shortest duration possible at 2-8°C.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a neutral buffer like phosphate) can typically resolve this compound from its major degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradants.

Troubleshooting Guide

Q5: I observe a new, faster-eluting (less polar) peak in my reverse-phase HPLC analysis after exposing my sample to basic conditions. What is this impurity?

A5: This observation is highly consistent with the formation of the epoxide derivative of this compound. The intramolecular cyclization of the chlorohydrin eliminates the polar hydroxyl group and the chlorine atom, resulting in a less polar molecule that elutes earlier on an RP-HPLC column.

Logical Troubleshooting Flow for New Peak Identification

Troubleshooting_Logic start Unexpected Peak in Chromatogram? check_polarity Is the new peak more or less polar? start->check_polarity less_polar Less Polar (Faster Eluting on RP-HPLC) check_polarity->less_polar Less more_polar More Polar (Slower Eluting on RP-HPLC) check_polarity->more_polar More check_conditions What were the experimental conditions? basic_cond Basic (pH > 8) check_conditions->basic_cond Basic acidic_cond Acidic (pH < 6) check_conditions->acidic_cond Acidic/Neutral less_polar->check_conditions more_polar->check_conditions outcome1 High Likelihood: Epoxide Formation via Intramolecular Cyclization basic_cond->outcome1 outcome3 Consider other pathways: Oxidation or solvent adducts. Requires further investigation (MS). basic_cond->outcome3 outcome2 High Likelihood: Ester Hydrolysis (Loss of Benzoate Groups) acidic_cond->outcome2 acidic_cond->outcome3

Caption: Troubleshooting decision tree for identifying unknown peaks.

Q6: After storing my sample in an acidic buffer, I noticed the formation of a white precipitate and a new, slower-eluting (more polar) peak in my HPLC chromatogram. What happened?

A6: This strongly indicates hydrolysis of the benzoate esters . The white precipitate is likely benzoic acid, which has poor solubility in aqueous solutions. The new, more polar peak corresponds to the core pipoxide structure after one or both benzoate groups have been cleaved, exposing polar hydroxyl groups.

Q7: My sample shows multiple new peaks after exposure to strong oxidizing agents (e.g., H₂O₂). What are the possible reactions?

A7: The cyclohexene double bond and secondary hydroxyl groups are susceptible to oxidation. Exposure to oxidizing agents can lead to a complex mixture of products, including epoxidation of the double bond, or oxidation of hydroxyl groups to ketones. Mass spectrometry is essential for characterizing these multiple products.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound (1 mg/mL solution) after 24 hours under various stress conditions.

Stress ConditionTemperature% this compound Remaining% Main Degradant FormedIdentity of Main Degradant
0.1 M HCl60°C82.5%15.2%Di-hydrolyzed Product
0.1 M NaOH25°C75.8%21.9%Epoxide Derivative
Water (pH ~6.5)60°C98.1%<1%Not Applicable
3% H₂O₂25°C94.3%4.5%Oxidized Adducts (mixture)
Light (ICH Q1B)25°C99.2%<1%Not Applicable

Hypothesized Degradation Pathways

Degradation_Pathways PCH This compound Epoxide Epoxide Derivative (Less Polar) PCH->Epoxide  Base (e.g., NaOH) Intramolecular Cyclization Hydrolyzed Di-hydrolyzed Product + 2 Benzoic Acid (More Polar) PCH->Hydrolyzed  Acid / Base Ester Hydrolysis  

Caption: Major hypothesized degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector and C18 column

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a 10 mg/mL stock solution.

3. Application of Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL.

  • Thermal Stress: Dilute the stock solution with water to 1 mg/mL. Store separate aliquots at 60°C and in a freezer (-20°C, as a control).

  • Photostability: Expose the solution (1 mg/mL in water) and solid material to light conditions as specified in ICH guideline Q1B. Protect a control sample from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a validated RP-HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Workflow for a Forced Degradation Study

Experimental_Workflow cluster_stress 3. Apply Stress Conditions prep_stock 1. Prepare Stock Solution (e.g., 10 mg/mL in ACN) aliquot 2. Create Aliquots for Stress (e.g., 1 mg/mL final conc.) prep_stock->aliquot acid Acid (HCl) aliquot->acid base Base (NaOH) aliquot->base oxid Oxidative (H₂O₂) aliquot->oxid thermal Thermal (60°C) aliquot->thermal photo Photolytic (ICH Q1B) aliquot->photo quench 4. Quench Reaction (at time points) acid->quench base->quench oxid->quench thermal->quench photo->quench analyze 5. Analyze by HPLC-UV/MS quench->analyze interpret 6. Identify Degradants & Determine Degradation % analyze->interpret

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: Overcoming Low Yield in Epoxide Formation from Chlorohydrins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of epoxides from chlorohydrin precursors. This reaction, an intramolecular Williamson ether synthesis, is a fundamental transformation in organic chemistry, but can be susceptible to various side reactions and suboptimal conditions.

Frequently Asked Questions (FAQs)

Q1: My epoxide yield is significantly lower than expected. What are the most common causes?

A1: Low yields in the base-mediated cyclization of chlorohydrins to epoxides are typically attributed to several key factors:

  • Suboptimal Base: The choice and amount of base are critical. An insufficient amount will lead to incomplete deprotonation of the hydroxyl group, while an excessively strong or hindered base can favor elimination side reactions.

  • Incorrect Solvent: The solvent plays a crucial role in an SN2 reaction. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without interfering with the nucleophilic attack of the alkoxide.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination and decomposition of the product.

  • Presence of Water: Water in the reaction mixture can consume the base and also lead to the formation of diols as byproducts through the ring-opening of the newly formed epoxide.[1]

  • Stereochemistry of the Chlorohydrin: For the intramolecular SN2 reaction to occur, the hydroxyl group and the chlorine atom must be in an anti-periplanar conformation.[2][3] If the stereochemistry of your chlorohydrin does not allow for this, the reaction will be slow or will not proceed.

Q2: I am observing significant amounts of an alkene byproduct. How can I minimize this?

A2: The formation of an alkene is a result of a competing elimination reaction (E2).[4][5] To favor the desired intramolecular SN2 reaction (epoxidation) over elimination, consider the following adjustments:

  • Use a less hindered base: A sterically bulky base is more likely to act as a base for elimination rather than as a nucleophile for substitution. A smaller base, such as sodium hydroxide or potassium hydroxide, is generally preferred.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the SN2 pathway.

  • Choose an appropriate solvent: Aprotic polar solvents are generally recommended for SN2 reactions.

Q3: My final product is contaminated with a diol. What is the source of this impurity and how can I prevent it?

A3: The presence of a diol impurity suggests that the epoxide ring is being opened after its formation. This is typically caused by the presence of a nucleophile, such as hydroxide ions from the base, in the reaction mixture.[1] To prevent this:

  • Use a stoichiometric amount of base: Using a large excess of base increases the concentration of nucleophilic hydroxide ions that can attack the epoxide. Aim for a slight excess (e.g., 1.05-1.2 equivalents) to ensure complete reaction without promoting side reactions.

  • Remove the epoxide from the reaction mixture as it forms: If the epoxide is volatile, it can be removed by distillation under reduced pressure as the reaction progresses.[6] This technique, known as reactive distillation, can significantly improve the yield of the desired epoxide.[6]

  • Careful work-up: Quench the reaction mixture promptly after completion to neutralize any remaining base before purification.

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Epoxidation

This guide provides a systematic approach to optimizing the key parameters of your chlorohydrin cyclization reaction.

ParameterRecommendationRationale
Base Use 1.05-2.0 equivalents of a non-hindered base like NaOH or KOH.[7] Consider using a phase transfer catalyst (e.g., 0.05-0.1 equiv. TBACl) for heterogeneous reactions.[8]A slight excess of base ensures complete deprotonation of the alcohol. Non-hindered bases favor the SN2 pathway over elimination. Phase transfer catalysts can significantly accelerate the reaction in two-phase systems.[8]
Solvent Use an aprotic polar solvent such as THF, DMSO, or DMF.These solvents effectively solvate the cation of the base without solvating the alkoxide nucleophile, thus increasing its reactivity in an SN2 reaction.
Temperature Start at room temperature and gently heat if the reaction is slow. A temperature of around 60°C has been shown to be effective.[7]Higher temperatures can promote elimination and other side reactions. Optimization is key to finding the balance between reaction rate and selectivity.
Reaction Time Monitor the reaction by TLC or GC-MS. With a phase transfer catalyst, the reaction can be complete in as little as 3 minutes.[8] Without one, it may take several hours.Over-running the reaction can lead to byproduct formation.
Water Content Ensure all reagents and solvents are dry.Water can consume the base and lead to the formation of diol byproducts.
Guide 2: Experimental Protocol for the Synthesis of an Epoxide from a Chlorohydrin

This protocol provides a general procedure for the base-mediated cyclization of a chlorohydrin.

Materials:

  • Chlorohydrin

  • Sodium hydroxide (pellets or aqueous solution)

  • Aprotic polar solvent (e.g., THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chlorohydrin in the chosen aprotic solvent.

  • Addition of Base: Add 1.05 to 2.0 equivalents of sodium hydroxide to the stirred solution. The base can be added as pellets or as a concentrated aqueous solution.

  • Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60 °C) while monitoring the progress of the reaction by TLC or GC-MS.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an aqueous base was used, separate the organic layer. If solid base was used, filter the mixture.

  • Extraction: Wash the organic layer with water and brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude epoxide.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Chlorohydrin in Aprotic Solvent add_base Add Base (e.g., NaOH) prep->add_base 1. react Stir at RT or Heat (e.g., 60°C) add_base->react 2. monitor Monitor by TLC/GC-MS react->monitor 3. workup Aqueous Work-up & Extraction monitor->workup 4. dry Dry & Concentrate workup->dry 5. purify Purify (Distillation/Chromatography) dry->purify 6.

Caption: A typical experimental workflow for epoxide synthesis from a chlorohydrin.

Troubleshooting Logic

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Epoxide Yield check_byproducts Analyze Byproducts (Alkene, Diol?) start->check_byproducts check_starting_material Unreacted Starting Material? start->check_starting_material sol_alkene Optimize Base/Temp (Less hindered base, lower temp) check_byproducts->sol_alkene Alkene Detected sol_diol Use Stoichiometric Base & Dry Conditions check_byproducts->sol_diol Diol Detected sol_sm Increase Reaction Time/Temp Check Base Stoichiometry check_starting_material->sol_sm Yes

Caption: A decision tree for troubleshooting low yields in chlorohydrin-to-epoxide reactions.

References

Technical Support Center: Improving Regioselectivity of Pipoxide Chlorohydrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pipoxide chlorohydrins. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this critical reaction. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of chlorohydrin synthesis from pipoxide?

A1: The regioselectivity of the epoxide ring-opening of pipoxide is primarily determined by the reaction mechanism, which is influenced by:

  • Reaction Conditions: Acidic conditions generally favor the formation of a carbocation-like transition state, leading to nucleophilic attack at the more substituted carbon (SN1-like). In contrast, basic or neutral conditions with a strong nucleophile favor attack at the less sterically hindered carbon (SN2-like).

  • Lewis Acid Catalyst: The nature and strength of the Lewis acid are critical. A strong Lewis acid, such as titanium tetrachloride (TiCl₄), can polarize the C-O bond to a greater extent, promoting attack at the more substituted carbon. A milder Lewis acid, like triisopropoxy titanium chloride (TiCl(O-i-Pr)₃), results in a less polarized intermediate, favoring attack at the less substituted carbon.[1]

  • Solvent Polarity: The polarity of the solvent can modulate the acidity of the Lewis acid and stabilize charged intermediates. For instance, a polar solvent like N,N-dimethylformamide (DMF) can coordinate with the Lewis acid, reducing its acidity and favoring attack at the less substituted carbon.[1]

Q2: Which regioisomer should I expect under standard acidic conditions (e.g., HCl in an inert solvent)?

A2: Under standard acidic conditions, the reaction proceeds through a protonated epoxide intermediate. For an unsymmetrical epoxide like pipoxide, this leads to a transition state with significant positive charge development on the carbon atom that can better stabilize it. This typically results in the chloride ion attacking the more substituted carbon atom. However, for 1,2-disubstituted epoxides where electronic differences are minimal, a mixture of regioisomers is common.[1]

Q3: How can I selectively synthesize the chlorohydrin with the chlorine atom at the more substituted carbon of pipoxide?

A3: To favor the formation of the chlorohydrin with the chlorine at the more substituted position (C-2 attack), you should employ reaction conditions that promote an SN1-like mechanism. This can be achieved by using a strong Lewis acid in a non-polar solvent. A recommended system is titanium tetrachloride (TiCl₄) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[1]

Q4: How can I selectively synthesize the chlorohydrin with the chlorine atom at the less substituted carbon of pipoxide?

A4: To favor the formation of the chlorohydrin with the chlorine at the less substituted position (C-1 attack), you need to use conditions that promote an SN2-like mechanism. This can be achieved using a milder Lewis acid in a polar solvent. A suggested system is triisopropoxy titanium chloride (TiCl(O-i-Pr)₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Regioselectivity / Mixture of Isomers 1. Intermediate reaction conditions (not strongly SN1 or SN2).2. Lewis acid is not strong/weak enough for the desired outcome.3. Solvent is influencing the reaction pathway in an undesired manner.1. For attack at the more substituted carbon, ensure a strong Lewis acid (e.g., TiCl₄) and a non-polar solvent (e.g., CH₂Cl₂) are used.2. For attack at the less substituted carbon, use a milder Lewis acid (e.g., TiCl(O-i-Pr)₃) and a polar solvent (e.g., DMF).3. Ensure all reagents and solvents are anhydrous, as water can affect the Lewis acid's activity.
Low Yield 1. Incomplete reaction.2. Formation of side products (e.g., diols from residual water).3. Decomposition of starting material or product.1. Monitor the reaction by TLC to ensure completion.2. Use freshly distilled, anhydrous solvents and reagents.3. Maintain the recommended reaction temperature; for many Lewis acid-mediated openings, this is a low temperature (e.g., -20 °C to 0 °C).
Formation of Dichloride Byproducts Excess chlorinating agent or harsh reaction conditions.Use a stoichiometric amount of the Lewis acid/chloride source. Avoid excessively high temperatures or prolonged reaction times.

Data Presentation

The following table summarizes the effect of different titanium(IV) reagents and solvents on the regioselectivity of chlorohydrin synthesis from various epoxides, which can be used to predict the outcome for pipoxide.

Epoxide SubstrateReagent SystemSolventTemperature (°C)Regioisomeric Ratio (C-1 Attack : C-2 Attack)Total Yield (%)Reference
1,2-EpoxydodecaneTiCl₄CH₂Cl₂-2088 : 1287[1]
1,2-EpoxydodecaneTiCl(O-i-Pr)₃CH₂Cl₂-2019 : 8191[1]
1,2-EpoxydodecaneTiCl(O-i-Pr)₃DMF-20>99 : <189[1]
Styrene OxideTiCl₄CH₂Cl₂-2096 : 485[1]
Styrene OxideTiCl(O-i-Pr)₃CH₂Cl₂-2025 : 7589[1]
Styrene OxideTiCl(O-i-Pr)₃DMF-2089 : 1188[1]
2,3-EpoxydodecaneTiCl₄CH₂Cl₂055 : 4592[1]
2,3-EpoxydodecaneTiCl(O-i-Pr)₃DMF052 : 4889[1]

Note: For 1,2-disubstituted epoxides like 2,3-epoxydodecane, achieving high regioselectivity is challenging due to the similar substitution at both carbons.

Experimental Protocols

Protocol 1: Synthesis of Pipoxide Chlorohydrin with Chlorine at the More Substituted Carbon (SN1-like)

This protocol is adapted from the general procedure by Nishitani (2007) for the cleavage of epoxides using a strong Lewis acid.[1]

Materials:

  • Pipoxide (1.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Titanium tetrachloride (TiCl₄) (1.2 mmol, e.g., a 1.0 M solution in CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve pipoxide (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add titanium tetrachloride (1.2 mmol) to the chilled solution via syringe.

  • Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent to isolate the desired chlorohydrin isomer.

Protocol 2: Synthesis of this compound with Chlorine at the Less Substituted Carbon (SN2-like)

This protocol is adapted from the general procedure by Nishitani (2007) for the cleavage of epoxides using a milder Lewis acid in a polar solvent.[1]

Materials:

  • Pipoxide (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Triisopropoxy titanium chloride (TiCl(O-i-Pr)₃) (1.2 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve pipoxide (1.0 mmol) in anhydrous DMF (10 mL) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Cool the solution to -20 °C.

  • Add triisopropoxy titanium chloride (1.2 mmol) to the chilled solution.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • After the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract three times with Et₂O.

  • Combine the organic extracts, wash with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography using an ethyl acetate/hexane gradient to isolate the desired chlorohydrin.

Visualizations

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_influences Influencing Factors SN1 SN1-like Pathway (Attack at more substituted C) SN2 SN2-like Pathway (Attack at less substituted C) LewisAcid Strong Lewis Acid (e.g., TiCl4) LewisAcid->SN1 Promotes Solvent1 Non-polar Solvent (e.g., CH2Cl2) Solvent1->SN1 Favors LewisAcid2 Mild Lewis Acid (e.g., TiCl(O-i-Pr)3) LewisAcid2->SN2 Promotes Solvent2 Polar Solvent (e.g., DMF) Solvent2->SN2 Favors

Caption: Factors influencing the regioselectivity of this compound synthesis.

Experimental_Workflow start Start: Pipoxide in Anhydrous Solvent cool Cool to -20 °C start->cool add_lewis Add Lewis Acid (TiCl4 or TiCl(O-i-Pr)3) cool->add_lewis stir Stir and Monitor by TLC add_lewis->stir quench Quench with aq. NaHCO3 stir->quench extract Workup and Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Chlorohydrin Isomer purify->product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Synthesis of Chlorohydrins from Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of chlorohydrins from epoxides.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of chlorohydrins from epoxides?

A1: The synthesis of chlorohydrins from epoxides involves the ring-opening of the epoxide with a chloride nucleophile. This reaction can be catalyzed by either acids or bases. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by the chloride ion. In basic or neutral conditions, a chloride source directly attacks one of the carbon atoms of the epoxide ring, leading to its opening.

Q2: What are the most common side reactions observed during chlorohydrin synthesis from epoxides?

A2: The most prevalent side reactions include:

  • Diol Formation: Hydrolysis of the epoxide by water present in the reaction mixture leads to the formation of vicinal diols.

  • Diester Formation: When carboxylic acids are used as catalysts or are present as impurities, they can react with both the epoxide and the resulting chlorohydrin to form diester byproducts.

  • Vicinal Dihalide Formation: In the presence of excess chloride ions and under certain conditions, a second chloride ion can displace the hydroxyl group of the chlorohydrin, yielding a vicinal dichloride.[1]

  • β-Chloroether Formation: If an alcohol is used as a solvent, it can compete with the chloride ion as a nucleophile, resulting in the formation of β-chloroethers.[1]

Q3: How does the choice of catalyst influence the reaction and its side products?

A3: The catalyst plays a crucial role in both the reaction rate and selectivity.

  • Acid Catalysts (e.g., HCl, Lewis Acids): These catalysts activate the epoxide by protonating the oxygen atom, facilitating ring-opening. However, strong acids can also promote the formation of diols if water is present and can influence the regioselectivity of the ring-opening. Lewis acids like titanium tetrachloride (TiCl₄) can favor the attack at the more substituted carbon of the epoxide.[2]

  • Base Catalysts (e.g., Hydroxides): In base-catalyzed reactions, the nucleophile directly attacks the epoxide ring. This typically favors attack at the less sterically hindered carbon.

  • Phase-Transfer Catalysts: These can be employed in heterogeneous reaction systems to facilitate the reaction between reactants in different phases, potentially improving reaction rates and selectivity.

Q4: What is the impact of water on the synthesis of chlorohydrins from epoxides?

A4: Water can have a dual role in this synthesis. It can act as a nucleophile, leading to the undesirable formation of diols as a side product.[3] However, in some systems, a controlled amount of water can act as a proton transfer agent, which can surprisingly enhance the selectivity for the desired chlorohydrin product by facilitating the conversion of intermediates and suppressing other side reactions.[4]

Q5: How can I purify the chlorohydrin product from the reaction mixture?

A5: Common purification techniques for chlorohydrins include:

  • Distillation: This is effective for separating the chlorohydrin from starting materials and byproducts with significantly different boiling points.[5]

  • Chromatography: Column chromatography is a versatile method for separating the desired product from closely related impurities.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or to isolate the product from the aqueous phase.[6]

  • Crystallization: If the chlorohydrin is a solid, recrystallization can be a highly effective method for achieving high purity.[5]

Troubleshooting Guides

Problem 1: Low Yield and/or Selectivity
Symptom Potential Cause Troubleshooting Steps
High levels of diol byproduct Presence of excess water in the reaction mixture.- Dry all solvents and reagents before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.- If water is a known byproduct of the reaction, consider using a Dean-Stark trap or other methods for water removal.[4]
Significant formation of diester byproduct Use of a carboxylic acid catalyst or presence of carboxylic acid impurities.- Use a non-carboxylic acid catalyst if possible.- Purify starting materials to remove any carboxylic acid contaminants.- Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the reaction of the chlorohydrin with the carboxylic acid.
Formation of vicinal dichloride High concentration of chloride ions and/or harsh reaction conditions.- Use a controlled amount of the chloride source.- Avoid using strong acids that can generate high concentrations of free chloride ions.- Consider using a milder chlorinating agent.[1]
Incorrect regioselectivity (formation of the wrong isomer) Inappropriate choice of catalyst or reaction conditions for the specific epoxide.- For attack at the less substituted carbon, use basic or neutral conditions.[7]- For attack at the more substituted carbon, consider using a Lewis acid catalyst like TiCl₄.[2]- The regioselectivity can be solvent-dependent; experimenting with different solvents may be beneficial.[2]
Low conversion of starting epoxide Inactive or insufficient catalyst, or suboptimal reaction temperature.- Ensure the catalyst is active and used in the correct amount.- Optimize the reaction temperature; a higher temperature may increase the reaction rate, but could also lead to more side products.[8]- Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Problem 2: Reaction Control and Safety
Symptom Potential Cause Troubleshooting Steps
Thermal runaway (rapid, uncontrolled increase in temperature) Exothermic nature of the epoxide ring-opening reaction, especially on a large scale.- Ensure adequate cooling and temperature monitoring of the reaction vessel.- For larger scale reactions, add the epoxide or the chlorinating agent slowly to control the rate of heat generation.- Use a solvent to dilute the reactants and help dissipate heat.- Be aware of the potential for thermal runaway and have a contingency plan in place.
Difficulty in controlling the reaction Highly reactive reagents or catalyst.- Use a less reactive catalyst or a lower concentration of the catalyst.- Perform the reaction at a lower temperature.- Consider using a continuous flow reactor for better control over reaction parameters.

Quantitative Data

The following tables summarize quantitative data on the synthesis of chlorohydrins, highlighting the impact of different reaction conditions on yield and selectivity.

Table 1: Effect of Catalyst on the Regioselective Ring-Opening of Styrene Oxide

CatalystSolventTime (h)Yield (%)Ratio of 2-chloro-1-phenylethanol to 1-chloro-2-phenylethanolReference
ZnCl₂CH₃CN0.595>99:1[9]
LiClH₂O29295:5[1]
TiCl₄CH₂Cl₂18515:85[2]

Table 2: Influence of Water on the Selectivity of Epichlorohydrin Ring-Opening

Water Content (wt%)Reaction Temperature (°C)Reaction Time (h)Product Selectivity (%)
0706< 95
8-101001> 98

Data adapted from a study on the synthesis of glycidyl esters from epichlorohydrin, where controlled water content suppressed side reactions.

Experimental Protocols

General Laboratory Protocol for the Synthesis of 2-Chloro-1-phenylethanol from Styrene Oxide

This protocol provides a general method for the acid-catalyzed ring-opening of styrene oxide to produce 2-chloro-1-phenylethanol.

Materials:

  • Styrene oxide

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve styrene oxide in diethyl ether. Cool the flask in an ice bath.

  • Addition of HCl: Slowly add concentrated hydrochloric acid to the stirred solution of styrene oxide. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the styrene oxide is consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions: Epoxides can be toxic and are potential carcinogens; handle them with appropriate personal protective equipment in a well-ventilated fume hood. Hydrochloric acid is corrosive.

Visualizations

Reaction Pathway for Chlorohydrin Synthesis and Side Reactions

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Epoxide Epoxide Chlorohydrin Chlorohydrin (Desired Product) Epoxide->Chlorohydrin  + HCl Diol Diol Epoxide->Diol  + H₂O (Hydrolysis) Diester Diester Epoxide->Diester  + Carboxylic Acid Chlorohydrin->Diester  + Carboxylic Acid Dichloride Vicinal Dichloride Chlorohydrin->Dichloride  + HCl (Substitution)

Caption: Main reaction pathway for chlorohydrin synthesis and common side reactions.

Experimental Workflow for Chlorohydrin Synthesis

Experimental_Workflow Start Start: Reagents & Solvents Reaction Reaction: Epoxide + Chloride Source (with Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Work-up: Neutralization & Extraction Monitoring->Workup Reaction Complete Drying Drying of Organic Phase Workup->Drying Purification Purification: Distillation or Chromatography Drying->Purification Product Final Product: Pure Chlorohydrin Purification->Product

Caption: General experimental workflow for the synthesis and purification of chlorohydrins.

References

Technical Support Center: Purification of Pipoxide Chlorohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Pipoxide chlorohydrin from crude extracts. The information provided is based on general principles of chlorohydrin chemistry and standard purification techniques, as specific literature on "this compound" is limited.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude extract of this compound?

A1: Common impurities in crude extracts of chlorohydrins can originate from unreacted starting materials, byproducts of the synthesis, and degradation products. While specific impurities for this compound synthesis are not extensively documented, analogous chlorohydrin syntheses suggest the following potential impurities:

  • Unreacted starting materials: Depending on the synthetic route, these could include the parent epoxide, and the chlorine source.

  • Byproducts: Formation of regioisomers, dichlorinated compounds, and unwanted esters are possible. For instance, in the synthesis of propylene chlorohydrin, dichloropropane is a known byproduct.[1][2]

  • Solvents and reagents: Residual solvents from the reaction and extraction steps.

  • Degradation products: Chlorohydrins can be sensitive to pH and temperature, potentially leading to decomposition.

Q2: What are the recommended initial purification steps for a crude extract of this compound?

A2: An initial workup using liquid-liquid extraction is a common starting point for purifying chlorohydrins from a reaction mixture.[3][4] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of organic solvent is crucial and depends on the solubility of this compound.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the desired level of accuracy and the nature of the expected impurities.[]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[6]

  • Mass Spectrometry (MS): Used to identify the molecular weight of the compound and its fragments, helping to confirm its identity and detect impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Liquid-Liquid Extraction
Symptom Possible Cause Suggested Solution
Low recovery of this compound in the organic phase.Incorrect solvent polarity: The chosen organic solvent may not be optimal for extracting this compound.Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, diethyl ether).
Sub-optimal pH of the aqueous phase: The pH can affect the partition coefficient of the compound.Adjust the pH of the aqueous phase to suppress the ionization of this compound, thereby increasing its solubility in the organic phase.
Emulsion formation: A stable emulsion layer between the two phases can trap the product.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[3]
Insufficient number of extractions: A single extraction may not be sufficient to recover all the product.Perform multiple extractions (typically 2-3) with fresh portions of the organic solvent and combine the organic layers.
Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of this compound with impurities.Inappropriate solvent system (mobile phase): The polarity of the eluent may be too high or too low.Systematically vary the solvent ratio of the mobile phase. A common starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[7]
Column overloading: Too much crude material was loaded onto the column.Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the weight of the stationary phase.
Improper column packing: Air bubbles or cracks in the stationary phase can lead to poor separation.Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[8] Tapping the column gently during packing can help settle the stationary phase.
Sample dissolved in too much solvent: Loading the sample in a large volume of solvent leads to a broad initial band.Dissolve the crude sample in the minimum amount of the mobile phase or a less polar solvent before loading it onto the column.[8]
Product Degradation During Purification
Symptom Possible Cause Suggested Solution
Appearance of new, unidentified peaks in analytical chromatograms after purification.pH instability: Chlorohydrins can be sensitive to acidic or basic conditions.Maintain a neutral pH during extraction and chromatography. Use buffered aqueous solutions if necessary.
Thermal degradation: The compound may be unstable at elevated temperatures.Avoid high temperatures during solvent removal (rotary evaporation). Use a water bath at a moderate temperature. Some sources indicate that chlorohydrins can be sensitive to heat.
Presence of reactive impurities: Certain impurities could catalyze the degradation of the product.An initial purification step, such as a quick filtration through a plug of silica gel, might remove highly polar and potentially reactive impurities.

Experimental Protocols

General Liquid-Liquid Extraction Protocol
  • Dissolution: Dissolve the crude extract containing this compound in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash with an aqueous solution.[3] A typical wash sequence might include:

    • Saturated sodium bicarbonate solution to neutralize any acidic impurities.

    • Water to remove water-soluble impurities.

    • Brine (saturated NaCl solution) to reduce the solubility of the organic phase in the aqueous layer and help break emulsions.

  • Separation: Allow the layers to separate fully and drain the aqueous layer.

  • Drying: Collect the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (eluent) and pour it into a chromatography column, ensuring no air bubbles are trapped.[7][9] Allow the silica to settle, creating a uniform packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[8]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify which fractions contain the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₁₉ClO₆PubChem[10]
Molecular Weight402.8 g/mol PubChem[10]
XLogP32.8PubChem[10]

Table 2: Common Solvents for Purification

Purification StepSolventPolarity IndexNotes
Liquid-Liquid ExtractionDichloromethane3.1Good for a wide range of organic compounds.
Ethyl Acetate4.4A less toxic alternative to dichloromethane.
Diethyl Ether2.8Highly volatile and flammable.
Column ChromatographyHexanes/Heptane0.1Non-polar component of the mobile phase.
Ethyl Acetate4.4Polar component of the mobile phase.
Acetone5.1Can be used for more polar compounds.
RecrystallizationEthanol4.3A common solvent for recrystallizing polar organic molecules.[11]
Acetone/Hexane-A solvent/anti-solvent system that can be effective.[11]
Water10.2Suitable for highly polar compounds, though less likely for this compound based on its XLogP3 value.[11]

Visualizations

PurificationWorkflow crude_extract Crude Pipoxide Chlorohydrin Extract dissolution Dissolve in Organic Solvent crude_extract->dissolution extraction Liquid-Liquid Extraction (Wash with aq. solutions) dissolution->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration1 Concentrate under Reduced Pressure drying->concentration1 chromatography Column Chromatography (Silica Gel) concentration1->chromatography fraction_analysis Analyze Fractions (TLC) chromatography->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure concentration2 Concentrate Pure Fractions combine_pure->concentration2 pure_product Purified Pipoxide Chlorohydrin concentration2->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Problem with Purification low_yield Low Yield? start->low_yield poor_separation Poor Separation? low_yield->poor_separation No check_solvent Check Extraction Solvent Polarity low_yield->check_solvent Yes degradation Product Degradation? poor_separation->degradation No optimize_mobile_phase Optimize Mobile Phase (TLC analysis) poor_separation->optimize_mobile_phase Yes neutral_ph Maintain Neutral pH degradation->neutral_ph Yes check_ph Adjust Aqueous pH check_solvent->check_ph break_emulsion Break Emulsion (add brine) check_ph->break_emulsion reduce_load Reduce Sample Load optimize_mobile_phase->reduce_load repack_column Repack Column reduce_load->repack_column lower_temp Lower Temperature neutral_ph->lower_temp pre_purify Initial Filtration lower_temp->pre_purify

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing Reaction Conditions for Pipoxide Chlorohydrin Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Pipoxide chlorohydrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer solutions for common challenges encountered during the derivatization process for analytical purposes such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is a chemical modification process used to convert an analyte into a form that is better suited for analysis. For this compound, which contains polar hydroxyl and potentially secondary amine functional groups, derivatization is crucial for several reasons:

  • To Increase Volatility: For GC analysis, the original molecule may not be volatile enough to be vaporized without decomposition. Derivatization replaces polar, hydrogen-bonding groups with less polar, non-polar groups, thereby increasing volatility.[1][2][3]

  • To Improve Thermal Stability: The derivatized product is often more stable at the high temperatures used in the GC inlet and column.[3][4][5]

  • To Enhance Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks and better separation from other components in the sample matrix by reducing interactions with the stationary phase.[6][7]

  • To Improve Detector Sensitivity: For HPLC with UV-Vis or fluorescence detection, a derivatizing agent that introduces a chromophore or fluorophore can significantly enhance detection sensitivity.[4][8] For GC-MS, certain derivatives can lead to more favorable fragmentation patterns for structural elucidation.[2]

Q2: What are the most common derivatization methods for a chlorohydrin functional group?

A2: The primary target for derivatization on a chlorohydrin is the hydroxyl (-OH) group. The two most common and effective methods are silylation and acylation.[1][2][4]

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group. Silyl derivatives are generally more volatile, less polar, and more thermally stable.[3][5]

  • Acylation: This process converts the hydroxyl group into an ester. Acylation can improve stability and is often used to introduce a functionality (like a fluorinated group) that enhances detectability, for example, by an electron capture detector (ECD) in GC.[1][2]

Q3: Which derivatization reagent should I choose?

A3: The choice of reagent depends on the analytical method (GC or HPLC), the reactivity of the chlorohydrin, and the desired properties of the derivative.

  • For GC Analysis (Silylation):

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent. It reacts quickly, and its byproducts are volatile, which minimizes chromatographic interference.[1]

    • BSTFA + 1-10% TMCS (Trimethylchlorosilane): The addition of TMCS as a catalyst increases the reactivity of BSTFA, making it suitable for hindered hydroxyl groups or when faster reaction times are needed.[3]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, its byproduct, N-methyltrifluoroacetamide, is very volatile and stable.

  • For GC or HPLC Analysis (Acylation):

    • Acetic Anhydride: Forms acetate esters.[1]

    • TFAA (Trifluoroacetic Anhydride) or MBTFA (N-Methyl-bis(trifluoroacetamide)): These reagents introduce trifluoroacetyl groups, which are highly electron-capturing, making them ideal for sensitive detection by GC-ECD.[1][7]

    • PFB-Br (Pentafluorobenzyl Bromide): Used to introduce a pentafluorobenzyl group, which is also excellent for ECD detection.[4]

    • For HPLC-UV/Fluorescence: Reagents that introduce a chromophore or fluorophore, such as benzoyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), can be used.[4]

Q4: How can I be sure the derivatization reaction is complete?

A4: To ensure the reaction has gone to completion, you can monitor its progress by analyzing aliquots of the reaction mixture at different time points. The disappearance of the parent this compound peak and the maximization of the derivative peak in the chromatogram indicate the reaction's progress.[1] Running a time-course experiment is a reliable way to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very low derivative peak 1. Presence of moisture: Silylating reagents are highly sensitive to water, which will consume the reagent.[1] 2. Inactive reagent: The derivatization reagent may have degraded due to improper storage. 3. Insufficient reaction time or temperature: The reaction conditions may not be energetic enough for complete derivatization. 4. Incorrect solvent: The chosen solvent may not be suitable for the reaction.1. Ensure anhydrous conditions: Dry the sample completely under a stream of nitrogen before adding the reagent. Use anhydrous solvents.[6] Consider adding a drying agent like anhydrous sodium sulfate if appropriate.[1] 2. Use fresh reagent: Open a new vial of derivatization reagent. Store reagents tightly sealed and under an inert atmosphere.[3] 3. Optimize reaction conditions: Increase the reaction temperature (e.g., from 60°C to 80°C) and/or extend the reaction time (e.g., from 30 min to 60 min).[6] Perform a time and temperature optimization study. 4. Change solvent: Use a common, non-protic solvent like pyridine, acetonitrile, or DMF. Pyridine is often used as it can also act as a catalyst.[7]
Multiple derivative peaks for a single analyte 1. Incomplete derivatization: Both the parent compound and one or more partially derivatized products are present. 2. Side reactions: The reagent may be reacting with other functional groups on the molecule or with impurities. 3. Derivative instability: The formed derivative may be degrading in the vial or in the GC inlet.1. Drive the reaction to completion: Increase the amount of derivatization reagent (a 2:1 molar ratio of reagent to active hydrogens is a good starting point), add a catalyst (e.g., TMCS for silylation), and increase reaction time or temperature. 2. Purify the sample: If possible, purify the sample before derivatization to remove interfering compounds. 3. Check derivative stability: Analyze the sample immediately after derivatization. If degradation is suspected, consider a more stable derivative (e.g., t-butyldimethylsilyl derivatives are more stable to hydrolysis than TMS derivatives).[3]
Large, broad solvent/reagent peak obscuring analyte peaks 1. Excess derivatization reagent: Using a large excess of the reagent is common but can lead to chromatographic interference.[9] 2. Non-volatile byproducts: Some derivatization reactions produce non-volatile byproducts.1. Optimize reagent amount: Use the minimum amount of reagent necessary for complete derivatization. 2. Evaporate excess reagent: After the reaction is complete, gently evaporate the excess reagent and solvent under a stream of dry nitrogen and redissolve the residue in a suitable solvent for injection.[9] 3. Use a reagent with volatile byproducts: Choose reagents like BSTFA or MSTFA, whose byproducts are volatile and typically elute early in the chromatogram.[1]
Poor peak shape (tailing) 1. Adsorption of underivatized analyte: Active sites in the GC inlet liner or on the column can interact with any remaining underivatized polar analyte.[1] 2. Column degradation: Acidic byproducts from some derivatization reactions (e.g., acylation) can damage the GC column's stationary phase.[7][9]1. Ensure complete derivatization: See solutions for "Incomplete derivatization." 2. Deactivate the GC system: Use a deactivated inlet liner (silylated glass wool liner). Condition the column according to the manufacturer's instructions. 3. Remove acidic byproducts: If using acylating agents like TFAA, remove the acidic byproduct (trifluoroacetic acid) by evaporation before injection.[7]

Data Presentation: Optimizing Derivatization Conditions

The following tables provide typical starting ranges for optimizing silylation and acylation reactions for chlorohydrins, based on common practices for derivatizing hydroxyl groups.

Table 1: Silylation Reaction Parameters (e.g., with BSTFA + 1% TMCS)

ParameterRangeTypical Starting PointNotes
Reagent BSTFA, MSTFA, BSTFA + TMCSBSTFA + 1% TMCSTMCS acts as a catalyst for hindered hydroxyls.
Solvent Pyridine, Acetonitrile, DMFAcetonitrileEnsure solvent is anhydrous.
Reagent:Analyte Ratio 2:1 to 100:1 (molar excess)10:1A sufficient excess drives the reaction to completion.
Temperature Room Temp to 100°C70°CHigher temperatures increase reaction rate.[6]
Time 15 min to 2 hours45 minMonitor reaction progress to determine the optimum time.

Table 2: Acylation Reaction Parameters (e.g., with TFAA)

ParameterRangeTypical Starting PointNotes
Reagent TFAA, MBTFA, Acetic AnhydrideTFAATFAA is highly reactive and its derivatives are good for ECD.
Solvent Toluene, Ethyl Acetate, PyridineEthyl AcetatePyridine can act as a catalyst and acid scavenger.[7]
Reagent:Analyte Ratio 2:1 to 50:1 (molar excess)10:1Excess reagent is required.
Temperature Room Temp to 80°C60°CHeating is often required to complete the reaction.
Time 30 min to 2 hours60 minReaction times can be longer than for silylation.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Objective: To derivatize the hydroxyl group of this compound with a trimethylsilyl (TMS) group to increase volatility and improve chromatographic performance.

Materials:

  • This compound sample

  • BSTFA + 1% TMCS (silylation reagent)

  • Anhydrous acetonitrile (solvent)

  • 2 mL autosampler vials with caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate approximately 100 µg of the analyte to complete dryness in a 2 mL vial using a gentle stream of dry nitrogen.[6]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[6]

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Place the vial in a heating block set to 70°C for 45 minutes.[6]

  • Analysis: After the reaction time, remove the vial from the heat and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation of this compound for GC-ECD Analysis

Objective: To derivatize the hydroxyl group of this compound with a trifluoroacetyl (TFA) group to enhance sensitivity for electron capture detection (ECD).

Materials:

  • This compound sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous ethyl acetate (solvent)

  • 2 mL autosampler vials with caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place approximately 100 µg of the dried this compound sample into a 2 mL vial.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and vortex. Heat the mixture at 60°C for 1 hour.

  • Work-up: Cool the vial to room temperature. Gently evaporate the contents to dryness under a stream of nitrogen to remove excess reagent and the trifluoroacetic acid byproduct.

  • Reconstitution: Reconstitute the dried derivative in 200 µL of hexane or ethyl acetate for injection into the GC-ECD system.

Visualization of Workflows

Experimental Workflow for Derivatization Optimization

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_eval Evaluation start Start: Dry Pipoxide Chlorohydrin Sample reagent_select Select Derivatization Method (Silylation or Acylation) start->reagent_select solvent_select Select Anhydrous Solvent reagent_select->solvent_select set_conditions Set Initial Conditions: - Reagent Ratio (e.g., 10:1) - Temperature (e.g., 70°C) - Time (e.g., 45 min) solvent_select->set_conditions run_reaction Perform Derivatization Reaction set_conditions->run_reaction analyze Analyze by GC or HPLC run_reaction->analyze check_yield Is Yield >95% and Peak Shape Good? analyze->check_yield end End: Finalize Protocol check_yield->end Yes adjust Adjust Conditions: - Temp ↑ / Time ↑ - Reagent Ratio ↑ - Add Catalyst check_yield->adjust No adjust->run_reaction

Caption: Workflow for optimizing derivatization conditions.

Troubleshooting Logic for Low Derivatization Yield

G start Problem: Low or No Derivative Peak q1 Are sample and solvents completely dry? start->q1 a1_no Action: Dry sample under N2. Use fresh anhydrous solvent. q1->a1_no No q2 Is the derivatization reagent fresh? q1->q2 Yes a1_no->q2 a2_no Action: Use a new, unopened vial of reagent. q2->a2_no No q3 Are reaction temp/time sufficient? q2->q3 Yes a2_no->q3 a3_no Action: Increase temperature (e.g., 70-80°C) and time (e.g., 60 min). q3->a3_no No q4 Is reagent concentration adequate? q3->q4 Yes a3_no->q4 a4_no Action: Increase reagent excess. Consider adding a catalyst (e.g., TMCS). q4->a4_no No end Re-analyze Sample q4->end Yes a4_no->end

Caption: Troubleshooting workflow for low derivatization yield.

References

Pipoxide chlorohydrin solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pipoxide Chlorohydrin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Given the limited availability of specific published solubility data for this compound, this guide offers general strategies based on its chemical structure and the known properties of chlorohydrins and related molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural product found in plants of the Piper genus, such as Piper attenuatum.[1][] Its chemical formula is C₂₁H₁₉ClO₆.[1][3] Based on its structure, which includes multiple hydroxyl (-OH) and ester functional groups, it is expected to be a polar molecule. This polarity is a key factor in determining its solubility.

Q2: I am having trouble dissolving this compound. What are the recommended starting solvents?

For a polar organic molecule like this compound, the principle of "like dissolves like" is the best starting point.[4] Begin with polar aprotic solvents, which are generally effective at dissolving a wide range of compounds without reacting with them.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for creating high-concentration stock solutions for biological assays.[5]

  • Dimethylformamide (DMF): Another strong polar aprotic solvent, similar in utility to DMSO.[4]

  • Methanol or Ethanol: These polar protic solvents can also be effective, although the hydroxyl groups may interact with the compound.[4]

It is highly recommended to perform a small-scale solubility test before dissolving your entire stock of the compound.

Q3: My this compound dissolves in the organic solvent, but precipitates when I add it to my aqueous assay buffer. What can I do?

This is a common issue when the final concentration of the organic solvent in the aqueous buffer is too low to maintain solubility. Here are several solutions:

  • Decrease the Final Compound Concentration: The simplest solution is often to work at a lower concentration of this compound in your assay.

  • Increase the Co-solvent Concentration: Determine the maximum percentage of your stock solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system. Typically, this is between 0.1% and 1%.

  • Use a Different Solvent: In some cases, a solvent like ethanol may be more miscible with the aqueous buffer, leading to better solubility at the final concentration.

  • Incorporate a Surfactant: For compounds that are particularly difficult to keep in an aqueous solution, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the assay buffer can help maintain solubility.

Q4: Can I use heat or sonication to help dissolve the compound?

Yes, gentle warming and sonication can be effective methods to increase the rate of dissolution. However, caution is advised:

  • Warming: Use a water bath set to a gentle temperature (e.g., 30-40°C). Avoid aggressive heating, as it could lead to the degradation of the compound.

  • Sonication: A brief period in an ultrasonic bath can help break up solid particles and enhance dissolution. Again, avoid prolonged exposure which can generate heat.

Always visually inspect the solution after it cools to room temperature to ensure the compound has not precipitated out.

Q5: How does pH affect the solubility and stability of this compound?

The stability of chlorohydrins can be highly pH-dependent.

  • Basic Conditions (pH > 7): Chlorohydrins are known to be unstable in the presence of a base. The hydroxyl group can be deprotonated, leading to an intramolecular reaction that forms an epoxide.[6] This is a chemical transformation of your compound and should be avoided unless it is the intended reaction. Therefore, avoid dissolving or storing this compound in basic buffers.

  • Acidic Conditions (pH < 7): While generally more stable than in basic conditions, strong acidic conditions could potentially lead to hydrolysis of the ester groups in the this compound molecule. It is best to start with neutral or slightly acidic buffers (pH 6-7) for initial experiments.[7][8]

Troubleshooting Guides

Solvent Selection for this compound

The following table provides a list of common laboratory solvents and their general suitability for a molecule with the structural characteristics of this compound.

SolventPolaritySuitability for this compoundNotes
Water HighLikely very lowThe large carbon backbone likely overcomes the polarity of the functional groups, making it poorly soluble in water alone.[9]
Methanol HighGoodA good starting point for a polar compound.[4]
Ethanol HighGoodSimilar to methanol, generally a good choice.[4]
DMSO HighExcellentA very strong solvent for a wide range of compounds; ideal for stock solutions.[5]
DMF HighExcellentSimilar to DMSO, a good alternative if DMSO is not suitable for the downstream application.[4]
Acetonitrile MediumModerateMay work, but might be less effective than DMSO or DMF for initial dissolution.
Acetone MediumModerate to LowMay not be strong enough to dissolve the compound effectively.
Dichloromethane (DCM) LowLowUnlikely to be a good solvent due to the compound's high polarity.
Hexane LowVery LowNot recommended; this is a non-polar solvent.
Experimental Protocol: Small-Scale Solubility Screening

This protocol will help you determine the best solvent for this compound at your desired concentration.

Materials:

  • This compound

  • A selection of test solvents (e.g., DMSO, DMF, Ethanol, Methanol, Water)

  • Small, clear glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettors

Methodology:

  • Weigh the Compound: Accurately weigh out a small amount of this compound (e.g., 1 mg) into each of the glass vials.

  • Add Solvent: To the first vial, add a calculated volume of your first test solvent (e.g., DMSO) to reach your target highest concentration (e.g., for 10 mM).

  • Mix Thoroughly: Cap the vial and vortex for 30-60 seconds.

  • Observe and Record: Visually inspect the solution against a dark background.

    • "Freely Soluble": The solution is completely clear with no visible particles.

    • "Partially Soluble": Some solid has dissolved, but undissolved particles remain.

    • "Insoluble": The solid material does not appear to have dissolved at all.

  • Attempt to Dissolve Further (if needed): If the compound is not freely soluble, you can try the following, in order:

    • Brief sonication (1-2 minutes).

    • Gentle warming in a water bath (37°C for 5-10 minutes), followed by cooling to room temperature.

  • Record Final Observation: Note the final solubility state for that solvent.

  • Repeat for Other Solvents: Repeat steps 2-6 for each of the solvents you wish to test.

  • Dilution Test (Optional but Recommended): Take an aliquot of the successfully dissolved stock solution and add it to your final aqueous buffer to observe if precipitation occurs.

Visualizations

The following diagrams illustrate key logical and chemical pathways relevant to working with this compound.

G start Compound does not dissolve in chosen solvent solvent Is the solvent appropriate? (e.g., polar solvent for polar compound) start->solvent change_solvent Select a more polar solvent (e.g., DMSO, DMF) solvent->change_solvent No energy Increase kinetic energy solvent->energy Yes change_solvent->start sonicate Brief Sonication energy->sonicate Try first warm Gentle Warming (30-40°C) energy->warm Try second check Check for precipitation upon cooling sonicate->check warm->check success Compound is Soluble check->success No Precipitation fail Still insoluble. Consider lower concentration or different compound batch. check->fail Precipitation Occurs G chlorohydrin This compound (R-CH(OH)-CH2Cl) epoxide Epoxide Derivative (R-CH-O-CH2) chlorohydrin->epoxide Unstable base Base (e.g., OH-) pH > 7 base->chlorohydrin reaction Intramolecular SN2 Reaction (Degradation) base->reaction reaction->epoxide

References

preventing epimerization of Pipoxide chlorohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pipoxide chlorohydrin. The information is designed to help prevent and troubleshoot issues related to the epimerization and degradation of this compound during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, reaction, or storage of this compound, with a focus on preventing epimerization.

Issue 1: Unexpected formation of a diastereomer of this compound, suggesting epimerization.

  • Question: My analysis (e.g., by chiral HPLC or NMR) shows the presence of an unexpected stereoisomer of this compound. What could be causing this epimerization?

  • Answer: Epimerization of chlorohydrins can be triggered by several factors that facilitate the inversion of a stereocenter. The most common causes include:

    • Exposure to Basic Conditions: The presence of a base can abstract the proton from the hydroxyl group, forming an alkoxide. This alkoxide can then displace the adjacent chloride in an intramolecular SN2 reaction, forming a transient epoxide intermediate. Subsequent attack by a chloride ion can open the epoxide ring, leading to the formation of either the original chlorohydrin or its epimer.[1]

    • Elevated Temperatures: High temperatures can provide the necessary activation energy for epimerization to occur, even under neutral or mildly acidic/basic conditions.[2]

    • Presence of Nucleophiles: Other nucleophiles present in the reaction mixture can also participate in substitution reactions that may lead to inversion of stereochemistry.

    Troubleshooting Steps:

    • pH Control: Carefully monitor and control the pH of your reaction mixture. Avoid pH values above 7 unless a specific reaction requires it. If basic conditions are necessary, consider using a non-nucleophilic base and running the reaction at the lowest possible temperature.

    • Temperature Management: Maintain the lowest practical temperature for your reaction and storage. Use a cryostat or ice bath for sensitive reactions.

    • Solvent Choice: Use aprotic solvents where possible to minimize proton exchange that can facilitate epimerization.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to side reactions that promote epimerization.

Issue 2: Degradation of this compound observed during workup or storage.

  • Question: I am observing significant degradation of my this compound sample, characterized by the appearance of new, unidentified peaks in my analytical chromatogram. What are the likely degradation pathways and how can I prevent them?

  • Answer: Chlorohydrins can be susceptible to several degradation pathways, primarily hydrolysis and oxidation.[3][4][5]

    • Hydrolysis: The chlorohydrin can be hydrolyzed to the corresponding diol, especially in the presence of water and under acidic or basic conditions.

    • Oxidation: The secondary alcohol of the chlorohydrin can be oxidized to a ketone. This can be particularly problematic if oxidizing agents are present or if the compound is exposed to air and light over extended periods.[3]

    • Elimination: Under certain conditions, elimination of HCl can occur to form an alkene.

    Troubleshooting Steps:

    • Control Water Content: Use anhydrous solvents and reagents to minimize hydrolysis. During workup, minimize contact with aqueous phases and ensure the final product is thoroughly dried.

    • Avoid Strong Acids and Bases: If pH adjustment is necessary, use buffered solutions and avoid strong acids or bases that can catalyze hydrolysis.

    • Protect from Light and Air: Store this compound in amber vials under an inert atmosphere to prevent photolytic and oxidative degradation.

    • Storage Conditions: Store at low temperatures (e.g., -20°C) to slow down the rate of all potential degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where a molecule with multiple chiral centers is converted into a diastereomer that differs in the configuration at only one of these chiral centers.[1][2] For a pharmaceutical intermediate like this compound, maintaining stereochemical purity is critical, as different stereoisomers can have different biological activities and toxicological profiles.[2]

Q2: Which analytical techniques are best for detecting the epimerization of this compound?

A2: The most effective methods for detecting and quantifying epimers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, potentially with chiral shift reagents, can be used to distinguish between diastereomers.

  • Capillary Electrophoresis (CE): Chiral CE methods can also be employed for the separation of epimers.

Q3: What are the ideal storage conditions for this compound to minimize epimerization and degradation?

A3: To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert gas (e.g., argon or nitrogen).

  • Light: Protected from light in an amber vial.

  • Moisture: In a desiccated environment.

Data Presentation

Table 1: Effect of pH on the Rate of Epimerization of this compound (Illustrative Data)

pHTemperature (°C)Reaction Time (h)Epimer Formation (%)
5.02524< 0.1
7.025241.2
8.5252415.6
7.050248.5

Table 2: Impact of Solvent on the Stability of this compound (Illustrative Data)

SolventStorage Temperature (°C)Storage Duration (days)Degradation (%)
Dichloromethane4300.5
Methanol4303.2
Acetonitrile4301.1
Water (pH 7)4309.8

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagents: Add anhydrous solvent to the flask via syringe. Cool the flask to the desired reaction temperature (e.g., 0°C) using an ice bath.

  • Addition of this compound: Dissolve this compound in the anhydrous solvent and add it to the reaction flask dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a pre-cooled, buffered aqueous solution (pH ~6-7). Extract the product with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system.

Protocol 2: Chiral HPLC Method for the Analysis of this compound Epimers

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Visualizations

Epimerization_Mechanism cluster_0 Epimerization via Epoxide Intermediate A This compound (R,S Isomer) B Alkoxide Intermediate A->B + Base - H+ C Epoxide Intermediate B->C - Cl- (intramolecular SN2) C->A + Cl- (attack at C1) D This compound (S,S Isomer - Epimer) C->D + Cl- (attack at C2)

Caption: Mechanism of base-catalyzed epimerization of this compound.

Degradation_Pathways A This compound B Diol (Hydrolysis Product) A->B + H2O (acid or base catalysis) C Ketone (Oxidation Product) A->C + [O] D Alkene (Elimination Product) A->D - HCl

Caption: Common degradation pathways for this compound.

Experimental_Workflow A Reaction Setup (Inert Atmosphere, Low Temp) B Reagent Addition (Anhydrous Solvents) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Workup (Buffered Solution) C->D E Extraction & Drying D->E F Purification (Chromatography) E->F G Analysis & Storage (Chiral HPLC, -20°C) F->G

Caption: Recommended experimental workflow to minimize epimerization.

References

Technical Support Center: Analytical Method Development for Impure Pipoxide Chlorohydrin Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for impure Pipoxide chlorohydrin samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2] Key sources include:

  • Starting materials and reagents: Unreacted starting materials, byproducts from side reactions, and impurities present in the raw materials used for synthesis.

  • Manufacturing process: Intermediates that are not fully converted to the final product, reagents, and catalysts.

  • Degradation products: Impurities formed due to exposure to stress conditions such as heat, light, humidity, and oxidation during storage or handling.[3][4]

  • Container closure systems: Leachables from packaging materials that can migrate into the drug substance.[5]

Q2: Which analytical techniques are most suitable for analyzing this compound and its impurities?

The choice of analytical technique depends on the properties of this compound and its potential impurities. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with UV detection, is a powerful tool for separating and quantifying the active pharmaceutical ingredient (API) and its impurities.[6][7][8] Developing a stability-indicating HPLC method is crucial to separate degradation products from the main compound.[3][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile and semi-volatile impurities.[1][9][10] It can be particularly useful for detecting residual solvents and certain process-related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for identifying and quantifying trace-level impurities, especially genotoxic impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is invaluable for the structural elucidation of unknown impurities after isolation.[2]

Q3: What is a stability-indicating analytical method and why is it important?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[3][8] It is designed to separate the API from all its potential degradation products, process impurities, and excipients.[7] The importance of a SIM lies in its ability to provide a clear picture of the drug's stability profile, which is a regulatory requirement for ensuring the safety and efficacy of the final pharmaceutical product.[3]

Q4: How can I identify unknown impurities in my this compound sample?

Identifying unknown impurities typically involves a multi-step approach:

  • Forced Degradation Studies: Subjecting the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help generate potential degradation products.[3][4]

  • Mass Spectrometry (MS): Techniques like LC-MS/MS or GC-MS can provide molecular weight information and fragmentation patterns of the impurities, which are crucial for proposing elemental compositions and structures.[5]

  • NMR Spectroscopy: After isolating the impurity, typically through preparative HPLC, 1D and 2D NMR spectroscopy can provide detailed structural information for definitive identification.[2]

Troubleshooting Guides

HPLC Method Development
Problem Possible Causes Troubleshooting Steps
Poor Resolution Between this compound and an Impurity Peak - Inappropriate mobile phase composition (pH, organic solvent ratio).- Unsuitable column chemistry.- Gradient slope is too steep.- Mobile Phase: Adjust the pH of the aqueous phase, try a different organic modifier (e.g., acetonitrile vs. methanol), or alter the buffer concentration.- Column: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Gradient: Optimize the gradient profile by making it shallower around the elution time of the critical pair.
Peak Tailing for this compound - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).- Column overload.- Presence of an unresolved impurity under the main peak.- Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase to reduce silanol interactions. Adjust the pH to ensure the analyte is in a single ionic form.- Sample: Reduce the injection volume or sample concentration.- Method: Evaluate the peak purity using a photodiode array (PDA) detector or mass spectrometer.
Variable Retention Times - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition changing over time.- Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.- Temperature: Use a column oven to maintain a consistent temperature.- Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed.
Ghost Peaks - Contamination in the mobile phase, diluent, or HPLC system.- Carryover from a previous injection.- System Cleaning: Flush the HPLC system with a strong solvent. Run blank injections to confirm cleanliness.- Injection Sequence: Include needle wash steps in the injection sequence. Inject a blank after a high-concentration sample to check for carryover.
Sample Preparation
Problem Possible Causes Troubleshooting Steps
Incomplete Dissolution of this compound Sample - Inappropriate choice of diluent.- Insufficient mixing or sonication.- Solvent Selection: Test the solubility of this compound in various solvents commonly used in reverse-phase HPLC (e.g., water, methanol, acetonitrile, and mixtures thereof).- Sample Preparation: Increase sonication time or vortexing intensity. Gentle heating may be an option if the compound is stable.
Sample Degradation During Preparation - The diluent is not inert.- Exposure to light or elevated temperatures.- Diluent Stability: Prepare a solution of this compound in the chosen diluent and monitor for the appearance of degradation products over time.- Environmental Control: Protect the sample from light by using amber vials and prepare samples at a controlled, cool temperature.

Experimental Protocols

General Protocol for Stability-Indicating RP-HPLC Method Development
  • Analyte Information Gathering: Collect all available information on the physicochemical properties of this compound, including its structure, pKa, and solubility.

  • Detector Wavelength Selection: Based on the UV spectrum of this compound, select a wavelength that provides a good response for both the main compound and expected impurities.

  • Initial Chromatographic Conditions:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: 80 °C.

    • Photolytic Degradation: Expose the sample to UV light.

  • Method Optimization: Analyze the stressed samples using the initial HPLC conditions. The goal is to achieve baseline separation of all degradation products from the main peak and from each other. Adjust the mobile phase composition, gradient, pH, and column chemistry as needed to improve resolution.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Analysis
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile
Table 2: Example System Suitability Results
ParameterAcceptance CriteriaTypical Result
Tailing Factor (this compound) ≤ 2.01.2
Theoretical Plates (this compound) ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.5%
Resolution (between critical pairs) ≥ 1.5> 2.0

Visualizations

Analytical_Method_Development_Workflow Analytical Method Development Workflow for this compound A Define Analytical Target Profile (ATP) B Information Gathering (Physicochemical Properties) A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Forced Degradation Studies C->D E Method Optimization (Improve Resolution & Sensitivity) D->E E->C Does not meet ATP F Method Validation (ICH Guidelines) E->F Meets ATP? G Finalized Analytical Method F->G

Caption: Workflow for analytical method development.

Troubleshooting_Poor_Resolution Troubleshooting Poor HPLC Resolution Start Poor Resolution Observed Check_Mobile_Phase Adjust Mobile Phase? (pH, Organic %) Start->Check_Mobile_Phase Adjust_Gradient Modify Gradient Slope? Check_Mobile_Phase->Adjust_Gradient No Improvement Optimized Resolution Acceptable Check_Mobile_Phase->Optimized Improved Change_Column Try Different Column Chemistry? Adjust_Gradient->Change_Column No Improvement Adjust_Gradient->Optimized Improved Change_Column->Check_Mobile_Phase Re-optimize Mobile Phase Change_Column->Optimized Improved

Caption: Decision tree for troubleshooting poor HPLC resolution.

References

Technical Support Center: Enhancing the Resolution of Pipoxide Chlorohydrin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of Pipoxide chlorohydrin enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving this compound enantiomers?

A1: The main strategies for resolving racemic this compound include Hydrolytic Kinetic Resolution (HKR), enzymatic kinetic resolution, Dynamic Kinetic Resolution (DKR), and chiral chromatography (HPLC and SFC).[1][2][3][4] Classical resolution via diastereomeric crystallization is also a potential method.[5][]

Q2: Which enzymatic methods are effective for this compound resolution?

A2: Enzymatic resolution using lipases is a common and effective method. Lipases such as Pseudomonas cepacia lipase (PSL), Candida antarctica lipase B (CALB, often immobilized as Novozym 435), and Amano Lipase PS have demonstrated high enantioselectivity in the acylation of chlorohydrins.[2][7][8][9]

Q3: What is Hydrolytic Kinetic Resolution (HKR) and how is it applied to compounds like this compound?

A3: Hydrolytic Kinetic Resolution (HKR) is a method that utilizes chiral catalysts, typically (salen)Co(III) complexes, to enantioselectively hydrolyze one enantiomer of a racemic epoxide, leaving the unreacted epoxide in high enantiomeric purity.[1][10] This technique is particularly relevant for the resolution of terminal epoxides.

Q4: Can chiral chromatography be used for the preparative separation of this compound enantiomers?

A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be used for both analytical and preparative-scale separation of enantiomers.[4][11] The choice of chiral stationary phase (CSP) is critical for achieving good resolution. Polysaccharide-based CSPs are widely used for this purpose.[12]

Q5: What is Dynamic Kinetic Resolution (DKR) and what are its advantages?

A5: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical maximum yield of 100% for the desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.[2] For chlorohydrins, this often involves a combination of an enzyme and a racemization catalyst.[2]

Troubleshooting Guides

Hydrolytic Kinetic Resolution (HKR)
Issue Possible Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (ee) - Inactive or improperly activated catalyst.- Racemization of the epoxide product.[1]- Incorrect catalyst loading or reaction temperature.- Ensure proper activation of the (salen)Co(III) catalyst; consider in situ activation methods.[10]- For sensitive epoxides like epichlorohydrin, minimize reaction time and temperature to prevent racemization.[1]- Optimize catalyst loading and reaction temperature.
Slow Reaction Rate - Low catalyst activity.- Poor solubility of the substrate or catalyst.- Verify the purity and activity of the catalyst.- Screen different solvents to improve solubility and reaction kinetics.
Difficult Product Separation - Emulsion formation during workup.- Similar polarities of the epoxide and the diol product.- Use appropriate extraction solvents and consider brine washes to break emulsions.- Employ column chromatography with a suitable solvent system for efficient separation.
Enzymatic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion and/or Low ee - Suboptimal enzyme choice.- Incorrect solvent, acyl donor, or temperature.[8]- Enzyme inhibition by substrate or product.- Screen a panel of lipases to find the most selective one for your substrate.- Optimize reaction parameters including solvent (e.g., THF, toluene), acyl donor (e.g., vinyl acetate), and temperature.[7][8]- Investigate potential substrate or product inhibition and adjust concentrations accordingly.
Poor Enzyme Reusability - Enzyme denaturation or leaching from support (for immobilized enzymes).- For immobilized enzymes like Novozym 435, ensure mild reaction and workup conditions to maintain stability.[8]- Consider different immobilization techniques.
Difficulty in Separating Product from Unreacted Substrate - Similar physical properties of the esterified product and the starting alcohol.- Optimize chromatographic separation conditions (e.g., column, mobile phase).
Chiral Chromatography (HPLC/SFC)
Issue Possible Cause(s) Troubleshooting Steps
Poor Resolution of Enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.[3]- Low column temperature.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak IA, AD-H).[3][12]- Methodically vary the mobile phase composition (e.g., ratio of hexane/isopropanol).[11]- Optimize the column temperature, as it can significantly affect selectivity.
Peak Tailing or Broadening - Secondary interactions with the stationary phase.- Column overloading.- Add a modifier to the mobile phase, such as a small amount of acid or base, to reduce tailing.[3]- Reduce the injection volume or the concentration of the sample.
Low Signal Intensity - Poor chromophore in the molecule.- Low concentration of the analyte.- Use a detector with higher sensitivity or derivatize the analyte to enhance detection.- Concentrate the sample before injection.

Quantitative Data Summary

Table 1: Performance of Different Resolution Methods
MethodSubstrateCatalyst/EnzymeKey ParametersResult (ee%)Yield (%)Reference
HKR Racemic epichlorohydrinChiral (salen)Co(III) complex->99% (for diol and remaining epoxide)High[10]
DKR Aromatic chlorohydrinsPseudomonas cepacia lipase & Ru-catalystVinyl acetate, 70°C>99% (for acetate)High[2]
Enzymatic Resolution Ethyl 8-chloro-6-hydroxy octanoateNovozym 435Vinyl acetate, 40°C in DIPE94% (for S-acetate)35%[8]
Enzymatic Resolution (±)-2,2-disubstituted 5-hydroxychromene acetateAmano Lipase PSt-BuOH, Toluene, 35°C95% (for R-acetate)18%[9]
Table 2: Chiral Chromatography Conditions and Performance
AnalyteColumnMobile PhaseFlow RateResolution (Rs)Reference
5-[2-aminopropyl]-2-methoxybenzene sulfonamideChiralpak AD-Hn-hexane:ethanol:methanesulfonic acid (900:100:0.1)1 mL/min>4[3]
EpichlorohydrinChiralpak IAn-hexane:ethanol (15:85)1.0 mL/min>3[12]
N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazideChiralpak IAn-hexane:ethanol (70:30)1.0 mL/min>10[12]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Chlorohydrin using Novozym 435
  • Materials:

    • Racemic chlorohydrin substrate

    • Novozym 435 (immobilized Candida antarctica lipase B)

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., Diisopropyl ether - DIPE)

    • Reaction vessel with magnetic stirring and temperature control

  • Procedure:

    • To a solution of the racemic chlorohydrin (e.g., 50 mM) in DIPE, add the acyl donor (e.g., 60 mM vinyl acetate).[8]

    • Add Novozym 435 (e.g., 10 mg/mL).

    • Stir the reaction mixture at a controlled temperature (e.g., 40°C).[8]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess (ee) of the substrate and product.

    • Stop the reaction at approximately 40-50% conversion to achieve high ee for both the unreacted alcohol and the acetylated product.

    • Filter off the enzyme. The enzyme can be washed with fresh solvent and reused.[8]

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting mixture of the unreacted alcohol and the esterified product by column chromatography.

Protocol 2: Chiral HPLC Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase column (e.g., Chiralpak IA or AD-H, 250mm x 4.6mm, 5µm).[3][12]

  • Procedure:

    • Prepare the mobile phase. For a normal phase separation, this could be a mixture of n-hexane and an alcohol like ethanol or isopropanol. A small amount of an additive like methanesulfonic acid may be required to improve peak shape and resolution.[3]

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[3][12]

    • Prepare a dilute solution of the sample (racemate, and individual enantiomers if available) in the mobile phase.

    • Inject a small volume (e.g., 10-20 µL) of the sample onto the column.

    • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

    • Calculate the resolution factor (Rs) and the enantiomeric excess (ee) from the resulting chromatogram.

Visualizations

Experimental_Workflow_Enzymatic_Resolution cluster_prep Reaction Setup cluster_reaction Resolution cluster_workup Workup & Purification cluster_products Products Racemic_Chlorohydrin Racemic Chlorohydrin Reaction_Vessel Stirred Reaction (e.g., 40°C) Racemic_Chlorohydrin->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Solvent Organic Solvent (e.g., DIPE) Solvent->Reaction_Vessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction_Vessel Filtration Filter to Recover Enzyme Reaction_Vessel->Filtration Stop at ~50% conv. Filtration->Enzyme Recycle Concentration Solvent Evaporation Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Enantiomer_R (R)-Chlorohydrin (High ee) Chromatography->Enantiomer_R Enantiomer_S_Ester (S)-Acetate (High ee) Chromatography->Enantiomer_S_Ester

Caption: Workflow for enzymatic kinetic resolution of this compound.

Troubleshooting_Logic_Low_ee cluster_causes Potential Causes cluster_solutions Solutions Start Low Enantiomeric Excess (ee) in Enzymatic Resolution Cause_Enzyme Suboptimal Enzyme Start->Cause_Enzyme Cause_Conditions Incorrect Conditions (Solvent, Temp, Acyl Donor) Start->Cause_Conditions Cause_Conv Reaction Past 50% Conversion Start->Cause_Conv Sol_Screen Screen Different Lipases Cause_Enzyme->Sol_Screen Sol_Optimize Optimize Reaction Parameters Cause_Conditions->Sol_Optimize Sol_Monitor Monitor Conversion Carefully (Chiral HPLC/GC) Cause_Conv->Sol_Monitor

Caption: Troubleshooting logic for low enantiomeric excess in enzymatic resolution.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Natural Products: Spotlight on Compounds from the Piper Genus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing search for novel anticancer agents, natural products remain a vital source of inspiration and discovery. This guide provides a comparative overview of the cytotoxic properties of various natural compounds, with a special focus on constituents isolated from the Piper genus, offering a valuable resource for researchers, scientists, and drug development professionals. While specific cytotoxic data for pipoxide chlorohydrin is not available in the current literature, this comparison sheds light on the potential of related compounds and other potent natural products.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of several natural products against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes and is a standard metric in cytotoxicity studies.

Natural ProductCancer Cell LineIC50 (µg/mL)Reference
Compounds from Piper Species
Piperarborenines A-EP-388 (Murine Leukemia)< 4[1]
HT-29 (Colon Cancer)< 4[1]
A549 (Lung Cancer)< 4[1]
1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidineHeLa (Cervical Cancer)2.7[2][3]
PiperineHeLa (Cervical Cancer)61.94 ± 0.054[4]
Piper longum extractHeLa (Cervical Cancer)46.24 (24h), 33.43 (48h), 38.49 (72h)[4]
Piper nigrum extractHeLa (Cervical Cancer)551.58 (24h), 24.18 (48h), 17.47 (72h)[4]
Other Natural Products
Doxorubicin (Control)MCF-7 (Breast Cancer)Not specified[5]
HepG2 (Liver Cancer)Not specified[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other natural products) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action is crucial in drug development. Many cytotoxic natural products induce apoptosis, or programmed cell death, in cancer cells. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors (e.g., TNFR, Fas) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Caspase8->Bcl2_Family via Bid cleavage Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of a natural product.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow NP_Source Natural Product Source (e.g., Plant) Extraction Extraction & Isolation NP_Source->Extraction Compound_ID Compound Identification Extraction->Compound_ID Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_ID->Cytotoxicity_Assay Cell_Culture Cancer Cell Culture Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action (e.g., Apoptosis Assay) Data_Analysis->Mechanism_Study

Caption: A generalized workflow for natural product cytotoxicity screening.

References

Validating the Biological Target of Pipoxide Chlorohydrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pipoxide chlorohydrin, a natural product with the chemical formula C₂₁H₁₉ClO₆, has emerged as a compound of interest with potential therapeutic applications. Computational studies have suggested its possible role as an inhibitor of the nsP2 protease of the Chikungunya virus (CHIKV) and as a modulator of preadipocyte differentiation. However, rigorous experimental validation of these biological targets is crucial for its development as a therapeutic agent.

This guide provides a comparative framework for the validation of this compound's biological targets. Due to the limited availability of direct experimental data for this compound, this guide presents a hypothetical validation workflow alongside published data for other compounds that target the same biological pathways. This comparative approach offers a roadmap for the experimental validation of this compound and a benchmark for assessing its potential efficacy and specificity.

Part 1: Validation of Chikungunya Virus nsP2 Protease as a Target

The nsP2 protease of the Chikungunya virus is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. In silico docking studies have predicted a high binding affinity of this compound to the active site of nsP2 protease. To experimentally validate this, a series of biochemical and cellular assays are required.

Comparative Analysis of nsP2 Protease Inhibitors

The following table compares the hypothetical experimental data for this compound with published data for known CHIKV nsP2 protease inhibitors.

CompoundTargetAssay TypeIC₅₀ / EC₅₀Cytotoxicity (CC₅₀)Selectivity Index (CC₅₀/EC₅₀)Reference
This compound (Hypothetical) CHIKV nsP2 ProteaseFRET-based Protease Assay5 µM>100 µM>20-
This compound (Hypothetical) CHIKV-infected Vero cellsCell-based Antiviral Assay10 µM>100 µM>10-
RA-0002034 CHIKV nsP2 ProteaseFRET-based Protease Assay58 ± 17 nMNot ReportedNot Reported[1][2][3][4][5]
Compound 1c Analogues CHIKV nsP2 ProteaseCell-free Protease Assay~1.5 µM (EC₅₀)Not ReportedNot Reported[6][7]
Peptidomimetics (3a, 4b, 5d) CHIKV ReplicationCell-based Assay8.76-9.57 µg/mL (EC₉₀)Not ReportedNot Reported[8]
Experimental Protocols for nsP2 Protease Target Validation

1. FRET-based Protease Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant CHIKV nsP2 protease.

  • Methodology:

    • Recombinant CHIKV nsP2 protease is purified.

    • A fluorescently labeled peptide substrate containing the nsP2 cleavage site is synthesized. The peptide is flanked by a fluorophore and a quencher.

    • The assay is performed in a 384-well plate format.

    • This compound at various concentrations is pre-incubated with the nsP2 protease.

    • The reaction is initiated by adding the FRET peptide substrate.

    • Cleavage of the substrate by the protease separates the fluorophore and the quencher, resulting in an increase in fluorescence intensity.

    • Fluorescence is measured over time using a plate reader.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell-based Antiviral Assay:

  • Objective: To evaluate the ability of this compound to inhibit CHIKV replication in a cellular context.

  • Methodology:

    • Vero cells are seeded in 96-well plates.

    • The cells are infected with CHIKV at a specific multiplicity of infection (MOI).

    • Immediately after infection, the cells are treated with various concentrations of this compound.

    • After a suitable incubation period (e.g., 24-48 hours), the viral yield is quantified using methods such as plaque assay, RT-qPCR for viral RNA, or an immunoassay for a viral protein.

    • The EC₅₀ value, the concentration at which 50% of viral replication is inhibited, is determined.

    • Cytotoxicity of the compound is assessed in parallel on uninfected cells using an MTT or similar viability assay to determine the CC₅₀ value.

    • The selectivity index (SI = CC₅₀/EC₅₀) is calculated to assess the therapeutic window of the compound.

Signaling Pathway and Workflow Diagrams

CHIKV_Replication_and_nsP2_Inhibition cluster_virus_lifecycle CHIKV Lifecycle cluster_inhibition Mechanism of Inhibition Viral Entry Viral Entry Translation of Polyprotein Translation of Polyprotein Viral Entry->Translation of Polyprotein Polyprotein Cleavage Polyprotein Cleavage Translation of Polyprotein->Polyprotein Cleavage Formation of Replication Complex Formation of Replication Complex Polyprotein Cleavage->Formation of Replication Complex Viral RNA Replication Viral RNA Replication Formation of Replication Complex->Viral RNA Replication Assembly and Budding Assembly and Budding Viral RNA Replication->Assembly and Budding Pipoxide_chlorohydrin This compound nsP2_Protease nsP2 Protease Pipoxide_chlorohydrin->nsP2_Protease Inhibits nsP2_Protease->Polyprotein Cleavage Mediates

Figure 1: Simplified CHIKV lifecycle and the role of nsP2 protease inhibition.

Target_Validation_Workflow In_Silico_Prediction In Silico Prediction (this compound binds nsP2pro) Biochemical_Assay Biochemical Assay (FRET-based Protease Assay) In_Silico_Prediction->Biochemical_Assay Determine_IC50 Determine IC₅₀ Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Assay (Antiviral Activity in Infected Cells) Determine_EC50_CC50 Determine EC₅₀ & CC₅₀ Cellular_Assay->Determine_EC50_CC50 Determine_IC50->Cellular_Assay Validated_Target Validated Biological Target Determine_EC50_CC50->Validated_Target

Figure 2: Experimental workflow for validating nsP2 protease as a target.

Part 2: Validation of Preadipocyte Differentiation Inhibition

This compound has also been noted for its potential to inhibit the differentiation of preadipocytes, the precursor cells to adipocytes (fat cells). This activity could have implications for the treatment of obesity and related metabolic disorders.

Comparative Analysis of Preadipocyte Differentiation Inhibitors

The table below compares the hypothetical effects of this compound on preadipocyte differentiation with known inhibitors.

CompoundCell LineAssay TypeEffectKey Molecular Markers DownregulatedReference
This compound (Hypothetical) 3T3-L1Oil Red O StainingReduced lipid accumulationPPARγ, C/EBPα-
Dimethylfumarate (DMF) 3T3-L1Oil Red O StainingDose-dependent reduction in lipid accumulationPPARγ, C/EBPα, SREBP-1c, FAS[9]
Nelfinavir (HIV Protease Inhibitor) 3T3-L1Triacylglycerol AssayFailure to accumulate cytoplasmic triacylglycerolPPARγ, C/EBPα, SREBP-1[10]
TAK-715 (p38 MAPK inhibitor) 3T3-L1Triglyceride AssaySuppressed intracellular triglyceride contentPPARγ, C/EBPα, FAS[11]
Experimental Protocols for Preadipocyte Differentiation Target Validation

1. Preadipocyte Differentiation and Oil Red O Staining:

  • Objective: To visually assess the effect of this compound on lipid accumulation during preadipocyte differentiation.

  • Methodology:

    • 3T3-L1 preadipocytes are cultured to confluence.

    • Differentiation is induced using a standard cocktail (e.g., insulin, dexamethasone, and IBMX).

    • Cells are treated with various concentrations of this compound throughout the differentiation period (typically 8-10 days).

    • At the end of the differentiation period, cells are fixed.

    • Lipid droplets are stained with Oil Red O solution.

    • The extent of staining is visualized by microscopy and can be quantified by eluting the dye and measuring its absorbance.

2. Quantitative Real-Time PCR (qRT-PCR) for Adipogenic Markers:

  • Objective: To determine the effect of this compound on the expression of key genes involved in adipogenesis.

  • Methodology:

    • 3T3-L1 cells are differentiated in the presence or absence of this compound.

    • At different time points during differentiation, total RNA is extracted from the cells.

    • cDNA is synthesized from the RNA.

    • qRT-PCR is performed using primers specific for key adipogenic transcription factors (e.g., PPARγ, C/EBPα) and lipogenic enzymes (e.g., FAS).

    • Gene expression levels are normalized to a housekeeping gene (e.g., β-actin).

Signaling Pathway and Workflow Diagrams

Adipogenesis_Pathway Preadipocyte Preadipocyte CEBP_beta C/EBPβ Preadipocyte->CEBP_beta receives Differentiation_Signal Differentiation Signal (e.g., Insulin, Dexamethasone) Differentiation_Signal->CEBP_beta PPARg_CEBPa PPARγ & C/EBPα CEBP_beta->PPARg_CEBPa induces Adipocyte_Genes Adipocyte-specific genes (e.g., FAS, aP2) PPARg_CEBPa->Adipocyte_Genes activate Adipocyte Mature Adipocyte (Lipid Accumulation) Adipocyte_Genes->Adipocyte Pipoxide_chlorohydrin This compound Pipoxide_chlorohydrin->PPARg_CEBPa Inhibits?

Figure 3: Key signaling pathway in preadipocyte differentiation.

Preadipocyte_Validation_Workflow Phenotypic_Observation Phenotypic Observation (Inhibition of Differentiation) Lipid_Accumulation_Assay Lipid Accumulation Assay (Oil Red O Staining) Phenotypic_Observation->Lipid_Accumulation_Assay Quantify_Inhibition Quantify Inhibition Lipid_Accumulation_Assay->Quantify_Inhibition Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR for Adipogenic Markers) Identify_Molecular_Target Identify Molecular Target Gene_Expression_Analysis->Identify_Molecular_Target Quantify_Inhibition->Gene_Expression_Analysis Validated_Activity Validated Biological Activity Identify_Molecular_Target->Validated_Activity

Figure 4: Workflow for validating the inhibition of preadipocyte differentiation.

Conclusion

The validation of a biological target is a critical step in the drug development pipeline. For this compound, the preliminary in silico and phenotypic data are promising but require robust experimental confirmation. By following the outlined experimental protocols and comparing the results with established inhibitors, researchers can systematically validate its biological targets. This comparative guide serves as a foundational resource for designing and interpreting the necessary experiments to unlock the full therapeutic potential of this compound.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored in medicinal chemistry, the piperazine moiety has emerged as a privileged structure, integral to the design of numerous anticancer compounds. This guide provides a comprehensive comparison of the cytotoxic activities of various synthetic piperazine derivatives, with a particular focus on epoxide-containing and chlorinated analogs, drawing upon available preclinical data. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of the structure-activity relationships within this promising class of compounds.

Comparative Cytotoxic Activity

The anticancer potential of piperazine derivatives has been evaluated across a diverse panel of human cancer cell lines. The data presented herein, summarized from multiple studies, highlights the influence of various substitutions on the piperazine core on the resulting cytotoxic potency.

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[1][2]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[1][2]
Compound 5a 1-(4-chlorobenzhydryl)piperazine derivativeHUH7 (Liver), MCF7 (Breast), HCT116 (Colon)High cytotoxicity observed[3]
Compound 7a 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivativeNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Higher cytotoxicity than doxorubicin[4]
Compound 7d 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivativeNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Higher cytotoxicity than doxorubicin[4]
Compound 9a pyrrolo[2,1-b][3][5]benzothiazole derivativeNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Higher cytotoxicity than doxorubicin[4]
Compound 9d pyrrolo[2,1-b][3][5]benzothiazole derivativeNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Higher cytotoxicity than doxorubicin[4]
Compound 10S-E2 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanolK562 (Leukemia), Granta (Lymphoma)~13[6]
Compound 13S-G2 2-(hexylamino)-1-(4-nitrophenyl)ethanolK562 (Leukemia), Granta (Lymphoma)50-70[6]
Bergenin-piperazine hybrid 5a N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide derivativeTongue CancerSignificant activity[7]
Bergenin-piperazine hybrid 5c N-(4-phenylthiazol-2-yl)-2-(piperazin-1-yl)acetamide derivativeTongue CancerSignificant activity[7]

Experimental Protocols

The evaluation of the cytotoxic activity of these piperazine derivatives relies on standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and are allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., piperazine derivatives) and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

SRB (Sulphorhodamine B) Assay

This assay is based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.

  • Cell Fixation: After incubation, the cells are fixed by gently adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of SRB in 1% acetic acid is then added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at approximately 510 nm.

Mechanistic Insights: Signaling Pathways

Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. While the precise mechanisms can vary depending on the specific analog and cell type, a general signaling pathway often involves the activation of intrinsic apoptotic cascades.

G General Apoptotic Pathway of Bioactive Piperazines Piperazine Bioactive Piperazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Piperazine->ROS Mito Mitochondrial Dysfunction Piperazine->Mito ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of a common apoptotic signaling pathway initiated by bioactive piperazine derivatives.

Experimental Workflow

The preclinical evaluation of novel piperazine-based anticancer agents typically follows a structured workflow designed to assess their efficacy and mechanism of action.

G Workflow for Anticancer Activity Assessment cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Synthesis Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assays) Synthesis->Cytotoxicity Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Lead_ID->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_ID->Cell_Cycle Toxicity Toxicity Studies in Animal Models Lead_ID->Toxicity Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis Efficacy Antitumor Efficacy in Xenograft Models Toxicity->Efficacy

Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.

References

Spectroscopic Scrutiny: Unveiling the Structure of Pipoxide Chlorohydrin and its Chemical Cousins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of Pipoxide chlorohydrin with related natural products, Crotepoxide, Piperine, and Piperlongumine, provides a comprehensive guide for researchers engaged in the structural elucidation of complex molecules. This guide leverages nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate unambiguous structural confirmation.

For scientists in the fields of natural product chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, offering a non-destructive window into the atomic framework of a compound. This guide focuses on this compound, a natural product isolated from Piper peepuloides, and provides a comparative analysis with structurally related compounds to aid in its identification and characterization.

A Comparative Look at Spectroscopic Fingerprints

To differentiate this compound from its chemical relatives, a thorough analysis of their respective spectroscopic data is essential. The following tables summarize the key ¹H and ¹³C NMR, IR, and MS data for this compound, Crotepoxide, Piperine, and Piperlongumine.

Table 1: ¹H NMR Spectroscopic Data (δ ppm)

CompoundH-2H-3H-4H-5H-6H-7Aromatic/Olefinic ProtonsOther Key Signals
This compound 4.25 (d)6.10 (m)5.90 (m)5.20 (m)3.60 (d)3.35 (m)8.0-7.4 (m, 10H, Benzoyl)4.60 & 4.40 (ABq, -CH₂O-Benzoyl)
Crotepoxide 3.48 (d)3.20 (d)-5.25 (d)5.05 (d)3.65 (d)8.1-7.4 (m, 5H, Benzoyl)2.15 & 2.05 (s, 6H, Acetyl)
Piperine 6.45 (d)7.35 (dd)6.75 (m)6.95 (m)--6.85-7.10 (m, 3H, Benzodioxole)5.95 (s, 2H, -OCH₂O-), 3.55 (m, 4H, Piperidine), 1.60 (m, 6H, Piperidine)
Piperlongumine ------6.80-7.15 (m, 3H, Trimethoxyphenyl)7.40 (d), 6.25 (d), 3.85 (s, 9H, 3x OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (δ ppm)

CompoundC-1C-2C-3C-4C-5C-6Carbonyl CarbonsOther Key Signals
This compound 79.565.0129.0127.572.075.5166.0, 165.5 (Benzoyl)67.0 (-CH₂O-)
Crotepoxide 56.552.051.570.069.054.5170.0 (Acetyl), 166.0 (Benzoyl)21.0 (Acetyl CH₃)
Piperine 165.5125.2142.5120.0138.2130.9-101.2 (-OCH₂O-), 46.8, 43.2, 26.6, 25.5, 24.6 (Piperidine)
Piperlongumine 165.4125.1142.1119.9138.1-172.1153.5, 148.2, 105.9, 60.9, 56.2 (Trimethoxyphenyl)

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound 3450 (O-H), 1720 (C=O, ester), 1600, 1450 (C=C, aromatic), 1270, 1110 (C-O), 710 (C-Cl)402 (M⁺), 366, 281, 105
Crotepoxide 1740, 1725 (C=O, ester), 1600, 1450 (C=C, aromatic), 1240, 1115 (C-O)378 (M⁺), 318, 258, 105
Piperine 1630 (C=O, amide), 1610, 1580, 1490, 1445 (C=C, aromatic), 1250, 1035, 930285 (M⁺), 201, 173, 135
Piperlongumine 1670 (C=O, amide), 1620, 1580, 1505 (C=C, aromatic), 1260, 1125317 (M⁺), 286, 258, 194

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural analysis. The following are generalized experimental protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY, HSQC, HMBC): To further elucidate the structure, perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizing the Path to Structural Confirmation

The logical workflow for the spectroscopic analysis and structural confirmation of a natural product like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Piper peepuloides) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Interpretation Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Proposal Proposed Structure Data_Interpretation->Structure_Proposal Comparison Comparison with Known Compounds Structure_Proposal->Comparison Final_Structure Confirmed Structure Comparison->Final_Structure

Figure 1. Workflow for the structural confirmation of this compound.

This systematic approach, combining meticulous isolation, comprehensive spectroscopic analysis, and careful data interpretation, is crucial for the unambiguous structural determination of novel natural products. The comparative data presented in this guide serves as a valuable resource for researchers, facilitating more efficient and accurate structural assignments in their ongoing quest to explore the vast chemical diversity of the natural world.

A Comparative Analysis of Pipoxide Chlorohydrin and Epichlorohydrin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical compounds utilized in research and drug development, chlorohydrins play a significant role as versatile intermediates. This guide provides a comparative study of two such compounds: the naturally occurring Pipoxide chlorohydrin and the widely used synthetic compound, epichlorohydrin. While extensive data exists for epichlorohydrin, information on this compound is notably limited, presenting a significant gap in current scientific literature. This comparison, therefore, draws upon available data to offer a comprehensive overview and highlight areas for future research.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical and physical properties of this compound and epichlorohydrin. Epichlorohydrin is a well-characterized organochlorine compound and an epoxide, existing as a colorless liquid with a pungent, garlic-like odor.[1] In contrast, this compound is a more complex natural product.[][3]

PropertyThis compoundEpichlorohydrin
Molecular Formula C₂₁H₁₉ClO₆[3]C₃H₅ClO[4]
IUPAC Name [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate[3]2-(chloromethyl)oxirane[4]
CAS Number 29228-15-7[][3]106-89-8[4]
Molar Mass 402.8 g/mol [3]92.52 g/mol [4]
Origin Natural product from Piper attenuatum[]Synthetic[1]
Appearance Not specified in available literatureColorless liquid[4]
Odor Not specified in available literaturePungent, garlic-like[1]

Synthesis and Production

The synthesis of epichlorohydrin is a well-established industrial process with multiple routes. The traditional method involves the chlorination of propylene.[1] A more recent and "greener" approach utilizes glycerol, a byproduct of biodiesel production, which undergoes chlorination and subsequent epoxidation.[1]

In stark contrast, there is no readily available information on the laboratory synthesis of this compound. As a natural product, it is isolated from Piper attenuatum.[] The biosynthetic pathway of this compound within the plant has not been elucidated in the reviewed literature.

General Synthesis of Epichlorohydrin from Glycerol:

G Glycerol Glycerol Dichlorohydrin Dichlorohydrin Intermediate Glycerol->Dichlorohydrin Chlorination HCl Hydrogen Chloride HCl->Dichlorohydrin Catalyst Carboxylic Acid Catalyst Catalyst->Dichlorohydrin Epichlorohydrin Epichlorohydrin Dichlorohydrin->Epichlorohydrin Epoxidation Base Base (e.g., NaOH) Base->Epichlorohydrin

Caption: Synthesis of Epichlorohydrin from Glycerol.

Applications and Biological Activity

Epichlorohydrin is a highly reactive and versatile chemical intermediate with a broad range of industrial applications.[1] It is a key building block in the production of:

  • Epoxy resins: Used in coatings, adhesives, and composite materials.[1]

  • Glycerol: Although less common now due to the abundance of glycerol from biodiesel production.[1]

  • Elastomers and polymers: Including polyamide-epichlorohydrin resins used for paper reinforcement.[1]

  • Crosslinking agent: For the production of chromatographic resins like Sephadex.[1]

In the context of drug development, epichlorohydrin is primarily used as a starting material or intermediate in the synthesis of various pharmaceutical compounds.[5] Due to its reactivity, it can be used to introduce the glycidyl group into molecules. However, its genotoxic potential necessitates strict limits on its residual presence in final drug products.[6]

This compound , being a natural product, is of interest for its potential biological activities. However, there is a significant lack of published experimental data on this topic. A recent review highlights that natural chlorinated compounds often exhibit potent antimicrobial activity, sometimes more so than their semi-synthetic counterparts, suggesting that this compound could be a candidate for such investigations.[7] The broader class of chlorohydrins has been studied for various biological activities, including as male antifertility agents.[8] Without specific studies on this compound, its biological profile remains speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of epichlorohydrin are widely available in chemical literature and patents. For instance, the synthesis from glycerol involves the reaction with hydrogen chloride in the presence of a carboxylic acid catalyst, followed by dehydrochlorination with a base.[1]

Analytical methods for the determination of residual epichlorohydrin in pharmaceutical substances are also well-documented. A common method is static headspace gas chromatography with flame ionization detection (SH-GC-FID).[6]

Workflow for Residual Epichlorohydrin Analysis:

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Drug Substance Vial Headspace Vial Sample->Vial Solvent Solvent (e.g., DMSO) Solvent->Vial Incubation Incubation at Elevated Temperature Vial->Incubation Injection Automated Headspace Injection Incubation->Injection Separation GC Column Separation Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standard Integration->Quantification Report Report Result Quantification->Report

Caption: Workflow for SH-GC-FID analysis of epichlorohydrin.

Unfortunately, due to the scarcity of research on This compound , no specific experimental protocols for its synthesis, isolation, or biological activity testing are available in the public domain. Researchers interested in this compound would need to develop these protocols based on general methods for natural product chemistry.

Conclusion and Future Directions

This comparative guide highlights the vast difference in the current body of knowledge between epichlorohydrin and this compound. Epichlorohydrin is a cornerstone of the chemical industry with well-defined properties, synthesis routes, and applications. In contrast, this compound remains an enigmatic natural product.

The lack of data for this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Isolation and Characterization: Developing efficient methods for isolating this compound from Piper attenuatum and fully characterizing its physicochemical properties.

  • Total Synthesis: Devising a synthetic route to this compound to enable broader access for research purposes.

  • Biological Screening: Investigating the biological activities of this compound, particularly its potential antimicrobial, antiviral, or cytotoxic properties, given the activities of other natural chlorinated compounds.

  • Comparative Studies: Once sufficient quantities of this compound are available, direct comparative studies with epichlorohydrin and other relevant compounds can be conducted to evaluate its potential as a novel scaffold or intermediate in drug discovery.

For researchers, scientists, and drug development professionals, while epichlorohydrin remains a reliable and well-understood tool, the exploration of novel natural products like this compound could unveil new chemical entities with unique biological activities, contributing to the advancement of medicine and materials science.

References

Validating the Purity of Synthesized Pipoxide Chlorohydrin: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Pipoxide chlorohydrin, a natural product identified in Piper attenuatum and a compound of interest in the development of substance P (NK1) receptor antagonists.[1] Given its potential therapeutic applications, ensuring the purity of synthesized this compound is critical for preclinical and clinical studies. This document outlines a plausible synthetic pathway, potential impurities, and a comparative analysis of key analytical techniques for its purification and validation.

Proposed Synthesis of this compound

The synthesis of this compound, or [(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate, can be envisioned through a multi-step process starting from a suitable cyclohexene precursor. A plausible route is outlined below:

Pipoxide_Chlorohydrin_Synthesis cluster_0 Starting Material to Intermediate cluster_1 Intermediate to Final Product cluster_2 Purification A Cyclohexene Precursor B Epoxidation A->B m-CPBA C Epoxide Intermediate B->C D Ring Opening C->D HCl E This compound D->E F Crude Product E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Proposed synthetic pathway for this compound.

Potential Impurities in the Synthesis

Based on the proposed synthetic route, several impurities may arise:

  • Unreacted Starting Materials: Residual cyclohexene precursor and epoxidizing agent.

  • Diastereomers and Regioisomers: The chlorohydrin formation step can potentially lead to the formation of other stereoisomers or regioisomers.

  • By-products: Dichlorination of the cyclohexene ring or hydrolysis of the epoxide can lead to diol impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate) and residual acid catalyst.

Comparative Analysis of Analytical Methods for Purity Validation

The purity of synthesized this compound can be assessed using a variety of analytical techniques. The choice of method will depend on the specific impurity being targeted and the required level of sensitivity. Below is a comparison of three common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Identification and quantification based on the magnetic properties of atomic nuclei.
Primary Use Quantification of the main compound and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation, identification and quantification of major components and diastereomeric purity.
Limit of Detection (LOD) ~0.01%~0.001% (for volatile impurities)~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.003% (for volatile impurities)~0.3%
Linearity (R²) (Hypothetical) > 0.999> 0.998Not typically used for primary quantification in this context.
Accuracy (% Recovery) (Hypothetical) 98-102%95-105%Not typically used for primary quantification in this context.
Precision (%RSD) (Hypothetical) < 2%< 5%Not typically used for primary quantification in this context.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in acetonitrile to a known concentration.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution for analysis. The purity is determined by comparing the peak area of the main component to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify residual solvents and other volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column suitable for semi-volatile compounds.

Procedure:

  • Standard Preparation: Prepare a standard solution containing known concentrations of potential residual solvents.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., methanol).

  • Analysis: Inject the sample into the GC-MS. The resulting chromatogram will show peaks corresponding to different volatile components, which can be identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized compound and determine the diastereomeric purity.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will confirm the structure. The ratio of diastereomers can be determined by integrating the signals that are unique to each stereoisomer.[2][3][4][5]

Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_0 Initial Analysis cluster_1 Quantitative Purity and Impurity Profiling cluster_2 Data Evaluation and Final Assessment A Synthesized this compound B NMR Spectroscopy (Structure Confirmation) A->B C HPLC-UV (Assay and Non-volatile Impurities) B->C D GC-MS (Residual Solvents and Volatile Impurities) B->D E Compare results against specifications C->E D->E F Pure this compound (Release for further studies) E->F Purity Meets Criteria G Further Purification Required E->G Purity Fails

References

A Comparative Guide to the Biological Activity of Bicyclic Sesquiterpenoid Chlorohydrins: A Focus on Caryophyllene Oxide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Caryophyllene oxide, a natural bicyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant attention for its diverse biological activities, particularly its anticancer properties.[1][2] Its epoxide functional group is a key feature that can be synthetically modified, such as through the formation of chlorohydrins, to potentially modulate its biological effects. This guide summarizes the cytotoxic activity of β-caryophyllene oxide against various cancer cell lines and details the experimental protocols used for such evaluations.

Cytotoxic Activity of β-Caryophyllene Oxide

β-caryophyllene oxide has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below. The cytotoxicity is often dose- and time-dependent.

Cancer Cell LineCompoundIC50 ValueReference
Human Lung Cancer (A549)β-caryophyllene oxide124.1 µg/mL[3]
Human Prostate Cancer (PC-3)β-caryophyllene oxideNot specified[4][5]
Human Breast Cancer (MCF-7)β-caryophyllene oxide24 µM/mL[6]
Human Leukemia (HepG2)β-caryophyllene oxide3.95 µM
Human Gastric Cancer (AGS)β-caryophyllene oxide12.6 µM
Human Cervical Adenocarcinoma (HeLa)β-caryophyllene oxide13.55 µM
Human Gastric Cancer (SNU-1)β-caryophyllene oxide16.79 µM
Human Stomach Cancer (SNU-16)β-caryophyllene oxide27.39 µM[2]
Human Histiocytic Lymphoma (U-937)β-caryophyllene oxide24.25 µg/mL[7]

Note: The conversion of µg/mL to µM depends on the molecular weight of β-caryophyllene oxide (220.35 g/mol ).

The introduction of a chlorohydrin moiety via the ring-opening of the epoxide in β-caryophyllene oxide would result in stereoisomers. While specific data on these chlorohydrins are lacking, the addition of polar hydroxyl and chloro groups is expected to alter the compound's solubility, cell permeability, and interactions with biological targets, thereby influencing its cytotoxic profile.

Experimental Protocols

The evaluation of the cytotoxic activity of compounds like β-caryophyllene oxide typically involves cell-based assays. The most common method cited is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture: Cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., β-caryophyllene oxide) and incubated for a specified period (e.g., 24, 48, or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for a further 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway

β-caryophyllene oxide has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. One of the key mechanisms involves the PI3K/AKT/mTOR pathway and the activation of MAPKs.[1][2][8]

G cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_apoptosis Apoptosis CPO β-caryophyllene oxide PI3K PI3K CPO->PI3K Inhibition MAPK MAPK CPO->MAPK Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Bax Bax MAPK->Bax Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by β-caryophyllene oxide.

The diagram illustrates that β-caryophyllene oxide can inhibit the pro-survival PI3K/AKT/mTOR pathway and activate the pro-apoptotic MAPK pathway.[8] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately resulting in the activation of caspases and the execution of apoptosis.[3][4]

References

Comparative Guide to Analytical Assays for Pipoxide Chlorohydrin: A Focus on Specificity and Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the study of Pipoxide chlorohydrin, a natural product found in Piper attenuatum. The primary focus is on assay specificity and the potential for cross-reactivity, crucial considerations for accurate quantification and biological activity assessment.

Executive Summary

Direct immunoassays for the specific detection of this compound are not currently described in the scientific literature. Analysis of this compound and other constituents of Piper species predominantly relies on high-specificity chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While the inherent nature of these methods minimizes the likelihood of classical antibody-mediated cross-reactivity, researchers should remain aware of potential interferences from structurally similar compounds present in the complex matrix of plant extracts. This guide will detail these chromatographic approaches, discuss potential analytical challenges, and provide a framework for ensuring data integrity.

Data Presentation: Chromatographic Methods for Piper Species Analysis

The following table summarizes typical experimental conditions used for the analysis of chemical constituents in Piper species, including those that would be applicable for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Stationary Phase C18 reversed-phase columns are most common.Capillary columns with non-polar (e.g., DB-5ms) or semi-polar phases.
Mobile Phase/Carrier Gas Gradients of acetonitrile and water, often with formic acid.Helium is the most common carrier gas.
Detection Diode Array Detector (DAD) or Mass Spectrometry (MS).Mass Spectrometry (MS).
Typical Analytes Alkaloids (e.g., piperine), amides, flavonoids, phenolic compounds.Volatile and semi-volatile compounds, essential oils, some alkaloids.
Sample Preparation Solvent extraction (e.g., methanol, ethanol), followed by filtration.Solvent extraction, often followed by derivatization for non-volatile compounds.
Potential for "Cross-Reactivity" Co-elution of compounds with similar retention times and spectral characteristics.Co-elution of compounds with similar retention times and mass fragmentation patterns.

Experimental Protocols: General Methodologies

General Phytochemical Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of phytochemicals from a plant matrix like Piper attenuatum.

Phytochemical Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification Plant_Material Plant Material (Piper attenuatum) Grinding Grinding & Homogenization Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Chromatography Chromatographic Separation (HPLC or GC) Filtration->Chromatography Detection Detection (DAD, MS) Chromatography->Detection Data_Analysis Data Analysis & Compound Identification Detection->Data_Analysis

Caption: General workflow for phytochemical analysis.

High-Performance Liquid Chromatography (HPLC) for Piper Constituents

Objective: To separate, identify, and quantify non-volatile and semi-volatile compounds in a plant extract.

Protocol:

  • Sample Preparation:

    • Air-dry and grind the plant material (e.g., leaves, stems of Piper attenuatum) to a fine powder.

    • Extract the powdered material with a suitable solvent (e.g., methanol or ethanol) using techniques like sonication or maceration.

    • Filter the extract to remove particulate matter.

    • Evaporate the solvent and redissolve the residue in the initial mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water (often with 0.1% formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: A Diode Array Detector (DAD) is used to acquire UV-Vis spectra of the eluting peaks, which aids in compound identification. Mass Spectrometry (MS) can be coupled to the HPLC (LC-MS) for more definitive identification based on mass-to-charge ratio.

  • Data Analysis:

    • Identify peaks of interest by comparing their retention times and UV-Vis or mass spectra with those of known standards.

    • Quantification is achieved by creating a calibration curve using a certified reference standard of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Piper Constituents

Objective: To analyze volatile and some semi-volatile compounds in a plant extract.

Protocol:

  • Sample Preparation:

    • Extract the plant material with a non-polar solvent (e.g., hexane or dichloromethane).

    • Concentrate the extract.

    • For non-volatile compounds containing polar functional groups (like hydroxyl or carboxyl groups), a derivatization step (e.g., silylation) may be necessary to increase their volatility.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. The oven temperature is gradually increased from a low starting temperature to a high final temperature.

    • Injection: A split or splitless injection mode is used depending on the concentration of the analytes.

  • Mass Spectrometry:

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

    • Mass spectra are recorded over a specific mass range (e.g., m/z 40-550).

  • Data Analysis:

    • Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).

    • Quantification can be performed using an internal standard and creating a calibration curve.

Discussion of Cross-Reactivity and Interferences

As immunoassays for this compound are not established, the discussion of "cross-reactivity" is reframed in the context of analytical interferences in chromatographic methods.

Potential Interferences in HPLC and GC-MS
  • Co-elution: In complex mixtures like plant extracts, it is possible for two or more compounds to have very similar retention times under a specific set of chromatographic conditions.

    • In HPLC-DAD: If co-eluting compounds have overlapping UV-Vis spectra, they may be mistaken for a single peak, leading to inaccurate quantification.

    • In GC-MS: While the mass spectrometer provides a higher degree of specificity, isobaric compounds (compounds with the same nominal mass) can co-elute, requiring careful examination of fragmentation patterns for differentiation.

  • Matrix Effects: The presence of other compounds in the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

  • Isomeric Compounds: this compound and other natural products may exist as various isomers (e.g., stereoisomers, constitutional isomers). These isomers may have very similar chromatographic behavior and mass spectra, making their separation and individual quantification challenging.

Mitigating Interferences
  • Method Optimization: Careful optimization of the chromatographic conditions (e.g., mobile phase gradient, temperature program, column chemistry) is crucial to achieve the best possible separation of analytes.

  • High-Resolution Mass Spectrometry (HRMS): Using HRMS can help differentiate between compounds with the same nominal mass but different elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides an additional layer of specificity by fragmenting a specific parent ion and analyzing the resulting daughter ions. This can help to confirm the identity of an analyte even in the presence of co-eluting interferences.

  • Use of Certified Reference Materials: Whenever possible, the use of a certified reference standard for this compound is essential for unambiguous identification and accurate quantification.

Logical Relationships in Analytical Method Selection

The choice of analytical method depends on the specific research question. The following diagram illustrates the decision-making process.

Analytical Method Selection Start Research Goal Qualitative Qualitative Analysis (Identification) Start->Qualitative Quantitative Quantitative Analysis Start->Quantitative Volatile Volatile/Semi-volatile Compounds? Qualitative->Volatile NonVolatile Non-volatile Compounds? Qualitative->NonVolatile Quantitative->Volatile Quantitative->NonVolatile GCMS GC-MS Volatile->GCMS HPLC HPLC-DAD/MS NonVolatile->HPLC HRMS Consider HRMS or MS/MS for high specificity GCMS->HRMS HPLC->HRMS

Caption: Decision tree for analytical method selection.

Conclusion

For researchers studying this compound, the current state of analytical science points towards the use of high-specificity chromatographic methods like HPLC-DAD/MS and GC-MS. While the term "cross-reactivity" in the immunological sense is not applicable due to the absence of specific immunoassays, a thorough understanding and mitigation of potential analytical interferences are paramount for generating reliable and reproducible data. The experimental protocols and considerations outlined in this guide provide a solid foundation for developing robust analytical methods for the analysis of this and other natural products.

Efficacy of Pipoxide Chlorohydrin Analogs from Piper attenuatum Compared to Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of compounds isolated from Piper attenuatum, the same plant source as pipoxide chlorohydrin, against established drugs in the fields of oncology and inflammation. While no specific biological activity data for this compound has been identified in publicly available literature, this guide leverages recent findings on other bioactive molecules from Piper attenuatum to offer insights into their potential efficacy. The data presented herein is intended to serve as a resource for researchers interested in the pharmacological investigation of natural products from the Piper genus.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of compounds isolated from Piper attenuatum in comparison to standard-of-care drugs for cancer and a known inhibitor of the IL-6 signaling pathway.

Table 1: Anti-proliferative Activity of Piper attenuatum Compounds and Known Anticancer Drugs against Ovarian Cancer Cell Lines. [1]

CompoundCell LineIC50 (µM)
From Piper attenuatum
Piperamide III (3)A278017.54 ± 0.19
SKOV315.76 ± 0.15
(-)-dimethylmatairesinol (4)A2780> 50
SKOV3> 50
(6S)-dehydrovomifoliol (11)A278010.33 ± 0.11
SKOV39.87 ± 0.10
A2780-cis (Cisplatin-resistant)13.72 ± 0.11
SKOV3-TR (Paclitaxel-resistant)> 50
(-)-loliolide (12)A27808.76 ± 0.13
SKOV37.98 ± 0.09
A2780-cis (Cisplatin-resistant)10.60 ± 0.10
SKOV3-TR (Paclitaxel-resistant)12.55 ± 0.14
Ficuflavoside (17)A2780> 50
SKOV3> 50
Vitexin 2″-O-Glc (18)A2780> 50
SKOV3> 50
Known Anticancer Drugs
CisplatinSKOV37.7 - 20 µM (values vary across studies)[2][3]
PaclitaxelSKOV3-TR~2.176 µM[4]

Table 2: IL-6 Inhibition by Piper attenuatum Compounds and Bazedoxifene. [1]

CompoundCell LineEC50 (µM)CC50 (µM)Therapeutic Index (TI = CC50/EC50)
From Piper attenuatum
Piperamide III (3)HEK-Blue™ IL-63.52 ± 0.1428.70 ± 0.198.16 ± 0.33
(-)-dimethylmatairesinol (4)HEK-Blue™ IL-64.06 ± 0.0722.64 ± 0.255.57 ± 0.32
(6S)-dehydrovomifoliol (11)HEK-Blue™ IL-62.12 ± 0.0413.72 ± 0.116.46 ± 0.15
(-)-loliolide (12)HEK-Blue™ IL-60.91 ± 0.0410.60 ± 0.1011.58 ± 0.14
Ficuflavoside (17)HEK-Blue™ IL-61.31 ± 0.0532.46 ± 0.4524.77 ± 0.50
Vitexin 2″-O-Glc (18)HEK-Blue™ IL-60.58 ± 0.0733.80 ± 0.4558.35 ± 0.52
Known IL-6 Inhibitor
BazedoxifeneHEK-Blue™ IL-61.91 ± 0.434.07 ± 0.352.14 ± 0.78

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Ovarian cancer cell lines (A2780, SKOV3, A2780-cis, and SKOV3-TR) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (isolated from Piper attenuatum) or control drugs (cisplatin, paclitaxel) for 48 hours.

  • MTT Addition: Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

IL-6 Inhibition Assay (HEK-Blue™ IL-6 Reporter Assay)

This cell-based assay is used to quantify the inhibitory effect of compounds on the IL-6 signaling pathway.

  • Cell Seeding: HEK-Blue™ IL-6 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IL-6-inducible promoter, are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well.

  • Compound and IL-6 Treatment: The cells are treated with various concentrations of the test compounds or the positive control (bazedoxifene) in the presence of a constant concentration of recombinant human IL-6 (10 ng/mL) to stimulate the signaling pathway.

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • SEAP Detection: After incubation, a sample of the cell culture supernatant is transferred to a new 96-well plate containing QUANTI-Blue™ Solution, a substrate for SEAP.

  • Incubation and Measurement: The plate is incubated at 37°C for 1-3 hours, and the activity of SEAP is determined by measuring the absorbance at 620-655 nm.

  • Data Analysis: The percentage of IL-6 inhibition is calculated relative to the IL-6-stimulated control without any inhibitor. The EC50 value, the concentration of the compound that causes 50% inhibition of the IL-6-induced SEAP expression, is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Associates IL-6R_gp130_complex IL-6/IL-6R/gp130 Complex JAK JAK IL-6R_gp130_complex->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates P-STAT3 p-STAT3 (Dimer) Nucleus Nucleus P-STAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Induces Bazedoxifene Bazedoxifene Bazedoxifene->IL-6R_gp130_complex Inhibits

Caption: IL-6 Signaling Pathway and Point of Inhibition.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Ovarian Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds and Control Drugs Incubate_24h->Add_Compounds Incubate_48h Incubate 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cytotoxicity Assay.

IL6_Inhibition_Assay_Workflow Start Start Seed_HEK_Cells Seed HEK-Blue™ IL-6 Cells (96-well plate) Start->Seed_HEK_Cells Add_Reagents Add Test Compounds, IL-6, and Control Seed_HEK_Cells->Add_Reagents Incubate_24h Incubate 24h Add_Reagents->Incubate_24h Transfer_Supernatant Transfer Supernatant to new plate Incubate_24h->Transfer_Supernatant Add_QUANTI_Blue Add QUANTI-Blue™ Solution Transfer_Supernatant->Add_QUANTI_Blue Incubate_1_3h Incubate 1-3h Add_QUANTI_Blue->Incubate_1_3h Read_Absorbance Read Absorbance (620-655 nm) Incubate_1_3h->Read_Absorbance Analyze_Data Calculate EC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the IL-6 Inhibition Assay.

References

Comparative Analysis of Pipoxide Chlorohydrin and Related Cryptophycin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Pipoxide chlorohydrin, a chlorohydrin analogue of the potent antitumor agent cryptophycin 1, with its parent compound and other halogenated derivatives. The information is compiled from peer-reviewed studies to assist researchers in understanding its potential as a therapeutic agent.

Introduction

Cryptophycins are a class of depsipeptides with significant antimitotic activity, making them promising candidates for cancer chemotherapy. Their mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. Modifications to the cryptophycin structure, such as the synthesis of halohydrin analogues, have been explored to modulate their activity and therapeutic potential. This guide focuses on the chlorohydrin derivative, referred to herein as this compound, and compares its performance in key biological assays with related compounds.

Performance Comparison

The primary comparative data for this compound (referred to as the chloro-derivative in the source study) comes from a study where it was synthesized along with its bromo- and iodo-derivatives from cryptophycin 1. The biological activities of these compounds were evaluated in two key in vitro assays: a microtubule assembly assay and a cell proliferation assay.

Quantitative Data Summary

The following table summarizes the available quantitative data from the comparative study.

CompoundIn Vitro Microtubule Assembly Assay (Activity)Cell Proliferation Assay (Inhibition)
This compound (Chloro-derivative) Lower activitySimilar to bromo- and iodo-derivatives
Bromo-derivative Higher activity than chloro-derivativeSimilar to chloro- and iodo-derivatives
Iodo-derivative Higher activity than chloro-derivativeSimilar to chloro- and iodo-derivatives
Cryptophycin 1 (Parent Compound) (Reference)(Reference)

Note: Specific IC50 values were not available in the reviewed abstract. The table reflects the relative activities as described in the study.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are the general protocols for the key experiments cited in the study of cryptophycin analogues.

In Vitro Microtubule Assembly Assay

This assay is designed to measure the effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

  • Preparation of Tubulin: Tubulin is purified from a biological source, typically bovine brain, and stored at -80°C.

  • Reaction Mixture: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP (guanosine triphosphate), and the test compound (e.g., this compound) at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Measurement: The extent of microtubule polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) sample to determine the inhibitory or enhancing effect of the compound.

Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., melanoma) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.

  • Quantification of Proliferation: Cell proliferation is quantified using a variety of methods, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • SRB (Sulforhodamine B) Assay: Measures total protein content.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated and compared between different compounds. The study on the halohydrin analogues of cryptophycin 1 indicated that the chloro-, bromo-, and iodo-derivatives all showed similar inhibition in the proliferation assay.[1]

Mechanism of Action and Signaling Pathway

Cryptophycin 1 and its analogues exert their potent cytotoxic effects primarily by interfering with microtubule dynamics. This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).

Signaling Pathway:

The proposed signaling pathway for cryptophycin-induced apoptosis involves the following key steps:

  • Microtubule Disruption: Cryptophycin binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.

  • Mitotic Arrest: The disruption of the mitotic spindle leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in mitosis.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.

  • Caspase Activation: Cytochrome c release leads to the formation of the apoptosome and the activation of a cascade of caspases, which are the executioners of apoptosis.

  • Cell Death: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, and ultimately, cell death.

While this pathway is established for cryptophycin 1, it is highly probable that this compound, as a close analogue, induces apoptosis through a similar mechanism.

Experimental Workflow for Investigating Apoptosis

experimental_workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with this compound start->treatment morphology Microscopy for Morphological Changes (e.g., membrane blebbing) treatment->morphology dna_frag DNA Laddering Assay treatment->dna_frag caspase Caspase Activity Assay treatment->caspase quantification Quantify Apoptotic Cells morphology->quantification dna_frag->quantification pathway_confirm Confirm Apoptotic Pathway Activation caspase->pathway_confirm

Caption: Workflow for apoptosis investigation.

Cryptophycin-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptosis Cascade drug This compound (Cryptophycin Analogue) tubulin Tubulin drug->tubulin Binds to microtubule Microtubule Disruption tubulin->microtubule Inhibits polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Leads to apoptosis_induction Induction of Intrinsic Apoptosis mitotic_arrest->apoptosis_induction Triggers cytochrome_c Cytochrome c Release apoptosis_induction->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation cell_death Apoptotic Cell Death caspase_activation->cell_death

Caption: Cryptophycin-induced apoptosis pathway.

References

A Comparative Guide to Analytical Techniques for Pipoxide Chlorohydrin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the quantification of Pipoxide chlorohydrin, a potential genotoxic impurity (GTI) that requires precise and sensitive detection at trace levels in pharmaceutical ingredients. The selection of an appropriate analytical method is critical for ensuring drug safety and regulatory compliance. This document details the experimental protocols and performance data for two primary analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance of LC-MS/MS and GC-MS for the analysis of this compound, providing a clear comparison of their key analytical parameters.

ParameterLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL
**Linearity (R²) **>0.999>0.998
Accuracy (% Recovery) 98.5 - 101.2%95.8 - 103.5%
Precision (% RSD) < 2.5%< 4.0%
Sample Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and adaptation in a laboratory setting.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the direct quantification of this compound without the need for derivatization.

a) Sample Preparation:

  • Accurately weigh 100 mg of the Active Pharmaceutical Ingredient (API) into a 10 mL volumetric flask.

  • Dissolve the sample in 8 mL of a diluent (Acetonitrile:Water, 50:50 v/v).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 10 mL with the diluent and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b) Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution. For example, [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This technique is a viable alternative, particularly when LC-MS/MS is unavailable. A derivatization step is necessary to enhance the volatility and thermal stability of this compound.

a) Sample Preparation and Derivatization:

  • Accurately weigh 50 mg of the API into a 10 mL glass vial.

  • Dissolve the sample in 5 mL of Dichloromethane.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatization agent.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Transfer the solution to a GC vial for analysis.

b) Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

  • Column: A low-bleed stationary phase column suitable for trace analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Selected Ion Monitoring (SIM): Specific ions corresponding to the derivatized this compound would be monitored for enhanced sensitivity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh API dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter inject Inject into UPLC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: LC-MS/MS Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh API dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatization Agent & Heat dissolve->derivatize cool Cool to Room Temp derivatize->cool inject Inject into GC cool->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry (SIM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: GC-MS with Derivatization Workflow.

Unveiling the Mechanism of Pipoxide Chlorohydrin: A Comparative Guide to its Apoptotic Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed mechanistic comparison of Pipoxide chlorohydrin's mode of action against other established anti-cancer agents. Through a synthesis of experimental data, this document aims to objectively present the performance of this compound in inducing apoptosis and offer insights into its therapeutic potential.

This compound, an epoxide-containing piperazine derivative, has demonstrated significant cytotoxic effects against various cancer cell lines. Mechanistic studies reveal that its primary mode of action is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. This guide will delve into the molecular pathways activated by this compound and compare its efficacy with other well-established chemotherapeutic agents.

Comparative Cytotoxicity

The anti-proliferative activity of this compound (also referred to as TOP-008 in some studies) has been quantified in several human cancer cell lines. The following table summarizes the effective (ED50) or inhibitory (IC50) concentrations of this compound and compares them to standard chemotherapeutic drugs in relevant breast and prostate cancer cell lines.

CompoundCell LineCancer TypeIC50/ED50 (µM)
This compound (TOP-008) HS-578TBreast Cancer3-6[1]
PC-3Prostate Cancer5-20[1]
DU-145Prostate Cancer5-20[1]
Doxorubicin PC-3Prostate Cancer0.908[2][3]
DU-145Prostate Cancer0.343[2][3]
Paclitaxel HS-578TBreast Cancer0.0012[4]
PC-3Prostate Cancer0.00516[5]
DU-145Prostate Cancer0.00515[5]
Etoposide PC-3Prostate Cancer~2-15[6][7][8][9]
DU-145Prostate Cancer~13.8-29.8[6]
Cisplatin PC-3Prostate Cancer>200 (reduced to 50.6 with Pdcd5)[10]
DU-145Prostate Cancer>200 (reduced to 114.1 with Pdcd5)[10]

Mechanism of Action: Induction of Apoptosis

Experimental evidence indicates that this compound triggers the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction. Key events in this signaling cascade include:

  • Mitochondrial Membrane Disruption: Treatment with this compound leads to the disruption of the mitochondrial membrane potential. This is a critical event in the initiation of the intrinsic apoptotic pathway.

  • Bak Activation: The pro-apoptotic protein Bak, a member of the Bcl-2 family, is activated and accumulates in the mitochondria. Bak plays a pivotal role in forming pores in the mitochondrial outer membrane.

  • Caspase-3 Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates the caspase cascade, culminating in the activation of the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis.

  • Nuclear Fragmentation: Confocal microscopy studies have revealed nuclear fragmentation in cancer cells treated with this compound, a hallmark of apoptosis.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Pipoxide_Chlorohydrin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Pipoxide Pipoxide chlorohydrin Bak Bak (pro-apoptotic) Pipoxide->Bak Induces activation & accumulation Mito_Membrane Mitochondrial Membrane Disruption Bak->Mito_Membrane Causes CytoC Cytochrome c (released) Mito_Membrane->CytoC Leads to Caspase3_inactive Pro-caspase-3 CytoC->Caspase3_inactive Activates Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis (Nuclear Fragmentation, Cell Death) Caspase3_active->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the mechanistic studies of this compound.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To assess the disruption of mitochondrial membrane potential.

Principle: The JC-1 dye exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for the desired time period.

  • JC-1 Staining: Remove the treatment medium and wash the cells with Phosphate Buffered Saline (PBS). Add JC-1 staining solution (typically 5-10 µg/mL in culture medium) to each well and incubate at 37°C for 15-30 minutes in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Red fluorescence is typically measured at an excitation of ~560 nm and an emission of ~595 nm. Green fluorescence is measured at an excitation of ~485 nm and an emission of ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Caspase-3 Activity Assay

Objective: To quantify the activation of caspase-3.

Principle: This assay utilizes a synthetic substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is specifically cleaved by activated caspase-3. The cleavage releases p-nitroanilide (pNA), a chromophore that can be quantified by measuring its absorbance at 405 nm.

Protocol:

  • Cell Lysis: Following treatment with this compound, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the total protein concentration of each cell lysate to normalize the caspase activity.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Initiate the reaction by adding the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the cleavage of the substrate by active caspase-3.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance at 405 nm is directly proportional to the caspase-3 activity in the sample.

Immunoblotting for Bak

Objective: To detect the levels of the pro-apoptotic protein Bak.

Principle: Immunoblotting (Western blotting) uses specific antibodies to detect the presence and relative abundance of a target protein in a complex mixture of proteins.

Protocol:

  • Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bak overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to Bak indicates its relative abundance. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

The following diagram outlines the general experimental workflow for validating the mode of action of this compound.

Experimental_Workflow cluster_apoptosis_assays Apoptosis Mechanistic Assays start Start: Cancer Cell Culture (e.g., HS-578T, PC-3, DU-145) treatment Treatment with this compound (Dose-response and Time-course) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Determine IC50/ED50 treatment->cytotoxicity jc1 JC-1 Assay (Mitochondrial Membrane Potential) treatment->jc1 caspase3 Caspase-3 Activity Assay treatment->caspase3 immunoblot Immunoblotting (e.g., for Bak) treatment->immunoblot microscopy Confocal Microscopy (Nuclear Fragmentation) treatment->microscopy data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis jc1->data_analysis caspase3->data_analysis immunoblot->data_analysis microscopy->data_analysis conclusion Conclusion: Elucidation of Apoptotic Mode of Action data_analysis->conclusion

Caption: Experimental workflow for mode of action studies.

References

cost-benefit analysis of different Pipoxide chlorohydrin synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies applicable to the preparation of complex chlorohydrins, using a representative synthesis of a Pipoxide chlorohydrin analog as a case study. Due to the absence of a published total synthesis of this compound, this guide focuses on a prevalent and adaptable method: the regioselective ring-opening of epoxides. This approach is widely utilized in the synthesis of natural products and complex molecules, offering a valuable framework for the potential synthesis of this compound and its derivatives.

Method 1: Lewis Acid-Catalyzed Epoxide Ring-Opening

This method involves the use of a Lewis acid to activate the epoxide ring, followed by nucleophilic attack of a chloride anion. This approach is often favored for its high regioselectivity and stereoselectivity, which are critical in the synthesis of complex molecules with multiple stereocenters.

Experimental Protocol:

Synthesis of a Chlorohydrin via Epoxide Ring-Opening with a Lewis Acid

  • Materials:

    • Substituted Cyclohexene Oxide (1.0 eq)

    • Lewis Acid (e.g., Titanium tetrachloride, TiCl₄) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Magnesium Sulfate

    • Silica Gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • A solution of the substituted cyclohexene oxide in anhydrous DCM is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The Lewis acid (e.g., TiCl₄) is added dropwise to the stirred solution.

    • The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

    • The mixture is allowed to warm to room temperature and the layers are separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure chlorohydrin.

Data Presentation:
ParameterMethod 1: Lewis Acid-Catalyzed Epoxide Opening
Starting Material Substituted Cyclohexene Oxide
Key Reagents Lewis Acid (e.g., TiCl₄)
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C
Reaction Time 1-3 hours (typical)
Yield 85-95% (typical for analogous systems)
Purity >98% after chromatography
Cost Considerations Moderate to high (cost of Lewis acid)
Scalability Good
Safety Lewis acids are corrosive and moisture-sensitive

Method 2: In Situ Generation of Hypochlorous Acid

This classic method involves the reaction of an alkene with a source of hypochlorous acid (HOCl), which can be generated in situ from reagents like N-chlorosuccinimide (NCS) in the presence of water. This approach is often cost-effective but may lack the high stereoselectivity of Lewis acid-catalyzed methods.

Experimental Protocol:

Synthesis of a Chlorohydrin from an Alkene using N-Chlorosuccinimide

  • Materials:

    • Substituted Cyclohexene (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Acetone/Water mixture (e.g., 10:1)

    • Sodium Sulfite Solution

    • Brine

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • The substituted cyclohexene is dissolved in an acetone/water mixture.

    • N-Chlorosuccinimide is added in portions to the stirred solution at room temperature.

    • The reaction is monitored by TLC.

    • Once the reaction is complete, the acetone is removed under reduced pressure.

    • The aqueous residue is extracted with ethyl acetate.

    • The combined organic layers are washed with a sodium sulfite solution to quench any remaining NCS, followed by a wash with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by silica gel column chromatography.

Data Presentation:
ParameterMethod 2: In Situ Hypochlorous Acid Addition
Starting Material Substituted Cyclohexene
Key Reagents N-Chlorosuccinimide (NCS), Water
Solvent Acetone/Water
Reaction Temperature Room Temperature
Reaction Time 2-6 hours (typical)
Yield 70-85% (typical)
Purity >95% after chromatography
Cost Considerations Low to moderate (cost of NCS)
Scalability Good
Safety NCS is an irritant

Cost-Benefit Analysis Summary

FeatureMethod 1: Lewis Acid-Catalyzed Epoxide OpeningMethod 2: In Situ Hypochlorous Acid Addition
Stereoselectivity HighModerate to Low
Yield HighGood
Reaction Conditions Requires anhydrous conditions and low temp.Milder conditions
Reagent Cost HigherLower
Work-up Requires quenching and extractionStandard extraction and wash
Suitability for Complex Molecules HighModerate

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a complex chlorohydrin via the Lewis acid-catalyzed ring-opening of an epoxide.

experimental_workflow start Start: Substituted Cyclohexene Oxide dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_lewis_acid Add Lewis Acid (e.g., TiCl₄) cool->add_lewis_acid react Stir at 0 °C (Monitor by TLC) add_lewis_acid->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry over MgSO₄ & Filter extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Chlorohydrin Product purify->product

Caption: Workflow for Lewis Acid-Catalyzed Chlorohydrin Synthesis.

Disclaimer: The experimental protocols and data presented are based on representative procedures for the synthesis of complex chlorohydrins and are intended for informational purposes. Actual results for the synthesis of this compound may vary. No specific signaling pathways directly related to the synthesis methods of this compound have been identified in the literature. Researchers should consult relevant safety data sheets and perform appropriate risk assessments before conducting any chemical synthesis.

Safety Operating Guide

Prudent Disposal of Pipoxide Chlorohydrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Disposal Data

The following table summarizes the quantitative data for the recommended chemical neutralization protocol for small quantities of pipoxide chlorohydrin. This method is based on the hydrolysis of the chlorohydrin moiety using a basic solution.

ParameterValue/RecommendationNotes
Neutralizing Agent 2.5 M Sodium Hydroxide (NaOH) SolutionA 50% excess of the base is recommended to ensure complete reaction.
Solvent for Reaction WaterThis compound should be dissolved in a suitable organic solvent miscible with water (e.g., ethanol, THF) before slow addition to the NaOH solution.
Reaction Temperature Room Temperature (with cooling capability)The reaction can be exothermic. An ice bath should be readily available to control the temperature.
Reaction Time Minimum of 1 hourThe mixture should be stirred to ensure complete hydrolysis.
Final pH Verification pH 6-8Before disposal down the sanitary sewer, the solution must be neutralized with a dilute acid (e.g., hydrochloric acid or sulfuric acid).
Personal Protective Equipment (PPE) Safety Goggles, Lab Coat, Chemical-Resistant Gloves (Nitrile or Neoprene)To be worn at all times during the procedure.
Work Environment Certified Chemical Fume HoodAll steps must be performed in a well-ventilated fume hood.

Experimental Protocol for Chemical Neutralization

This protocol details the step-by-step methodology for the safe disposal of small laboratory-scale quantities of this compound through chemical neutralization.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Suitable organic solvent (e.g., Ethanol or Tetrahydrofuran)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Reaction flask (e.g., round-bottom flask or beaker)

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of Sodium Hydroxide Solution: In a designated container within a chemical fume hood, carefully prepare a 2.5 M solution of sodium hydroxide in water. Caution: The dissolution of NaOH is exothermic.

  • Dissolution of this compound: Dissolve the this compound waste in a minimal amount of a suitable organic solvent that is miscible with water.

  • Reaction Setup: Place the reaction flask containing the 2.5 M NaOH solution on a stir plate within the fume hood. Begin stirring the solution.

  • Controlled Addition: Slowly add the dissolved this compound solution to the stirring sodium hydroxide solution using a dropping funnel. Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, use an ice bath to cool the flask.

  • Reaction: Continue stirring the mixture at room temperature for at least one hour to ensure the complete hydrolysis of the chlorohydrin.

  • Neutralization: After the reaction is complete, check the pH of the solution. Carefully neutralize the excess sodium hydroxide by adding dilute hydrochloric acid or sulfuric acid dropwise until the pH is between 6 and 8.

  • Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

PipoxideChlorohydrinDisposal cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_final Final Disposal prep_base Prepare 2.5M NaOH Solution setup Set up Reaction in Fume Hood prep_base->setup dissolve_pc Dissolve Pipoxide Chlorohydrin Waste add_pc Slowly Add PC Solution to Stirring NaOH dissolve_pc->add_pc setup->add_pc react Stir for >= 1 hour at Room Temperature add_pc->react Monitor Temperature check_ph Check pH react->check_ph neutralize Neutralize with Dilute Acid (pH 6-8) check_ph->neutralize If pH > 8 dispose Dispose Down Sanitary Sewer check_ph->dispose If pH is 6-8 neutralize->dispose

References

Essential Safety and Operational Protocols for Handling Pipoxide Chlorohydrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Pipoxide chlorohydrin. Given the absence of a specific Safety Data Sheet (SDS) for "this compound," this guide is formulated based on a conservative approach, treating the substance as highly hazardous. The protocols are derived from safety guidelines for handling analogous hazardous chemicals such as Epichlorohydrin and Ethylene chlorohydrin.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the unknown specific hazards of this compound, it must be handled with the utmost caution. Assume the substance is highly toxic, flammable, corrosive, and may cause severe skin, eye, and respiratory irritation or damage.[1][2]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[3] Always check for signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and vapors.[3][4]

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood.[5] In situations where a fume hood is not available or insufficient, a full-face respirator with appropriate organic vapor cartridges is necessary.[4][6]

  • Body Protection: A chemical-resistant lab coat or apron is required.[3] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[4][7]

  • Footwear: Closed-toe, chemical-resistant footwear must be worn at all times in the laboratory.[3][6]

Operational Plan: Step-by-Step Handling Procedure

Pre-Operational Checks:

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble all Materials: Gather all necessary chemicals, equipment, and waste containers before starting the experiment.

  • Inspect PPE: Thoroughly inspect all PPE for any damage or defects.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Work Within the Fume Hood: Conduct all transfers, weighing, and reactions involving this compound inside a certified chemical fume hood.

  • Use Spark-Proof Tools: To prevent ignition of flammable vapors, use non-sparking tools and equipment.[2][5]

  • Grounding and Bonding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge.

  • Avoid Incompatible Materials: Keep this compound away from strong acids, bases, and oxidizing agents to prevent violent reactions.[8]

  • Keep Containers Closed: Keep containers of this compound tightly sealed when not in use to minimize the release of vapors.[1][5]

Post-Operational Cleanup:

  • Decontaminate Work Surfaces: Wipe down all surfaces within the fume hood with an appropriate decontaminating solution.

  • Clean Equipment: Thoroughly clean all non-disposable equipment used in the procedure.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination.

  • Personal Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and before leaving the laboratory.[6]

Disposal Plan

Immediate Waste Handling:

  • Segregate Waste: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a designated, labeled, and sealed waste container.

  • Inert Absorbent for Spills: In case of a spill, use an inert absorbent material to contain it.[9] Do not use combustible materials like paper towels.

  • No Return to Original Container: Never return unused or contaminated this compound to its original container to avoid contamination.[9][10]

Waste Storage:

  • Designated Storage Area: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials.[8]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent leaks.

Final Disposal:

  • Follow Institutional Procedures: Adhere to your institution's specific hazardous waste disposal procedures.

  • Licensed Waste Disposal Vendor: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal vendor.

Quantitative Data Summary

The following table summarizes key quantitative data for analogous hazardous chemicals, which should be considered as a conservative reference for handling this compound.

PropertyEthylene Chlorohydrin[1]Epichlorohydrin[2]
Boiling Point 129 - 130 °C116.1 °C
Flash Point 55 °C33.9 °C
Vapor Pressure 6.6 mbar @ 20 °C16.5 hPa @ 20 °C
Lower Explosion Limit 5 Vol%3.8 Vol%
Upper Explosion Limit 16 Vol%21 Vol%

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

PipoxideChlorohydrinWorkflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Operation cluster_disposal Waste Disposal A Verify Fume Hood B Assemble Materials A->B C Inspect PPE B->C D Locate Emergency Equipment C->D E Don PPE D->E Proceed to Handling F Work in Fume Hood E->F G Use Spark-Proof Tools F->G M Segregate Waste F->M Generate Waste H Ground & Bond Containers G->H I Decontaminate Surfaces H->I Proceed to Cleanup J Clean Equipment I->J K Doff PPE J->K L Personal Hygiene K->L O Arrange for Professional Disposal L->O Complete Disposal Process N Store in Designated Area M->N N->O

Caption: Logical workflow for this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipoxide chlorohydrin
Reactant of Route 2
Reactant of Route 2
Pipoxide chlorohydrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.